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  • Product: (S)-2-Morpholineacetic acid
  • CAS: 1257854-99-1

Core Science & Biosynthesis

Foundational

(S)-2-Morpholineacetic acid chemical properties and structure

An In-Depth Technical Guide to (S)-2-Morpholineacetic Acid: A Chiral Building Block for Modern Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the morpholine ring is a well-established pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Morpholineacetic Acid: A Chiral Building Block for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring is a well-established privileged scaffold, prized for its ability to enhance aqueous solubility and metabolic stability. While its most common application involves substitution at the 4-position (nitrogen), a more nuanced and stereochemically rich building block, (S)-2-Morpholineacetic acid, is emerging as a valuable tool for drug discovery. This guide provides a comprehensive technical overview of its chemical structure, properties, synthetic utility, and strategic applications. By offering a fixed chiral center adjacent to the key functional handles of a secondary amine and a carboxylic acid, this molecule provides a unique three-dimensional framework for designing potent and selective therapeutics that can form precise interactions within chiral biological targets.

Molecular Structure and Stereochemical Integrity

The defining feature of (S)-2-Morpholineacetic acid is the placement of the acetic acid moiety at the C2 position of the morpholine ring, which itself constitutes a stereocenter. This is fundamentally different from the more common and achiral 4-morpholineacetic acid, where the substituent is on the nitrogen atom.

Key Identifiers:

  • IUPAC Name: (S)-2-Morpholineacetic acid

  • CAS Number: 1257854-99-1[1][2]

  • Molecular Formula: C₆H₁₁NO₃[1][2][3]

  • Molecular Weight: 145.16 g/mol [1][2][3]

  • SMILES: O=C(O)C[C@H]1CNCCO1[1]

The absolute (S)-configuration at the C2 position is critical. In drug development, enantiomers of a chiral drug can exhibit widely different pharmacokinetics, pharmacodynamics, and toxicity profiles. The use of an enantiomerically pure building block like (S)-2-Morpholineacetic acid is a deliberate design choice to eliminate the complexities of isomeric mixtures, ensuring that the resulting therapeutic agent has a well-defined three-dimensional structure for interacting with its biological target.[4][5]

structure cluster_ring cluster_substituent C2 C3 C2->C3 C_acid CH₂ C2->C_acid H_chiral H C2->H_chiral N4 C6 N4->C6 H_amine H N4->H_amine O C3->O C5 O->C5 C5->N4 C6->C2 COOH COOH C_acid->COOH S_label (S) caption_node Figure 1: 2D Structure of (S)-2-Morpholineacetic acid workflow start Chiral Precursor (e.g., (S)-amino alcohol) step1 Cyclization (Formation of Morpholine Ring) start->step1 step2 N-Protection (e.g., with Boc₂O) step1->step2 step3 Side-Chain Elaboration at C2 (e.g., Alkylation/Oxidation) step2->step3 step4 Final Deprotection (Acidic cleavage of Boc group) step3->step4 product (S)-2-Morpholineacetic acid step4->product

Caption: Figure 2: Proposed Synthetic Workflow

Experimental Protocol: N-Boc Deprotection

This protocol describes the final step in the proposed synthesis, starting from the commercially available N-Boc protected intermediate. This step is critical as it unmasks the secondary amine, making it available for subsequent reactions.

  • Dissolution: Dissolve (S)-N-Boc-Morpholine-2-acetic acid (1.0 eq) in a suitable organic solvent such as dioxane or dichloromethane (approx. 0.1-0.5 M concentration).

  • Acid Addition: To the stirred solution, add an excess of a strong acid. A 4M solution of HCl in dioxane (4-10 eq) is commonly used. Alternatively, trifluoroacetic acid (TFA) can be used either neat or as a solution in dichloromethane.

    • Expert Insight: The choice of acid and solvent is crucial. HCl in dioxane is advantageous as the resulting hydrochloride salt of the product often precipitates, allowing for easy isolation by filtration. TFA requires removal under reduced pressure, which can be more challenging.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Isolation:

    • If using HCl/dioxane and a precipitate forms: Filter the solid, wash with a non-polar solvent like diethyl ether or hexane to remove any organic impurities, and dry under vacuum to yield the hydrochloride salt of (S)-2-Morpholineacetic acid.

    • If using TFA: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the product as a salt.

  • Neutralization (Optional): To obtain the free zwitterionic form, the hydrochloride salt can be dissolved in water and the pH carefully adjusted to its isoelectric point using a suitable base, or passed through an ion-exchange resin.

Synthetic Utility and Applications in Drug Design

The true value of (S)-2-Morpholineacetic acid lies in its trifunctional nature as a chiral building block. It provides three distinct points for chemical modification, allowing it to be integrated into larger molecules in a controlled, stereospecific manner.

  • The Secondary Amine (N4): Acts as a nucleophile. It can be acylated to form amides, alkylated to introduce new substituents, or used as a handle to connect to a larger molecular scaffold.

  • The Carboxylic Acid (-COOH): Can be activated and coupled with amines to form amide bonds (a cornerstone of peptide and small molecule synthesis), or esterified with alcohols.

  • The Chiral Center (C2): Provides a fixed 3D orientation for the acetic acid side chain relative to the morpholine ring. This is essential for designing ligands that fit precisely into the chiral pockets of enzymes or receptors.

reactions core (S)-2-Morpholineacetic acid n_product N-Acylation / N-Alkylation Product core->n_product amide_product Amide Product core->amide_product ester_product Ester Product core->ester_product amine_reagents R-COCl or R-X (Acylating or Alkylating Agent) amine_reagents->core Reacts at N4-H acid_reagents R-NH₂ + Coupling Agent (e.g., HATU, EDC) acid_reagents->core Reacts at -COOH ester_reagents R-OH + Acid Catalyst ester_reagents->core Reacts at -COOH

Caption: Figure 3: Key Synthetic Transformations

A drug designer would choose this scaffold over its achiral 4-isomer when the orientation of the acidic group is critical for biological activity. For example, if a hydrogen bond with a specific residue in a protein active site is required, the fixed stereochemistry of the C2-substituent ensures that the carboxylic acid is presented in the correct spatial orientation for optimal binding, potentially leading to a significant increase in potency and selectivity. [4]

Conclusion and Future Outlook

(S)-2-Morpholineacetic acid represents a sophisticated evolution in the use of morpholine scaffolds in drug discovery. Moving beyond a simple solubilizing group, it offers a stereochemically defined, trifunctional platform for building complex and potent therapeutics. Its utility in introducing chirality, hydrophilicity, and multiple points for synthetic elaboration makes it an invaluable asset for medicinal chemists targeting complex biological systems. As the demand for enantiomerically pure and structurally precise drug candidates continues to grow, the importance of specialized building blocks like (S)-2-Morpholineacetic acid is set to increase, paving the way for the next generation of targeted therapies.

References

  • 2-morpholinoacetic acid - ChemBK. (2024, April 9). Retrieved January 14, 2026, from [Link]

  • 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-Morpholineacetic acid | C6H11NO3 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • IR and 1 H NMR spectral data. | Download Table - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Stereochemistry, Conformation and Configuration - University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]

  • Morpholine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Recognizing the NMR pattern for morpholine - ACD/Labs. (2008, May 6). Retrieved January 14, 2026, from [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to (S)-2-Morpholineacetic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (S)-2-Morpholineacetic acid, a chiral building block of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-2-Morpholineacetic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular properties, strategic importance in synthesis, and general protocols for handling and characterization, designed to empower researchers in its effective application.

Core Chemical Identity and Physicochemical Properties

(S)-2-Morpholineacetic acid is a substituted morpholine derivative featuring a carboxylic acid moiety at the 2-position with a specific (S)-stereochemistry. This chiral center is a critical feature, making it a valuable component for creating stereochemically pure active pharmaceutical ingredients (APIs).

Key Identifiers and Molecular Data
PropertyValueSource(s)
CAS Number 1257854-99-1[1]
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [2]
SMILES O=C(O)C[C@H]1CNCCO1[1]
Purity Typically ≥97%[1]

Strategic Importance in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, known for its ability to impart favorable physicochemical properties to lead compounds. The inclusion of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.[3][4]

(S)-2-Morpholineacetic acid serves as a crucial chiral building block, allowing for the introduction of this beneficial heterocyclic system with precise stereochemical control. Its carboxylic acid handle provides a versatile point for synthetic elaboration, enabling its incorporation into a wide array of complex molecules, including peptides and other advanced intermediates.[3] The defined (S)-stereochemistry is essential for achieving specific, high-affinity interactions with biological targets where chirality is a key determinant of activity.

The morpholine scaffold is found in numerous FDA-approved drugs, highlighting its importance and acceptance in pharmaceutical development.[3] Its use as a building block continues to be a key strategy in the development of novel therapeutics across various disease areas, including anticancer, antiviral, and anti-inflammatory agents.[3]

Synthesis of Chiral Morpholine Scaffolds: An Overview

The enantioselective synthesis of substituted morpholines is a key challenge in organic chemistry. While a specific, publicly available, step-by-step protocol for the synthesis of (S)-2-Morpholineacetic acid is not readily found in standard chemical literature, several authoritative methods for the asymmetric synthesis of chiral 2-substituted morpholines have been established. These methods provide a foundational understanding for researchers aiming to synthesize this or related compounds.

Key Asymmetric Synthesis Strategies
  • Asymmetric Hydrogenation: One of the most powerful methods for establishing chirality is the asymmetric hydrogenation of unsaturated precursors. For morpholine synthesis, this involves the hydrogenation of a 2-substituted dehydromorpholine using a chiral catalyst, such as a bisphosphine-rhodium complex. This method can achieve high yields and excellent enantioselectivities (up to 99% ee).[5][6] The workflow for this process is conceptually straightforward, making it attractive for scalable synthesis.

    Causality: The choice of a chiral phosphine ligand is critical as it creates a chiral environment around the rhodium metal center. This chiral pocket dictates the facial selectivity of hydrogen addition to the prochiral double bond of the dehydromorpholine, resulting in the preferential formation of one enantiomer.

  • Enzyme-Catalyzed Kinetic Resolution: Biocatalysis offers a highly selective method for obtaining enantiopure compounds. In the context of morpholine synthesis, an enzyme can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)- or (R)-enantiomer. This approach is particularly useful when classical resolution methods are challenging.

  • Use of the Chiral Pool: Synthesis can also commence from readily available, enantiopure starting materials (the "chiral pool"). For instance, chiral amino alcohols can serve as precursors to construct the morpholine ring with a predefined stereocenter.[7]

The diagram below illustrates a generalized workflow for asymmetric hydrogenation, a premier strategy for achieving high enantiopurity in chiral morpholine synthesis.

G cluster_0 Asymmetric Hydrogenation Workflow start Prochiral Dehydromorpholine Precursor reaction Asymmetric Hydrogenation Reaction start->reaction catalyst Chiral Rh-Bisphosphine Catalyst catalyst->reaction hydrogen H₂ Gas (High Pressure) hydrogen->reaction product (S)-2-Substituted Morpholine reaction->product High Enantioselectivity purification Purification (e.g., Chromatography) product->purification final_product Enantiopure (S)-Morpholine Derivative purification->final_product

Caption: Generalized workflow for the synthesis of chiral morpholines via asymmetric hydrogenation.

Characterization and Analytical Protocols

Proper characterization is essential to confirm the identity, purity, and stereochemistry of (S)-2-Morpholineacetic acid. The following section outlines the key analytical techniques and expected spectral features based on the known characteristics of morpholine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of a morpholine derivative typically shows distinct patterns for the methylene protons on the ring. The protons adjacent to the oxygen atom (H3 and H5) are deshielded and appear at a lower field (typically δ 3.5-4.0 ppm) compared to the protons adjacent to the nitrogen atom (H2 and H6), which appear at a higher field (typically δ 2.5-3.0 ppm). The protons of the acetic acid moiety would also be observable.[8][9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbons. The carbons adjacent to the electronegative oxygen atom will be the most downfield-shifted carbons of the morpholine ring (typically δ 65-75 ppm). The carbons adjacent to the nitrogen will appear further upfield, and the carbonyl carbon of the acetic acid group will be significantly downfield (typically >170 ppm).[10][11]

Self-Validating System for NMR: The integration of the proton signals should correspond to the number of protons in each environment. 2D NMR techniques like COSY and HSQC can be used to confirm the connectivity between protons and carbons, providing a self-validating dataset for the proposed structure.[12]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Vibrational Frequencies:

    • O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

    • C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

    • C-O-C Stretch: A strong band in the region of 1100-1150 cm⁻¹ is indicative of the ether linkage within the morpholine ring.[13][14]

    • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the methylene groups.[13]

The presence of all these characteristic bands provides strong evidence for the correct molecular structure.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (S)-2-Morpholineacetic acid is not widely available, safety precautions can be extrapolated from data on related morpholine derivatives and general laboratory safety standards.

GHS Hazard Classification (Anticipated)

Based on data for related compounds like 2-(Morpholin-4-yl)acetic acid hydrochloride, the following hazards should be anticipated:

  • Skin Irritation [11][15]

  • Serious Eye Damage/Irritation [11][15]

  • May cause respiratory irritation [11][15]

Hazard Statement Codes (Anticipated): H315, H318/H319, H335.[11][15]

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and place it in a suitable container for disposal. Ensure the spill area is well-ventilated.

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Skin: Wash affected area with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

References

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051 (2024). Available from: [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Available from: [Link]

  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Available from: [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. (2008). Available from: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061-15066. Available from: [Link]

  • PubChem. 4-Morpholineacetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Google Patents. Process for the preparation of morpholines.
  • Google Patents. Preparation of morpholine.
  • ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. Available from: [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. (2016). Available from: [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]

  • National Institutes of Health. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available from: [Link]

  • Google Patents. Nitric oxide releasing prodrugs of therapeutic agents.
  • Google Patents. Process for producing 2-hydroxymethylmorpholine salt.
  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available from: [Link]

  • Google Patents. United States Patent.
  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

  • Chemical Science (RSC Publishing). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available from: [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link]

  • MDPI. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Available from: [Link]

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. PMC. Available from: [Link]

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Foundational

A Guide to the Spectroscopic Characterization of (S)-2-Morpholineacetic Acid

Introduction: The Structural Elucidation of a Chiral Scaffold (S)-2-Morpholineacetic acid, a chiral derivative of morpholine, represents a key structural motif in medicinal chemistry and drug development. Its constrained...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Chiral Scaffold

(S)-2-Morpholineacetic acid, a chiral derivative of morpholine, represents a key structural motif in medicinal chemistry and drug development. Its constrained cyclic ether and secondary amine functionalities, combined with the acidic side chain and a defined stereocenter, make it an attractive building block for synthesizing compounds with specific three-dimensional orientations. Precise and unambiguous structural confirmation is paramount in the development of pharmaceuticals, where even minor structural variations can lead to significant differences in biological activity and safety.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of (S)-2-Morpholineacetic acid. We will move beyond simple data reporting to explain the why behind the expected spectral features, offering insights grounded in the molecule's structure and the principles of each analytical method. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to obtain and interpret high-quality spectroscopic data for this class of compounds.

Molecular Structure and Spectroscopic Overview

The structure of (S)-2-Morpholineacetic acid dictates its spectroscopic signature. The molecule consists of a morpholine ring, which typically adopts a chair conformation, an acetic acid side chain at the C2 position, and a chiral center at this same position. The presence of nitrogen and oxygen heteroatoms, along with labile protons on the amine and carboxylic acid groups, will be key features in our analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-2-Morpholineacetic acid, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Detailed Look at the Protons

Expected ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.9 - 4.1m1HH-2
~ 3.7 - 3.9m2HH-5
~ 3.5 - 3.7m2HH-3
~ 2.8 - 3.2m2HH-6
~ 2.6 - 2.8m2H-CH₂-COOH

Interpretation and Experimental Rationale:

The ¹H NMR spectrum of (S)-2-Morpholineacetic acid is characterized by a series of complex multiplets in the upfield region. The use of a deuterated solvent like D₂O is a strategic choice to exchange the labile protons of the carboxylic acid and the secondary amine, simplifying the spectrum by removing their signals and associated couplings.

  • The Morpholine Ring Protons (H-2, H-3, H-5, H-6): The protons on the morpholine ring are diastereotopic due to the chiral center at C2. This, combined with the chair conformation of the ring, leads to complex splitting patterns. The protons adjacent to the oxygen (H-3 and H-5) are expected to be the most deshielded due to the electronegativity of the oxygen atom. The protons adjacent to the nitrogen (H-2 and H-6) will also be deshielded. The signal for H-2 is further complicated by its proximity to the chiral center and the acetic acid side chain. The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better resolution of these multiplets.

  • The Acetic Acid Methylene Protons (-CH₂-COOH): The two protons of the methylene group in the acetic acid side chain are also diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by coupling to H-2.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 175 - 180-COOH
~ 65 - 70C-3, C-5
~ 50 - 55C-2
~ 45 - 50C-6
~ 40 - 45-CH₂-COOH

Interpretation and Experimental Rationale:

The ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing far downfield, as is characteristic for this functional group.

  • Morpholine Ring Carbons (C-2, C-3, C-5, C-6): The carbons adjacent to the oxygen (C-3 and C-5) are the most deshielded of the ring carbons. The carbons adjacent to the nitrogen (C-2 and C-6) appear at a slightly lower chemical shift.

  • Acetic Acid Methylene Carbon (-CH₂-COOH): This carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~ 3300Medium, sharpN-H stretch (Secondary Amine)
2850-3000MediumC-H stretch (Aliphatic)
~ 1700-1725StrongC=O stretch (Carboxylic Acid)
~ 1100StrongC-O-C stretch (Ether)

Interpretation and Experimental Rationale:

The IR spectrum provides a diagnostic fingerprint of (S)-2-Morpholineacetic acid.

  • O-H and N-H Stretching Region: A very broad absorption band from 2500-3300 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this, a sharper N-H stretching band from the secondary amine is expected around 3300 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • C-O-C Stretching: The ether linkage within the morpholine ring will give rise to a strong C-O-C stretching band, typically around 1100 cm⁻¹.[1]

  • C-H Stretching: The aliphatic C-H stretching vibrations of the methylene groups in the ring and side chain will appear in the 2850-3000 cm⁻¹ region.[1][2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrometry Data (ESI+)

m/zInterpretation
146.0766[M+H]⁺ (Calculated for C₆H₁₂NO₃⁺: 146.0766)
128.0660[M+H - H₂O]⁺
100.0759[M+H - COOH₂]⁺
86.0606[Morpholine Ring Fragment]⁺

Interpretation and Experimental Rationale:

  • Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the molecule is expected to be protonated, yielding a molecular ion peak at an m/z corresponding to its molecular weight plus the mass of a proton (145.16 + 1.007 = 146.167). High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition from the exact mass.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The fragmentation of cyclic structures can be complex, but logical losses can be predicted.[3][4][5][6][7] The loss of water (18 Da) from the carboxylic acid is a common fragmentation pathway. Another expected fragmentation is the cleavage of the bond between the morpholine ring and the acetic acid side chain, leading to characteristic fragment ions.

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of (S)-2-Morpholineacetic acid in ~0.7 mL of deuterium oxide (D₂O).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution measurements.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound (S)-2-Morpholineacetic acid NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Dissolve in D₂O IR IR Spectroscopy Compound->IR Solid Sample (ATR) MS Mass Spectrometry Compound->MS Dilute Solution Structure Structural Confirmation NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Formula

Caption: Workflow for the spectroscopic characterization of (S)-2-Morpholineacetic acid.

Conclusion

The comprehensive spectroscopic analysis of (S)-2-Morpholineacetic acid, integrating NMR, IR, and MS data, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the expected spectral features, researchers can confidently identify this important chiral building block and ensure the integrity of their subsequent research and development efforts.

References

  • Schilling, J., et al. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2174-9. [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • Ng, J., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 22(11), 1966-1977. [Link]

  • Spisni, A., et al. (1996). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry, 61(20), 7079-7084. [Link]

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  • Royal Society of Chemistry. (2018). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]

  • dos Santos, F. P., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(9), 1435. [Link]

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Exploratory

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Morpholine Derivatives Introduction: The Versatility of the Morpholine Ring Morpholine, a simple six-membered saturated heterocycle containing both an amine and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Morpholine Derivatives

Introduction: The Versatility of the Morpholine Ring

Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and brain permeability, render it a "privileged scaffold" in drug design.[3][4][5] The morpholine moiety is not merely a passive carrier; it actively contributes to the pharmacological profile of a molecule by engaging in crucial interactions with biological targets, improving pharmacokinetic and pharmacodynamic (PK/PD) properties, and serving as a versatile synthetic handle for the creation of diverse chemical libraries.[1][3][6] This guide provides an in-depth exploration of the multifaceted biological activities of morpholine derivatives, delving into their mechanisms of action, presenting key data, and outlining detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer is a primary focus of morpholine derivative research, with compounds demonstrating efficacy against various cancer cell lines and tumors.[7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer progression.

Mechanism of Action: Inhibition of PI3K/mTOR and EZH2

A significant number of morpholine-containing anticancer agents target the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical for cell growth, proliferation, and survival. The morpholine ring can act as a crucial pharmacophore, interacting with the active sites of these kinases.[3]

Another key target is the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often overexpressed in various cancers.[8] Inhibition of EZH2 by morpholine derivatives can lead to the reactivation of tumor suppressor genes and cell cycle arrest.[8]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Morpholine_PI3K Morpholine Derivative Morpholine_PI3K->PI3K inhibits Morpholine_PI3K->mTORC1 inhibits

Figure 1: Simplified PI3K/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Data Presentation: Anticancer Activity of Representative Morpholine Derivatives
CompoundCancer Cell LineTargetIC50 (µM)Reference
Compound 6y A549 (NSCLC)EZH21.1[8]
Compound 6y NCI-H1975 (NSCLC)EZH21.1[8]
MP-38 Not SpecifiedNot SpecifiedPotent Inhibitor[4]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of morpholine derivatives on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare stock solutions of the morpholine derivatives in DMSO.
  • Serially dilute the compounds in culture media to achieve a range of final concentrations.
  • Replace the media in the 96-well plate with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plates for 48-72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

Morpholine derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[9][10] Their activity often stems from the disruption of essential cellular processes in pathogens.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

In fungi, a key mechanism of action for morpholine-based antifungals like fenpropimorph and amorolfine is the inhibition of ergosterol biosynthesis.[11] Specifically, they target two enzymes in this pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[11] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.[11]

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterol Intermediates Lanosterol->Intermediate Reductase Sterol Δ¹⁴-reductase Ergosterol Ergosterol Intermediate->Ergosterol Isomerase Sterol Δ⁸-Δ⁷-isomerase Morpholine_Fungicide Morpholine Antifungal Morpholine_Fungicide->Reductase inhibits Morpholine_Fungicide->Isomerase inhibits

Figure 2: Inhibition of the ergosterol biosynthesis pathway by morpholine-based antifungals.

Data Presentation: Antimicrobial and Antifungal Activity
CompoundPathogenActivityMIC (µg/mL)Reference
Sila-analogue 24 Candida albicansAntifungalNot Specified[11]
Sila-analogue 24 Cryptococcus neoformansAntifungalNot Specified[11]
Sila-analogue 24 Aspergillus nigerAntifungalNot Specified[11]
Compound 6a Various BacteriaAntibacterialGood Inhibition[12]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

1. Inoculum Preparation:

  • Culture the bacterial or fungal strain overnight in an appropriate broth medium.
  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

2. Compound Dilution:

  • Prepare a series of twofold dilutions of the morpholine derivative in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate.
  • Include a growth control (no compound) and a sterility control (no inoculum).
  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

4. MIC Determination:

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Central Nervous System (CNS) Applications: From Neurodegeneration to Mood Disorders

The ability of the morpholine scaffold to enhance blood-brain barrier permeability has made it a valuable component in the development of drugs targeting the CNS.[3][5][13]

Mechanism of Action: Enzyme Inhibition in Neurodegenerative Diseases

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, morpholine derivatives have been designed as potent inhibitors of enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE).[13] The inhibition of these enzymes can help to restore neurotransmitter levels and alleviate symptoms. Some morpholine-based chalcones have shown dual inhibitory activity against both MAO-B and AChE.[13]

Data Presentation: Activity of Morpholine Derivatives in CNS Targets
Compound ClassTargetIC50Reference
Morpholine-based chalconesMAO-BAs low as 0.030 µM[13]
Morpholine-based chalconesAChE6.1 µM[13]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.

1. Reagent Preparation:

  • Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

2. Assay Procedure:

  • In a 96-well plate, add the buffer, the test morpholine derivative at various concentrations, and the AChE enzyme solution.
  • Incubate for a short period to allow for enzyme-inhibitor interaction.
  • Initiate the reaction by adding the substrate (ATCI) and DTNB.
  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

// Nodes Start [label="Start: Compound Synthesis\nand Characterization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Screening\n(e.g., MTT, MIC, Enzyme Inhibition)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_ID [label="Lead Identification\n(Potency & Selectivity)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Western Blot, Pathway Analysis)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy & Toxicity Studies\n(Animal Models)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PK_PD [label="Pharmacokinetic/\nPharmacodynamic (PK/PD) Profiling", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate Selection", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> In_Vitro; In_Vitro -> Lead_ID; Lead_ID -> Mechanism [label=" Promising Leads"]; Mechanism -> In_Vivo; In_Vivo -> PK_PD; PK_PD -> Candidate; }

Figure 3: A generalized workflow for the preclinical evaluation of morpholine derivatives.

Conclusion and Future Perspectives

The morpholine scaffold continues to be a highly valuable and versatile component in the design and development of novel therapeutic agents.[1][7] Its favorable physicochemical and pharmacokinetic properties, coupled with its ability to serve as a key pharmacophore for a wide range of biological targets, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the synthesis of novel morpholine derivatives with enhanced potency and selectivity, as well as the exploration of new therapeutic applications for this remarkable heterocyclic core. The development of innovative synthetic methodologies will further expand the chemical space accessible to drug discovery programs centered on the morpholine scaffold.

References

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  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]

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Foundational

(S)-2-Morpholineacetic Acid: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract The morpholine moiety is a cornerstone in medicinal chemistry, recognized a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its consistent presence in a multitude of clinically successful drugs.[1][2][3] This guide delves into the specific role and untapped potential of a chiral derivative, (S)-2-Morpholineacetic acid, as a valuable building block in contemporary drug design. We will explore its intrinsic physicochemical advantages, dissect potential synthetic strategies, and analyze the structure-activity relationships that position this scaffold as a key component for developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

The Privileged Status of the Morpholine Ring in Medicinal Chemistry

In the landscape of drug discovery, "privileged structures" are molecular frameworks that can serve as versatile ligands for multiple, distinct biological targets.[1] The morpholine heterocycle is a quintessential example of such a scaffold, largely owing to its unique combination of features that favorably impact a molecule's drug-like properties.[1][2]

Key Physicochemical and Pharmacokinetic Advantages:

  • Enhanced Aqueous Solubility: The ether oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often improves the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability and formulation development.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.

  • Favorable Lipophilicity: The morpholine moiety imparts a moderate level of lipophilicity, striking a balance that facilitates both solubility and cell membrane permeability.

  • Reduced Basicity: Compared to piperidine, the nitrogen atom in morpholine is less basic. This can be advantageous in reducing off-target effects and improving the overall safety profile of a drug.

  • Blood-Brain Barrier Permeability: The unique physicochemical properties of the morpholine ring have been shown to facilitate crossing the blood-brain barrier, making it a valuable scaffold for central nervous system (CNS) drug discovery.[4]

The strategic incorporation of a morpholine ring can transform a biologically active molecule into a viable drug candidate by optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

(S)-2-Morpholineacetic Acid: A Chiral Building Block with Untapped Potential

While the broader class of morpholine derivatives has been extensively studied, the specific enantiomer, (S)-2-Morpholineacetic acid, presents a unique opportunity for fine-tuning molecular interactions and enhancing target specificity. The introduction of a defined stereocenter at the 2-position of the morpholine ring allows for precise spatial orientation of the acetic acid side chain, which can be critical for optimal binding to a biological target.

Chemical Properties:

PropertyValue
CAS Number 1257854-99-1
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Synthetic Strategies for Enantiopure (S)-2-Morpholineacetic Acid

The synthesis of enantiomerically pure chiral building blocks is a critical aspect of modern drug discovery.[5] While specific, detailed protocols for the direct synthesis of (S)-2-Morpholineacetic acid are not extensively documented in publicly available literature, general methods for the synthesis of chiral morpholine derivatives can be adapted.

One plausible synthetic approach involves the electrophile-induced cyclization of an optically pure N-allyl-β-amino alcohol.[6] This method has been shown to produce chiral morpholines with high diastereoselectivity.

Conceptual Experimental Protocol: Halocyclization Approach

  • Starting Material: An enantiopure N-allyl-β-amino alcohol, derivable from a suitable chiral precursor.

  • Cyclization: The N-allyl-β-amino alcohol is dissolved in a suitable solvent, such as dichloromethane, and cooled to a low temperature (e.g., -78°C).

  • Electrophile Addition: A solution of an electrophile, such as bromine in dichloromethane, is added dropwise to induce cyclization.[6]

  • Quenching: The reaction is quenched with a base, such as a saturated aqueous solution of sodium carbonate, to neutralize the acid formed during the reaction.[6]

  • Purification: The resulting chiral morpholine derivative is purified using standard techniques like column chromatography.

  • Side Chain Elaboration: The substituent on the morpholine ring can then be further functionalized to introduce the acetic acid moiety.

G cluster_workflow Conceptual Synthetic Workflow Start Enantiopure N-allyl-β-amino alcohol Step1 Dissolve in Dichloromethane Cool to -78°C Start->Step1 Step2 Dropwise addition of Bromine solution Step1->Step2 Step3 Quench with aq. Na2CO3 Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Step5 Side Chain Functionalization Step4->Step5 End (S)-2-Morpholineacetic acid Step5->End G Scaffold (S)-2-Morpholineacetic acid Stereo Stereochemistry at C2 (S-configuration) Scaffold->Stereo influences Acid Acetic Acid Side Chain (H-bonding, ionic interactions) Scaffold->Acid provides Ring Morpholine Ring (Conformation, van der Waals) Scaffold->Ring core N_Sub N-Substitution (Lipophilicity, pharmacophore) Ring->N_Sub allows

Caption: Key structural features of (S)-2-Morpholineacetic acid for SAR studies.

Therapeutic Applications: An Outlook

Given the wide range of biological activities associated with morpholine-containing drugs, the (S)-2-Morpholineacetic acid scaffold holds promise for the development of novel therapeutics across various disease areas. [2][7] Potential Therapeutic Areas:

  • Oncology: The morpholine ring is a common feature in many kinase inhibitors. The (S)-2-Morpholineacetic acid scaffold could be incorporated into novel inhibitors targeting kinases implicated in cancer progression.

  • Neurodegenerative Diseases: The ability of morpholine-containing compounds to cross the blood-brain barrier makes this scaffold attractive for the development of drugs targeting CNS disorders such as Alzheimer's and Parkinson's disease. [4]* Inflammatory Diseases: Morpholine derivatives have been shown to possess anti-inflammatory properties. The (S)-2-Morpholineacetic acid moiety could be used to design novel anti-inflammatory agents with improved potency and selectivity.

  • Infectious Diseases: The morpholine nucleus is present in some antimicrobial agents. This scaffold could be explored for the development of new antibiotics or antiviral drugs.

Conclusion

(S)-2-Morpholineacetic acid represents a valuable, yet under-explored, chiral building block in the medicinal chemist's toolbox. Its inherent physicochemical advantages, inherited from the privileged morpholine scaffold, combined with the stereochemical definition at the 2-position, offer a compelling platform for the design of next-generation therapeutics. While further research is needed to fully elucidate its synthetic accessibility and to explore its application in drug discovery programs, the foundational principles of privileged structures and structure-activity relationships strongly suggest that (S)-2-Morpholineacetic acid has the potential to contribute significantly to the development of novel and effective medicines.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Bray, A. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 444-455. [Link]

  • Cignarella, G., Barlocco, D., & Gaviraghi, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716–2733. [Link]

  • Pierce, J. G., & Laster, S. M. (2015). Synthesis and biological evaluation of a series of fatty acid amides from Echinacea. Bioorganic & Medicinal Chemistry Letters, 25(15), 2940–2944. [Link]

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Exploratory

A Technical Guide to (S)-2-Morpholineacetic Acid for Advanced Research and Pharmaceutical Development

This guide provides an in-depth technical overview of (S)-2-Morpholineacetic acid (CAS No. 1257854-99-1), a chiral building block of increasing significance in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (S)-2-Morpholineacetic acid (CAS No. 1257854-99-1), a chiral building block of increasing significance in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document details its commercial availability, quality specifications, and strategic applications, offering a comprehensive resource for its effective utilization in complex molecule synthesis.

Strategic Importance in Medicinal Chemistry

(S)-2-Morpholineacetic acid is a valued heterocyclic building block in contemporary drug discovery. The morpholine moiety is a "privileged scaffold," frequently incorporated into bioactive molecules to enhance their physicochemical properties.[1] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2] The chirality at the C2 position, combined with the acetic acid side chain, offers a versatile handle for constructing enantiomerically pure pharmaceuticals where stereochemistry is critical for therapeutic efficacy and safety.[3]

Commercial Availability and Key Suppliers

(S)-2-Morpholineacetic acid is accessible for research and development purposes from a number of specialized chemical suppliers. While a comprehensive list is dynamic, prominent vendors include ChemScene and BLDpharm.[4][5] These suppliers typically offer the compound in various quantities, from milligrams to grams, suitable for laboratory-scale synthesis and preliminary studies. For larger-scale and GMP-compliant requirements, inquiries for custom synthesis or bulk quantities are generally accommodated.

Quality Specifications and Analytical Characterization

For a compound intended for pharmaceutical development, stringent quality control is paramount. While a standardized pharmacopeial monograph for (S)-2-Morpholineacetic acid is not yet established, reputable suppliers provide batch-specific Certificates of Analysis (CofA) that outline key quality attributes.

Typical Specifications:

ParameterSpecificationAnalytical MethodRationale
Appearance White to off-white solidVisual InspectionConfirms basic physical properties and absence of gross contamination.
Identity Conforms to the structure¹H NMR, ¹³C NMR, MSStructural confirmation is fundamental. NMR provides detailed structural information, while Mass Spectrometry confirms the molecular weight.
Purity (by HPLC) ≥97.0%High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the desired compound and detects the presence of impurities.
Enantiomeric Purity Report Value (typically ≥98% ee)Chiral HPLCCrucial for a chiral building block to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).
Residual Solvents To be reportedGas Chromatography (GC)Monitors solvents used in the final purification steps to ensure they are below ICH-recommended limits.
Water Content To be reportedKarl Fischer TitrationWater content can affect reactivity and stability.
Analytical Methodologies: A Closer Look
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically employed to assess purity. A C18 column with a gradient elution system of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point. UV detection is suitable due to the lack of a strong chromophore. The method must be stability-indicating, capable of resolving the main peak from potential degradation products and synthetic impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum will show characteristic signals for the morpholine ring protons and the methylene protons of the acetic acid side chain. The integration of these signals should be consistent with the proposed structure.

  • Chiral HPLC: To determine the enantiomeric excess (% ee), a specialized chiral stationary phase is required. The choice of column (e.g., polysaccharide-based) and mobile phase (often a mixture of alkanes and alcohols) is critical for achieving baseline separation of the (S) and (R) enantiomers.

Impurity Profiling: A Critical Consideration

For any raw material used in API synthesis, a thorough understanding of its impurity profile is essential.[7][8] Potential impurities in (S)-2-Morpholineacetic acid could include:

  • The (R)-enantiomer: The opposite enantiomer is the most critical impurity to control.

  • Starting materials and reagents from the synthesis: Depending on the synthetic route, these could include precursors to the morpholine ring or reagents used for the introduction of the acetic acid side chain.

  • Degradation products: Although generally stable, potential degradation pathways should be investigated under stress conditions (heat, light, acid, base, oxidation) as part of a comprehensive stability program.

Thresholds for reporting, identification, and qualification of impurities are guided by ICH Q3A(R2) and Q3B(R2) guidelines.[9]

Handling, Storage, and Stability

  • Storage: (S)-2-Morpholineacetic acid should be stored in a well-sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is often recommended by suppliers.[4]

  • Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound. While specific toxicity data is limited, it should be treated as a potentially hazardous chemical. A material safety data sheet (MSDS) from the supplier should be consulted for detailed safety information.

Synthetic Strategies and Applications

The value of (S)-2-Morpholineacetic acid lies in its utility as a chiral building block for the synthesis of complex, high-value molecules.[10][11]

Enantioselective Synthesis:

While specific, proprietary industrial syntheses are not always publicly available, academic literature points to several plausible strategies for the enantioselective synthesis of chiral 2-substituted morpholines. These can include:

  • Asymmetric Hydrogenation: The hydrogenation of a corresponding unsaturated morpholine precursor using a chiral catalyst (e.g., a rhodium-bisphosphine complex) can yield the desired enantiomer with high selectivity.

  • Resolution of a Racemic Mixture: Enzymatic or classical resolution of a racemic mixture of a suitable morpholine derivative can be an effective method to isolate the desired (S)-enantiomer.[12]

  • Chiral Pool Synthesis: Starting from a readily available chiral starting material, a series of stereospecific reactions can be employed to construct the morpholine ring with the desired stereochemistry at the C2 position.

Application in Drug Synthesis Workflow:

The primary application of (S)-2-Morpholineacetic acid is in the synthesis of active pharmaceutical ingredients (APIs).[13] The carboxylic acid functionality allows for standard amide bond formation with an amine group on a partner molecule, a common reaction in pharmaceutical synthesis.

Conceptual Experimental Protocol: Amide Coupling

Objective: To couple (S)-2-Morpholineacetic acid with a model primary amine (e.g., Benzylamine).

  • Dissolution: Dissolve (S)-2-Morpholineacetic acid (1.0 equivalent) and the primary amine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent (e.g., HATU, HOBt/EDC) (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Diagram: Logical Workflow for Quality Assessment and Application

G cluster_procurement Procurement & Initial QC cluster_characterization In-Depth Characterization cluster_application Application in Synthesis supplier Select Supplier (e.g., ChemScene, BLDpharm) cofa Request Certificate of Analysis supplier->cofa incoming_qc Incoming QC: Identity & Purity Confirmation cofa->incoming_qc hplc Purity by HPLC incoming_qc->hplc Qualifies for use chiral_hplc Enantiomeric Purity by Chiral HPLC hplc->chiral_hplc nmr Structural Confirmation by NMR chiral_hplc->nmr impurity Impurity Profiling nmr->impurity coupling Amide Coupling Reaction impurity->coupling Material Released purification Purification of Product coupling->purification final_analysis Analysis of Final Compound purification->final_analysis

Caption: Workflow for the procurement, quality control, and application of (S)-2-Morpholineacetic acid.

Conclusion

(S)-2-Morpholineacetic acid is a strategically important chiral building block for modern pharmaceutical development. Its commercial availability, coupled with well-defined analytical methods for quality control, enables its reliable use in the synthesis of complex, enantiomerically pure drug candidates. A thorough understanding of its specifications, impurity profile, and handling requirements is essential for its successful integration into drug discovery and development programs. This guide provides the foundational knowledge for researchers and scientists to leverage the advantageous properties of this valuable compound.

References

  • MySkinRecipes. (S)-Morpholine-2-carboxylic acid hydrochloride. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2).
  • He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]

  • Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1054–1070. [Link]

  • Matralis, A. N., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209. [Link]

  • Van Arnum, P. (2011). Improving API Synthesis. Pharmaceutical Technology, 35(8). [Link]

  • Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(4), 405-413. [Link]

  • Synthesis of Active Pharmaceutical Ingredient. (2023, December 5). Medium. [Link]

  • Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209. [Link]

  • Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. National Institutes of Health. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency. (2012). Guideline on setting specifications for related impurities in antibiotics. [Link]

  • European Medicines Agency. (1999). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

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Foundational

Introduction: The Scientific Context of (S)-2-Morpholineacetic Acid

An In-Depth Technical Guide to the Safe Handling of (S)-2-Morpholineacetic Acid (S)-2-Morpholineacetic acid is a chiral heterocyclic compound featuring a morpholine ring, a common scaffold in medicinal chemistry. Its str...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (S)-2-Morpholineacetic Acid

(S)-2-Morpholineacetic acid is a chiral heterocyclic compound featuring a morpholine ring, a common scaffold in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block for drug discovery and development professionals. The presence of both a secondary amine and a carboxylic acid group provides versatile handles for synthetic elaboration, enabling its incorporation into more complex molecular architectures. Given its application in research environments where precision and safety are paramount, a thorough understanding of its handling, safety protocols, and chemical properties is not merely a regulatory formality but a prerequisite for reliable and reproducible scientific outcomes.

This guide provides a comprehensive overview of the safety, handling, and material safety data for (S)-2-Morpholineacetic acid, synthesized from authoritative sources. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound responsibly and effectively in a laboratory setting.

Section 1: Hazard Identification and GHS Classification

Proper hazard identification is the foundation of laboratory safety. While comprehensive toxicological data for (S)-2-Morpholineacetic acid specifically is limited, the available Safety Data Sheets (SDS) for the closely related 2-Morpholineacetic acid hydrochloride provide a reliable basis for assessing its potential hazards.[1][2][3][4] The compound is classified as an irritant.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

GHS Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[3][4]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[3][4]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3][4]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3][4]

The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.

GHS_Logic cluster_0 Hazard Identification cluster_1 Required Safety Protocols H315 H315: Skin Irritation PPE P280: Wear Appropriate Personal Protective Equipment (Gloves, Eye Protection) H315->PPE mitigates Storage P403/P405: Store Securely in a Well-Ventilated Area H315->Storage contained by H319 H319: Serious Eye Irritation H319->PPE mitigates H319->Storage contained by H335 H335: Respiratory Irritation Handling P261 & P264: Avoid Inhalation & Wash Hands After Use H335->Handling mitigates H335->Storage contained by

Caption: Logical relationship between GHS hazards and preventative protocols.

Section 2: Chemical and Physical Properties

A clear understanding of a compound's physical properties is critical for its proper handling, storage, and use in experimental design. The data below is compiled for 2-Morpholineacetic acid and its hydrochloride salt, which serves as a close proxy for the (S)-enantiomer.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₃[5][6]
Molecular Weight 145.16 g/mol [5]
Appearance Off-white to white solid/powder[6][7]
Melting Point 162-164 °C[6]
Boiling Point 272 °C (Predicted)[6]
Solubility Soluble in DMSO and Methanol (Slightly). Soluble in water.[6][8]
Storage Temperature Room Temperature or 2-8°C[5][6][8]

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous handling and storage protocols is essential not only for personnel safety but also for maintaining the chemical integrity and purity of the reagent, thereby ensuring the validity of experimental results.

Handling Protocol
  • Engineering Controls: Always handle (S)-2-Morpholineacetic acid in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1][9] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Eye Protection: Safety glasses with side-shields or tightly fitting safety goggles.[8][11]

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before use.[4][8]

    • Skin Protection: A lab coat or impervious clothing to prevent skin contact.[8][11]

  • Procedural Discipline:

    • Avoid the formation of dust and aerosols during handling.[1]

    • Wash hands and any exposed skin thoroughly after handling the compound.[2][12]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[9][11]

Storage Protocol
  • Container Integrity: Keep the container tightly closed when not in use to prevent contamination and absorption of moisture.[1][2][8]

  • Environmental Conditions: Store in a cool, dry, and well-ventilated place.[1][8] The compound is described as hygroscopic, making protection from moisture critical.[1] Storing under an inert gas like argon or nitrogen is advisable for long-term stability.[1]

  • Incompatibilities: Store away from incompatible materials, which include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][8]

The following diagram illustrates the causal link between proper storage and handling procedures and the preservation of compound integrity, which is fundamental to achieving trustworthy experimental outcomes.

Integrity_Workflow cluster_0 Inputs & Controls cluster_1 Process & Outcome Compound (S)-2-Morpholineacetic Acid (High Purity) Experiment Experimental Use Compound->Experiment Storage Correct Storage Protocol (Dry, Cool, Sealed) Storage->Experiment maintains integrity Handling Safe Handling Protocol (PPE, Fume Hood) Handling->Experiment ensures safety & purity Data Reliable & Reproducible Data Experiment->Data yields

Caption: Workflow demonstrating how proper handling preserves compound integrity for reliable data.

Section 4: First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial. The following measures are based on standard chemical first aid protocols.[1][2][3][8]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

In all cases of significant exposure, show the Safety Data Sheet to the attending medical professional.[1]

Section 5: Accidental Release and Spill Management

A systematic approach to spill management is essential to contain the hazard and prevent environmental contamination.

Spill Response Protocol
  • Evacuate & Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1]

  • Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.[1]

  • Containment & Cleanup:

    • Avoid creating dust.[1]

    • Carefully sweep or shovel the spilled solid material into a suitable, labeled, and closed container for disposal.[1]

    • Do not allow the product to enter drains or waterways.[1]

  • Decontamination: Clean the spill area thoroughly once the material has been removed.

  • Disposal: Dispose of the contained waste through a licensed professional waste disposal service.[1]

The workflow for responding to a chemical spill is visualized below.

Spill_Response Start Spill Occurs Evacuate 1. Evacuate Area & Ensure Ventilation Start->Evacuate PPE 2. Don Full PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain 3. Contain Spill (Sweep without creating dust) PPE->Contain Collect 4. Collect in Labeled Closed Container Contain->Collect Dispose 5. Arrange for Professional Waste Disposal Collect->Dispose End Area Secure Dispose->End

Caption: Step-by-step workflow for managing a chemical spill.

Section 6: Stability, Reactivity, and Disposal

  • Reactivity and Stability: The compound is stable under recommended storage conditions.[1] However, it should be kept away from incompatible materials such as strong oxidizing agents and strong acids to avoid hazardous reactions.[1][8] Avoid exposure to moisture.[1]

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2]

  • Disposal: Unused material and its container must be disposed of as hazardous waste. This should be done through a licensed and approved waste disposal company to ensure compliance with all local, state, and federal regulations.[1][2] Do not dispose of as unused product in drains or the environment.

Conclusion

(S)-2-Morpholineacetic acid is a valuable reagent in modern chemical research. Its safe and effective use is contingent upon a robust understanding of its potential hazards and the strict implementation of established safety protocols. By integrating the principles of hazard identification, proper handling, diligent storage, and emergency preparedness into all laboratory workflows, researchers can mitigate risks, protect personnel, and ensure the integrity of their scientific work. This guide serves as a technical resource to support those goals, emphasizing that a culture of safety is inextricably linked to scientific excellence.

References

  • MSDS of 2-morpholinoacetic acid hydrochloride. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]

  • 2-morpholinoacetic acid - Physico-chemical Properties. (2024-04-09). ChemBK. Retrieved from [Link]

  • Safety Data Sheet - Iron Standard. (2021-05-03). Inorganic Ventures. Retrieved from [Link]

  • 2-(Morpholin-4-yl)acetic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

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Exploratory

The Morpholine Moiety: A Strategic Tool for Optimizing Physicochemical Properties in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendance of a Privileged Scaffold In the intricate landscape of medicinal chemistry, the morpholine moiety h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the intricate landscape of medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold," a versatile and powerful tool for fine-tuning the physicochemical properties of drug candidates.[1][2] This simple, six-membered saturated heterocycle, containing both an amine and an ether functional group, is a common feature in numerous approved and experimental drugs.[3] Its prevalence is not coincidental but rather a testament to its remarkable ability to favorably modulate key drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and membrane permeability.[2][4] This guide, intended for drug discovery and development professionals, provides a deep dive into the multifaceted role of the morpholine ring, elucidating the underlying principles of its utility and offering practical insights into its application.

The strategic incorporation of a morpholine moiety can transform a promising but flawed lead compound into a viable drug candidate by addressing common developmental hurdles. Its unique structural and electronic features, including a chair-like conformation and a reduced pKa compared to other cyclic amines, provide a well-balanced lipophilic-hydrophilic profile.[5][6] This guide will dissect the influence of the morpholine ring on individual physicochemical parameters, supported by experimental data and case studies, and will provide standardized protocols for assessing these properties.

Enhancing Aqueous Solubility: A Key to Bioavailability

Poor aqueous solubility is a major obstacle in drug development, often leading to low bioavailability and challenging formulation. The morpholine moiety is a highly effective tool for improving the solubility of drug candidates.[7] This is primarily attributed to two key features: the presence of the polar ether oxygen and the basic nitrogen atom, which can be protonated at physiological pH.[8]

The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, readily interacting with water molecules and disrupting the crystal lattice of a solid compound, which is a prerequisite for dissolution.[9] Furthermore, the nitrogen atom, with a pKa of approximately 8.4-8.7, is partially protonated at physiological pH (7.4), bestowing a positive charge on the molecule.[1][7] This charge significantly enhances the interaction with polar water molecules, thereby increasing aqueous solubility. The saturated, non-planar character of the morpholine ring also helps to eschew tight crystal packing, further contributing to improved solubility.[8]

A systematic study on quinolinyltriazole inhibitors of human macrophage migration inhibitory factor (MIF) demonstrated that the addition of a morpholinylpropoxy substituent increased the aqueous solubility of the parent compound from 2 µg/mL to 14 µg/mL, a 7-fold improvement, while maintaining excellent potency.[8]

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Mechanism of Solubility Enhancement by Morpholine."

Modulating Lipophilicity: Striking the Right Balance

Lipophilicity, commonly expressed as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The morpholine moiety provides a means to modulate lipophilicity, often reducing it when replacing more lipophilic groups like piperidines or pyrrolidines.[10]

The presence of the polar oxygen atom within the morpholine ring generally leads to a lower logP compared to its carbocyclic or less polar heterocyclic counterparts. This reduction in lipophilicity can be advantageous in optimizing the overall ADME profile of a drug candidate. For instance, in a series of quinoline-1,4-quinone hybrids, compounds containing a morpholinyl ring exhibited higher logP values compared to those with a pyrrolidinyl ring, demonstrating the nuanced effect of the surrounding scaffold on the overall lipophilicity.[11]

Compound/SubstituentclogPΔclogP (relative to baseline)Reference
Baseline Compound3.50[8]
+ Methoxyethoxy3.2-0.3[8]
+ Morpholinylpropoxy2.8-0.7[8]
+ N-methylpiperazinyl2.5-1.0[12]

Enhancing Metabolic Stability: A Shield Against Degradation

Metabolic instability is a significant contributor to the failure of drug candidates in development. The morpholine ring is often incorporated into molecules to enhance their metabolic stability.[13] It is generally considered a metabolically robust moiety, less prone to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other nitrogen-containing heterocycles.[6]

The electron-withdrawing effect of the ether oxygen in the morpholine ring reduces the electron density on the adjacent carbon atoms, making them less susceptible to oxidative attack. This is in contrast to piperidines, where the carbons alpha to the nitrogen are common sites of metabolism. By replacing a metabolically labile group with a morpholine, the metabolic half-life of a compound can be significantly extended. For example, in the development of γ-Secretase Inhibitors, the introduction of a morpholine ring in place of a cyclohexyl group led to a reduction in intrinsic clearance in human liver microsomes.[14] While the morpholine ring itself can be metabolized through pathways such as N-dealkylation or ring oxidation, these processes are often slower compared to the metabolism of other functionalities.[15]

dot graph TD { subgraph "Metabolic Stabilization Strategy" A["Parent Compound(with Metabolic 'Soft Spot')"] -- "Metabolic Lability" --> B{Cytochrome P450(e.g., CYP3A4)}; B -- "Oxidative Metabolism" --> C["Inactive/Toxic Metabolites"]; A -- "Structural Modification" --> D["Introduction ofMorpholine Moiety"]; D -- "Blocks Metabolic Site" --> E{Cytochrome P450(e.g., CYP3A4)}; E -.-> F["Reduced Metabolism"]; D -- "Increased Metabolic Stability" --> G["ImprovedPharmacokinetic Profile"]; end

} caption: "Morpholine as a Metabolic Blocker."

The Crucial Role of pKa in Drug Absorption and Distribution

The basicity of the morpholine nitrogen, with a pKa around 8.4, is a key determinant of its influence on a drug's pharmacokinetic profile.[1] This pKa value is lower than that of piperidine (pKa ≈ 11.2) and piperazine (pKa ≈ 9.8), a consequence of the electron-withdrawing effect of the ether oxygen. This reduced basicity has several important implications:

  • Optimal Ionization at Physiological pH: At a pH of 7.4, a significant portion of morpholine-containing molecules will be in their protonated, cationic form. This is crucial for aqueous solubility and interaction with biological targets.[5]

  • Reduced Lysosomal Trapping: Highly basic compounds can become trapped in the acidic environment of lysosomes (pH 4.5-5.0), leading to poor distribution and potential toxicity. The weaker basicity of morpholine reduces the extent of this lysosomal trapping compared to more basic amines.

  • Improved Permeability: While the protonated form enhances solubility, the neutral, uncharged form is required for passive diffusion across cell membranes. The equilibrium between the charged and uncharged species, governed by the pKa, allows for a balance between solubility and permeability.[16] For drugs targeting the central nervous system (CNS), this balance is critical for crossing the blood-brain barrier.[6]

Case Studies in Drug Development

The successful application of the morpholine moiety is evident in numerous marketed drugs across various therapeutic areas.

  • Linezolid: An oxazolidinone antibiotic, linezolid contains a morpholine ring that contributes to its favorable pharmacokinetic profile, including good oral bioavailability.[17]

  • Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, gefitinib features a morpholine group that enhances its solubility and allows for oral administration.[15]

  • Aprepitant: A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, aprepitant incorporates a morpholine ring that is crucial for its activity and drug-like properties.[6]

These examples underscore the real-world impact of leveraging the morpholine scaffold to overcome common drug development challenges.

Experimental Protocols for Physicochemical Profiling

Accurate assessment of physicochemical properties is paramount in drug discovery. The following are standardized protocols for evaluating the impact of a morpholine moiety.

Kinetic Aqueous Solubility Assay

This high-throughput assay provides an early indication of a compound's solubility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 2 µL of the stock solution to a 96-well plate.

  • Solubilization: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.

  • Quantification: Analyze the supernatant by LC-MS/MS or UV-Vis spectroscopy and compare the concentration to a standard curve prepared in a 1:1 mixture of PBS and DMSO.

Shake-Flask Method for LogP Determination (OECD 107)

This classic method determines the partition coefficient between n-octanol and water.

  • Compound Preparation: Prepare a solution of the test compound in the phase in which it is more soluble (n-octanol or water).

  • Partitioning: Add equal volumes of pre-saturated n-octanol and pre-saturated water to a flask containing the compound.

  • Equilibration: Shake the flask at a constant temperature until equilibrium is reached (typically 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (typically at 1 µM) to the reaction mixture.

  • Time Course: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance can be calculated.

dot graph TD { rankdir=TB; node [shape=box, style=rounded];

} caption: "Workflow for Physicochemical Profiling."

Conclusion

The morpholine moiety is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates. Its ability to enhance aqueous solubility, modulate lipophilicity, improve metabolic stability, and provide a favorable pKa for drug absorption and distribution makes it a highly attractive scaffold in drug design.[2][3] A thorough understanding of the principles underlying its effects, coupled with rigorous experimental evaluation, allows for the rational design of molecules with improved drug-like properties and a higher probability of success in clinical development.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

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  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

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Foundational

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chirality in Modern Chemistry The synthesis of enantiomerically pure compounds is a fundamental aspect of modern organic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Chemistry

The synthesis of enantiomerically pure compounds is a fundamental aspect of modern organic chemistry, with significant implications for the pharmaceutical, agrochemical, and materials science industries.[1] The three-dimensional arrangement of atoms within a molecule, its stereochemistry, dictates its biological function. This guide offers a detailed exploration of chiral building blocks, their origins, and their strategic use in constructing complex, stereochemically-defined molecules.[2][3]

The Chirality Imperative in Drug Development

A large percentage of pharmaceuticals are chiral molecules, existing as pairs of non-superimposable mirror images called enantiomers.[1] These enantiomers can have vastly different pharmacological, metabolic, and toxicological effects because biological systems, such as enzymes and receptors, are inherently chiral.[1][4][5] This enantioselectivity means one enantiomer of a drug might provide the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[1][4][6]

The infamous case of thalidomide is a stark reminder of this principle. The (R)-enantiomer had sedative effects, but the (S)-enantiomer was a potent teratogen.[1][5][7] As a result, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992, stressing the importance of characterizing each enantiomer in a chiral drug.[1][4][8] This has driven the demand for methods to produce single-enantiomer drugs.[9][10]

Sourcing and Generation of Chiral Molecules: A Three-Pronged Approach

The generation of enantiomerically pure compounds is a central challenge in organic synthesis. Chemists have developed three primary strategies to obtain these crucial molecules: leveraging the "chiral pool," resolving racemic mixtures, and employing asymmetric synthesis.[11] The selection of a particular strategy is influenced by factors such as the target molecule's structure, cost, scalability, and the availability of starting materials.[1]

The Chiral Pool: Nature's Gift to Synthesis

The chiral pool consists of abundant, naturally occurring enantiopure compounds that can be used as starting materials in synthesis.[12][13] This approach is particularly effective when the target molecule shares structural similarities with an inexpensive natural product.[12][]

Key contributors to the chiral pool include:

  • Amino Acids: L-Alanine, D-Phenylalanine, (S)-Proline

  • Carbohydrates: D-Glucose, D-Fructose

  • Hydroxy Acids: (S)-Lactic acid, (R)-Mandelic acid

  • Terpenes: (+)-Camphor, (-)-Menthol, (-)-Carvone

  • Alkaloids: Cinchonine, Quinine, (-)-Sparteine

The inherent chirality of these building blocks is typically preserved throughout the synthetic sequence, providing an efficient pathway to complex chiral molecules.[12]

Resolution of Racemates: Separating Mirror Images

Common resolution techniques include:

  • Diastereomeric Salt Formation: A racemic acid or base is reacted with a single enantiomer of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[1]

  • Kinetic Resolution: This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent.[15] This results in an enantioenriched sample of the less reactive enantiomer.[15] Enzymes are often used in this process, selectively catalyzing a reaction on one enantiomer of the racemic mixture.[1][16]

  • Chiral Chromatography: This technique uses a stationary phase that is itself chiral.[1][] The two enantiomers interact differently with this stationary phase, leading to different retention times and allowing for their separation.[18][19]

Asymmetric Synthesis: The Art of Controlled Chirality

Asymmetric synthesis is the most sophisticated approach, creating a new chiral center in a prochiral molecule in a way that favors the formation of one enantiomer over the other.[20][21] This is achieved through several methods:

  • Chiral Auxiliaries: An enantiomerically pure group is temporarily attached to the achiral substrate to direct the stereochemical outcome of a reaction.[6][22] After the new stereocenter is formed, the auxiliary is removed and can often be recovered for reuse.[22][][24]

  • Chiral Catalysts: A small, substoichiometric amount of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, is used to generate a large quantity of an enantiomerically enriched product.[1][21] This is a highly efficient and widely used method.[25]

  • Chiral Reagents: A stoichiometric amount of an enantiomerically pure reagent is used to induce chirality.[26]

The following diagram illustrates the strategic decision-making process for obtaining chiral molecules:

Caption: Decision-making workflow for accessing chiral molecules.

Key Classes of Chiral Building Blocks and Their Applications

A wide variety of chiral building blocks are employed in organic synthesis. The table below highlights some of the most prominent classes and their applications.[1]

Class of Chiral Building BlockExamplesKey Applications
Amino Acids L-Alanine, D-Phenylalanine, (S)-ProlineSynthesis of peptides, peptidomimetics, chiral auxiliaries, and catalysts.[1] Starting materials for HIV protease inhibitors (e.g., Saquinavir).
Hydroxy Acids (S)-Lactic acid, (R)-Mandelic acidPrecursors for chiral epoxides, esters, lactones, and α-halo acids. Used in the synthesis of the antibiotic Linezolid.[1]
Terpenes (+)-Camphor, (-)-Menthol, (-)-CarvoneServe as chiral auxiliaries, starting materials for natural product synthesis, and chiral ligands.[1] Camphor derivatives are widely used as chiral auxiliaries in asymmetric synthesis.
Alkaloids Cinchonine, Quinine, (-)-SparteineAct as resolving agents and are precursors to highly effective chiral ligands and catalysts.[1] Cinchona alkaloids are ligands in the Sharpless Asymmetric Dihydroxylation.
Chiral Alcohols & Amines (S)-1-Phenylethanol, (R)-1-PhenylethylamineUsed as resolving agents, chiral auxiliaries, and synthons for direct incorporation.[1]

Experimental Protocols: A Practical Approach

Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol details a classic method for establishing a new stereocenter with high diastereoselectivity using a chiral auxiliary.[]

1. Attachment of the Chiral Auxiliary:

  • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-butyllithium) dropwise.

  • After stirring for 15 minutes, add the acyl chloride substrate (e.g., propionyl chloride) and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the resulting N-acyloxazolidinone by column chromatography.

2. Diastereoselective Enolate Formation and Alkylation:

  • Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C.

  • Add a strong base (e.g., lithium diisopropylamide, LDA) to form the corresponding Z-enolate.

  • After 30 minutes, add the alkylating agent (e.g., benzyl bromide) and stir at -78 °C for several hours.

  • Warm the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product. Purify by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide and hydrogen peroxide at 0 °C to cleave the auxiliary.

  • After the reaction is complete, separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, and the desired chiral carboxylic acid can be isolated from the aqueous layer after acidification and extraction.

The following diagram outlines the workflow for a chiral auxiliary-mediated synthesis:

Caption: General workflow for chiral auxiliary-mediated synthesis.

Analytical Techniques for Chiral Analysis

The determination of the enantiomeric purity of a chiral compound is crucial.[27] The effectiveness of an asymmetric reaction is quantified by its enantiomeric excess (e.e.), which measures the preference for one enantiomer over the other.[1] Several analytical techniques are employed for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used methods for separating and quantifying enantiomers.[][18] It utilizes a chiral stationary phase to achieve separation.[27]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.[18]

  • Chiral Supercritical Fluid Chromatography (SFC): A technique that uses a supercritical fluid as the mobile phase, often providing faster and more efficient separations than HPLC.[][18]

  • Capillary Electrophoresis (CE): A high-resolution separation technique that can be used for chiral analysis, particularly with the addition of a chiral selector to the buffer.[18]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule and can be used to determine enantiomeric composition.[]

Conclusion: The Future of Chiral Synthesis

Chiral building blocks are indispensable tools in modern organic synthesis, enabling the precise and efficient construction of complex molecules with controlled stereochemistry.[1][2][] The choice between utilizing the chiral pool, performing a resolution, or designing an asymmetric synthesis is a critical strategic decision in drug discovery and chemical research.[1] Continuous innovation in asymmetric catalysis and the discovery of novel chiral synthons will further advance the field, facilitating the development of safer, more effective therapeutics and functional materials.[29]

References

  • The Significance of Chirality in Drug Design and Development. (2011).
  • The Significance of Chirality in Drug Design and Development - PMC. (n.d.). PubMed Central.
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  • Asymmetric Synthesis. (n.d.). University of Windsor.
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  • The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing.
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  • Chiral Auxiliaries Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
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  • Understanding the Fundamentals of Asymmetric Synthesis. (2024). Chiralpedia.
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  • Asymmetric synthesis. (n.d.). Slideshare.
  • Chiral pool - Wikipedia. (n.d.). Wikipedia.
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  • Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.
  • Concise Introduction to Asymmetric Synthesis. (n.d.). chem.iitb.ac.in.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Chiral analysis - Wikipedia. (n.d.). Wikipedia.
  • A Technical Guide to Chiral Auxiliaries in Organic Synthesis. (n.d.). Benchchem.
  • Chiral Pool: Synthesis, Definition & Asymmetric Technique. (2023). StudySmarter.
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  • . (n.d.). Benchchem.
  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). University of Calgary.
  • ANALYTICAL CHIRAL SEPAR
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2017).
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2025). RSC Publishing.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Methods of Asymmetric Synthesis using chiral pool 2.pptx. (n.d.). Slideshare.
  • Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. (2021).
  • Kinetic Resolution of Enantiomers in Racemic and Enantiomerically Enriched 2-Alkanols by Pseudomonas cepacia Lipase C
  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2025). Chemical Society Reviews (RSC Publishing).
  • Kinetic resolution: Significance and symbolism. (2024). In-Mind.
  • Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. (n.d.). NIH.
  • Chiral compounds. (n.d.). abcr Gute Chemie.
  • Chiral Building Blocks Selection. (n.d.). Enamine.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (n.d.). NIH.
  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
  • Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photoc
  • Chiral Building Blocks. (n.d.). ChemScene.
  • A Technical Guide to Chiral Building Blocks in Synthesis. (n.d.). Benchchem.
  • Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. (n.d.). Wiley. 4al-drugs-worldwide-but-more-importantly-there-has-been-a-dramatic-growth-in-the-sales-of-single-enantiomer-drugs-the-pharmaceutical-industry-has-a-rising-demand-for-chiral-intermediates-and-research-reagents-because-of-the-continuing-imperative-to-improve-drug-efficacy-this-in-turn-impacts-on-researchers-involved-in-preclinical-discovery-work)

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the Chiral Morpholine Scaffold

An Application Guide for the Enantioselective Synthesis of (S)-2-Morpholineacetic Acid The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates to enh...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Synthesis of (S)-2-Morpholineacetic Acid

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] When functionalized, the stereochemistry of substituents on the morpholine core can dramatically influence biological activity, making access to specific enantiomers a critical challenge in pharmaceutical development. (S)-2-Morpholineacetic acid is a valuable chiral building block, presenting a stereochemically defined anchor point for the synthesis of complex molecular architectures. Its development is crucial for creating new chemical entities with precisely tailored therapeutic effects.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth overview of robust and field-proven methodologies for the enantioselective synthesis of (S)-2-Morpholineacetic acid and its derivatives. We will move beyond simple procedural lists to explain the underlying causality and rationale for key experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific literature.

Strategic Overview of Enantioselective Synthesis

Several distinct strategies have been successfully employed to establish the crucial stereocenter at the C2 position of the morpholine ring. The choice of method often depends on factors like substrate availability, desired scale, and the specific functional groups required in the final molecule.

  • Catalytic Asymmetric Hydrogenation: This highly atom-economical approach involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral metal catalyst. Rhodium complexes with chiral bisphosphine ligands, such as SKP, have demonstrated exceptional efficacy, achieving high yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted morpholines.[3][4] The reaction stereoselectivity is governed by the chiral environment created by the metal-ligand complex during the hydrogen delivery step.

  • Enzyme-Catalyzed Kinetic Resolution: Biocatalysis offers a powerful and highly selective method for separating enantiomers from a racemic mixture.[5][6] In this approach, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic substrate, leaving the other unreacted and allowing for their separation. This strategy has been explicitly used to prepare (S)-N-Boc-morpholine-2-carboxylic acid, a direct precursor to the target molecule.[7] The high specificity of enzymes often leads to exceptionally high enantiomeric purity.

  • Chiral Pool Synthesis: This classic strategy leverages the vast supply of naturally occurring, enantiopure molecules, such as amino acids or carbohydrates, as starting materials.[8][9] The synthesis begins with a molecule that already contains the desired stereocenter, and the morpholine ring is constructed around it. For instance, an enantiopure amino alcohol can be elaborated through cyclization to form the morpholine core, guaranteeing the desired absolute stereochemistry.

The following diagram provides a high-level overview of these primary synthetic routes.

Figure 2: Experimental Workflow for Enzymatic Resolution cluster_organic Organic Phase Processing cluster_aqueous Aqueous Phase Processing start Start: Racemic (R/S)-Ester in Buffer/MTBE add_enzyme Add Immobilized Lipase (e.g., Novozym 435) start->add_enzyme react Stir at 25-30 °C Monitor Conversion by HPLC add_enzyme->react stop Stop Reaction at ~50% Conversion react->stop filter Filter to Recover Enzyme stop->filter separate Separate Aqueous and Organic Layers filter->separate wash_org Wash with Brine separate->wash_org Organic Layer acidify Acidify to pH 2-3 with HCl separate->acidify Aqueous Layer dry_org Dry (Na₂SO₄) & Concentrate wash_org->dry_org r_ester Product: (R)-Ester dry_org->r_ester extract Extract with Ethyl Acetate acidify->extract dry_aq Dry (Na₂SO₄) & Concentrate extract->dry_aq s_acid Product: (S)-Acid dry_aq->s_acid deprotect Optional: N-Boc Deprotection (TFA or HCl) s_acid->deprotect final_product Final Product: (S)-2-Morpholineacetic Acid deprotect->final_product

Caption: Step-by-step workflow for the lipase-catalyzed kinetic resolution.

Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol outlines a general method for the enantioselective synthesis of a 2-substituted morpholine using a rhodium-catalyzed asymmetric hydrogenation, based on the highly successful work by Zhang and coworkers. [3][4]To obtain the target acetic acid, a precursor such as a 2-cyanomethyl-dehydromorpholine would be synthesized and then hydrogenated, followed by hydrolysis of the nitrile.

Principle: A chiral Rh-bisphosphine complex coordinates to the double bond of the dehydromorpholine substrate, creating a chiral environment that directs the addition of hydrogen from one face of the molecule, leading to the formation of one enantiomer in excess.

Materials and Reagents:

  • N-Protected 2-(cyanomethyl)-3,4-dihydro-2H-1,4-oxazine (or similar precursor)

  • [Rh(COD)₂]SbF₆ or similar Rhodium precursor

  • Chiral bisphosphine ligand (e.g., (R,R,R)-SKP)

  • Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)

  • Hydrogen gas (H₂)

  • Schlenk tube or high-pressure autoclave

  • Standard workup and purification reagents (silica gel, solvents)

Experimental Procedure:

  • Catalyst Preparation (In a Glovebox):

    • To a Schlenk tube, add the Rhodium precursor (e.g., [Rh(COD)₂]SbF₆, 1.0 mol%) and the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%).

    • Add anhydrous, degassed DCM (e.g., 1 mL).

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

    • Scientist's Note: The choice of ligand is critical. Ligands with large bite angles, like SKP, have proven highly effective for this class of substrates. [3]The catalyst is air- and moisture-sensitive, necessitating the use of a glovebox or Schlenk techniques.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the dehydromorpholine substrate (1.0 eq) in anhydrous, degassed DCM (to make a ~0.1 M solution).

    • Transfer the substrate solution to the flask containing the pre-formed catalyst via cannula.

    • Place the reaction vessel in a high-pressure autoclave.

    • Purge the autoclave with H₂ gas several times before pressurizing to the desired pressure (e.g., 30-50 atm).

    • Stir the reaction at room temperature for 12-24 hours.

    • Rationale: High pressure of H₂ increases its concentration in the solution, accelerating the reaction rate. Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation.

  • Workup and Purification:

    • After the reaction period, carefully vent the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified directly by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

    • The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

  • Conversion to Acetic Acid:

    • The resulting chiral 2-cyanomethyl morpholine can be converted to (S)-2-Morpholineacetic acid via standard nitrile hydrolysis (e.g., refluxing with aqueous HCl or NaOH).

Conclusion

The enantioselective synthesis of (S)-2-Morpholineacetic acid is an achievable goal for the modern synthetic chemist, with several robust and well-documented strategies available. Catalytic asymmetric hydrogenation offers an elegant and atom-economical route, delivering high throughput and excellent enantioselectivity. [3]For ultimate control of enantiopurity, enzyme-catalyzed kinetic resolution provides a method capable of achieving >99% ee, albeit with a theoretical yield cap of 50% for the desired isomer. [7]Finally, chiral pool synthesis remains a reliable, albeit potentially longer, route that guarantees absolute stereocontrol from the outset. The protocols and comparative data provided herein offer a comprehensive guide for selecting and implementing the optimal synthetic strategy to access this valuable building block for drug discovery and development.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information. [Link]

  • Iannuzzi, M. C., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Center for Biotechnology Information. [Link]

  • Le Droumaguet, B., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

  • Google Patents. (1998). Convergent process for the preparation of a morpholine compound.
  • Gage, J. R., et al. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • Dhayalan, V., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ResearchGate. [Link]

  • Schrittwieser, J. H., et al. (2020). Recent Advances in Biocatalysis for Drug Synthesis. National Center for Biotechnology Information. [Link]

  • Denmark, S. E., & Byeon, S. Y. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Center for Biotechnology Information. [Link]

  • Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. [Link]

  • Pharma Toonz. (2020). ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). YouTube. [Link]

  • Keio University. (2016). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Keio University Research Portal. [Link]

  • ResearchGate. (2013). Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. ResearchGate. [Link]

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Application

Synthetic Routes for Morpholine and its Derivatives: A Comprehensive Guide for Researchers

Introduction: The Enduring Significance of the Morpholine Scaffold Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Morpholine Scaffold

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability of parent molecules, have made it a cornerstone in the design of a vast array of therapeutic agents.[2][3] From the antibiotic linezolid to the anticancer agent gefitinib, the morpholine moiety is integral to the bioactivity and pharmacokinetic profile of numerous approved drugs.[4][5] This guide provides an in-depth exploration of the key synthetic strategies for accessing morpholine and its functionally diverse derivatives, offering researchers a practical toolkit of both classical and contemporary methodologies.

Part 1: Industrial-Scale Synthesis of Unsubstituted Morpholine

The large-scale production of morpholine is dominated by two primary methods, each with distinct advantages and operational considerations.

Dehydration of Diethanolamine (DEA)

This classical approach remains a widely practiced industrial method for morpholine synthesis.[6][7] The core of this transformation is the acid-catalyzed intramolecular cyclization of diethanolamine, driven by the removal of water.

Mechanism: The reaction proceeds via protonation of one of the hydroxyl groups of diethanolamine by a strong acid, typically sulfuric or hydrochloric acid, forming a good leaving group (water). The second hydroxyl group then acts as a nucleophile, attacking the adjacent carbon and displacing the water molecule to form the morpholine ring.

G DEA Diethanolamine Protonated_DEA Protonated Diethanolamine DEA->Protonated_DEA + H+ Intermediate Oxonium Intermediate Protonated_DEA->Intermediate - H2O (Intramolecular SN2) Morpholine_H Protonated Morpholine Intermediate->Morpholine_H Morpholine Morpholine Morpholine_H->Morpholine - H+ G DEG Diethylene Glycol AEE 2-(2-Aminoethoxy)ethanol (Intermediate) DEG->AEE + NH3 - H2O (Catalyst) Morpholine Morpholine AEE->Morpholine Intramolecular Cyclization - H2O (Catalyst) G cluster_0 Step 1: N-Monoalkylation cluster_1 Step 2: Cyclization Amino Alcohol Amino Alcohol Zwitterionic Intermediate Zwitterionic Intermediate Amino Alcohol->Zwitterionic Intermediate + Ethylene Sulfate (SN2 reaction) Morpholine Derivative Morpholine Derivative Zwitterionic Intermediate->Morpholine Derivative + Base (e.g., tBuOK) - HSO4-

Caption: Workflow for the green synthesis of morpholines from 1,2-amino alcohols.

General Protocol: 1[4]. N-Monoalkylation: Dissolve the 1,2-amino alcohol in a suitable solvent (e.g., 2-MeTHF). Add ethylene sulfate and stir at room temperature. Monitor the reaction for the formation of the zwitterionic intermediate. 2. Cyclization: Add a base, such as potassium tert-butoxide (tBuOK), to the reaction mixture to induce cyclization to the morpholine derivative. This can be done with the isolated intermediate or in a one-pot fashion.

Part 3: Synthesis of N-Substituted Morpholine Derivatives

Functionalization of the morpholine nitrogen is a common strategy in drug design to modulate the compound's properties.

Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of morpholine. I[8][9]t involves the reaction of morpholine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Mechanism: The reaction begins with the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion. A hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion to yield the N-alkylated morpholine.

G Morpholine Morpholine Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal + Aldehyde/Ketone Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O N_Alkyl_Morpholine N-Alkyl Morpholine Iminium->N_Alkyl_Morpholine + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Mechanism of Reductive Amination for N-Alkylation of Morpholine.

General Protocol for Reductive Amination:

  • In a reaction vessel, dissolve morpholine and the desired aldehyde or ketone in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Buchwald-Hartwig Amination

For the synthesis of N-aryl morpholines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.

[10][11]Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the morpholine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-aryl morpholine and regenerates the Pd(0) catalyst.

[1][12]General Protocol for Buchwald-Hartwig Amination: 1[13]. To a reaction flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) under an inert atmosphere. 2. Add the aryl halide, morpholine, and a dry, degassed solvent (e.g., toluene). 3. Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed. 4. Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. 5. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Part 4: Synthesis of C-Substituted Morpholine Derivatives

Introducing substituents on the carbon framework of the morpholine ring significantly expands its structural diversity and potential biological applications.

Diastereoselective Synthesis of Substituted Morpholines

Achieving stereocontrol in the synthesis of substituted morpholines is crucial for developing chiral drugs. Several diastereoselective methods have been developed.

From Vinyloxiranes and Amino Alcohols: A one-pot method involving a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provides access to a variety of substituted morpholines with good to excellent diastereoselectivities.

[3][14]From N-Tethered Alkenols: Intramolecular cyclization of nitrogen-tethered alkenols catalyzed by palladium chloride can lead to substituted morpholines in good yields.

[15]#### 4.2. Multicomponent Reactions (Ugi Reaction)

The Ugi four-component reaction provides a convergent and efficient route to highly substituted morpholine derivatives. T[16][17]his reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.

Mechanism: The Ugi reaction is initiated by the formation of an imine from the aldehyde/ketone and the amine. This is followed by the addition of the isocyanide and the carboxylic acid to form an α-acylamino amide intermediate, which can then undergo further transformations to yield the desired heterocyclic product.

[15][18]### Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)Reference(s)
Low Yield in DEA Dehydration Inadequate temperature control; insufficient reaction time; improper acid concentration.Use a calibrated high-temperature thermometer and maintain a stable temperature of 180-210°C. Ensure a reaction time of at least 15 hours. Verify the concentration and stoichiometry of the acid.
Byproduct Formation in DEG/Ammonia Process Suboptimal temperature or pressure; catalyst deactivation.Optimize reaction conditions to favor morpholine formation. Ensure high purity of starting materials to prevent catalyst poisoning.
Low Conversion in Reductive Amination Ineffective iminium ion formation; unsuitable reducing agent.Consider using a dehydrating agent (e.g., molecular sieves) or a Lewis acid (e.g., Ti(OiPr)₄) to promote imine formation. Switch to a different reducing agent like NaBH(OAc)₃.
Complex Mixture in Pd-Catalyzed Carboamination Use of electron-poor aryl halides; competing side reactions (e.g., Heck arylation).The reaction generally performs better with electron-rich or electron-neutral aryl halides. Optimize ligand and reaction conditions to suppress side reactions.

Conclusion

The morpholine scaffold continues to be a vital component in the discovery and development of new chemical entities with therapeutic potential. The synthetic methodologies outlined in this guide, from robust industrial processes to elegant and highly selective modern techniques, provide researchers with a comprehensive toolkit for the synthesis of morpholine and its derivatives. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity, paving the way for the creation of novel and impactful molecules.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423.
  • Ugi Reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Morpholine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Deka, M. J., et al. (2017). Diastereoselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (±)-Chelonin A. The Journal of Organic Chemistry, 82(2), 1148-1157.
  • Nile Chemicals. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. [Link]

  • BenchChem. (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
  • Tzara, A., et al. (2020).
  • Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(19), 4359–4362.
  • DE2758769A1. (1979). Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst.
  • BenchChem. (2025).
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
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  • Nazarbayev University Repository. (2021). Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa-Michael addition.
  • Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Ortiz, K. G., et al. (2024).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Breuning, M., et al. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
  • Jain, A., & Sahu, S. K. (2024).
  • Sisko, J., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • US4647663A. (1987). Synthesis of morpholine.
  • Ghasemi, N. (2018). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry, 2(3), 217-226.
  • Breuning, M., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved January 12, 2026, from [Link]

  • Sigma-Aldrich. (n.d.).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • US3151112A. (1964). Process for the preparation of morpholines.
  • Buchwald-Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved January 12, 2026, from [Link]

  • US3151112A. (1964). Process for the preparation of morpholines.
  • CN101062923A. (2007). Synthesizing N-formyl morpholine by two-step process.
  • CN1345723A. (2002). Process for preparing N-formyl morpholine.
  • CN111675677B. (2020). Synthesis process of N-methylmorpholine.
  • Scribd. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

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Method

Application Notes & Protocols: (S)-2-Morpholineacetic Acid as a Chiral Building Block in Synthesis

Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Morpholine Scaffold in Modern Drug Discovery The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence often imparts desirable physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic characteristics.[3] The ability of the morpholine oxygen to act as a hydrogen bond acceptor and the nitrogen to serve as a basic center allows for critical molecular interactions with biological targets, such as protein kinases.[2][4]

(S)-2-Morpholineacetic acid emerges as a particularly valuable chiral building block. The defined stereochemistry at the C2 position is crucial, as biological systems are inherently chiral, and stereoisomers of a drug can exhibit vastly different efficacy and safety profiles.[5][] This molecule presents two orthogonal points for chemical modification: the secondary amine within the morpholine ring and the carboxylic acid side chain. This bifunctionality allows for its seamless integration into complex molecular architectures, making it an indispensable tool for researchers, scientists, and drug development professionals aiming to construct novel, enantiomerically pure therapeutics.[7]

This guide provides an in-depth exploration of the synthetic utility of (S)-2-Morpholineacetic acid, focusing on its application in amide bond formation, a cornerstone reaction in medicinal chemistry.[8] We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive field experience.

Physicochemical Properties and Handling

A clear understanding of the starting material is fundamental to its successful application. The key properties of (S)-2-Morpholineacetic acid are summarized below.

PropertyValueSource
CAS Number 1257854-99-1[9]
Molecular Formula C₆H₁₁NO₃[9][10]
Molecular Weight 145.16 g/mol [9]
Appearance White to light yellow powder/crystal
Purity Typically ≥97%[9]
Storage Room temperature, recommended <15°C in a cool, dark place. Store under inert gas as it can be air sensitive.
SMILES O=C(O)C[C@H]1CNCCO1[9]

Core Application: Diastereoselective Amide Bond Formation

The most prevalent application of (S)-2-Morpholineacetic acid is its use as a scaffold in the synthesis of amides, particularly in the construction of peptide mimetics and other complex drug candidates. The key challenge and opportunity lie in managing its two reactive sites. To selectively utilize the carboxylic acid for amide coupling, the secondary amine of the morpholine ring must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under common coupling conditions and its facile removal under acidic conditions.

The following workflow outlines the strategic approach to using this building block for amide synthesis.

G A (S)-2-Morpholineacetic acid B N-Protection (e.g., Boc Anhydride) A->B Base (e.g., TEA, DIPEA) Solvent (e.g., DCM) C N-Boc-(S)-2-Morpholineacetic acid (Activated Building Block) B->C D N-Boc-(S)-2-Morpholineacetic acid F Coupling Reagents (e.g., EDC, HOBt, HATU) D->F E Amine Substrate (R-NH2) E->F G N-Boc Protected Amide Product F->G Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) H N-Boc Protected Amide Product I Acidic Deprotection H->I e.g., TFA in DCM or HCl in Dioxane J Final Amide Product (Free Morpholine NH) I->J

Caption: Strategic workflow for utilizing (S)-2-Morpholineacetic acid.

Protocol 1: N-Boc Protection of (S)-2-Morpholineacetic Acid

Causality: The protection of the morpholine nitrogen is a critical first step to prevent self-polymerization or unwanted side reactions during the activation of the carboxylic acid. The Boc group is chosen for its robustness and orthogonal cleavage conditions relative to many other protecting groups.

Materials:

  • (S)-2-Morpholineacetic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve (S)-2-Morpholineacetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise while stirring.

  • Protection: Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x). The acidic wash removes excess amine base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-(S)-2-Morpholineacetic acid, which can often be used in the next step without further purification.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Causality: Amide bonds are typically formed by activating the carboxylic acid.[8] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a widely used and effective method.[11] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct. HOBt acts as an additive that traps the O-acylisourea to form an active ester, which is more stable, less prone to racemization, and reacts efficiently with the amine nucleophile to form the desired amide bond.[11]

Materials:

  • N-Boc-(S)-2-Morpholineacetic acid (from Protocol 1)

  • Target amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (Brine)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

Representative Reaction Table:

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
N-Boc-(S)-2-Morpholineacetic acid245.271.01.0245 mg
Target Amine (e.g., Benzylamine)107.151.11.1118 mg (114 µL)
EDC155.241.21.2186 mg
HOBt135.121.21.2162 mg
DIPEA129.242.52.5434 µL
DMF (Solvent)---5 mL

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve N-Boc-(S)-2-Morpholineacetic acid (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes. If the amine is supplied as a hydrochloride salt, an additional equivalent of base is required.[13]

  • Coupling Agent Addition: Add EDC (1.2 eq) to the reaction mixture in one portion.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HOBt, water (2x), and brine (1x).

    • The aqueous layers can be back-extracted with ethyl acetate to improve yield.

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Boc protected amide.

G A 1. Combine Building Block, Amine, HOBt, & DIPEA in DMF B 2. Add EDC Coupling Reagent A->B C 3. Stir at Room Temperature (12-24h) B->C D 4. Dilute with Ethyl Acetate C->D E 5. Aqueous Work-up (Wash with NaHCO₃ & Brine) D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify via Flash Chromatography F->G H 8. Characterize Pure Product G->H End End H->End Start Start Start->A

Caption: Step-by-step workflow for the EDC/HOBt mediated amide coupling protocol.

Conclusion: A Versatile Scaffold for Chiral Synthesis

(S)-2-Morpholineacetic acid is a powerful and versatile chiral building block for modern organic synthesis and drug discovery. Its defined stereocenter and bifunctional nature provide a robust platform for creating complex, enantiomerically pure molecules. The protocols detailed herein for N-protection and subsequent amide coupling represent a reliable and field-tested pathway for its incorporation into target structures. By understanding the principles behind each step—from protecting group strategy to the mechanism of coupling reagents—researchers can confidently and effectively leverage this scaffold to accelerate the development of next-generation therapeutics.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Bhuiyan, M. M. H., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 947. [Link]

  • Sharma, P. K., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • ChemBK. (2024). 2-morpholinoacetic acid. Product Page. [Link]

  • University of Puget Sound. (n.d.). Amide Coupling - Biofilm Inhibitor Synthesis. Chemistry Labs. [Link]

  • Isaksson, J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13, 11833-11838. [Link]

  • Varie, D. L. (2000). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Opinion in Drug Discovery & Development, 3(4), 465-475. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Technical Resources. [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3602-3606. [Link]

  • Carlone, A., et al. (2020). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 85(15), 9834–9844. [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 654–679. [Link]

  • Reddy, K. L. (2003). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Tetrahedron: Asymmetry, 14(7), 913-915. [Link]

  • Med Res Rev. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Lenci, E., & Trabocchi, A. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]

  • Molecules. (n.d.). Special Issue: Exploring Bioactive Organic Compounds for Drug Discovery, 2nd Edition. MDPI. [Link]

  • MDPI. (2022). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. Polymers, 14(23), 5220. [Link]

  • Molecules. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. [Link]

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Application

The Strategic Application of (S)-2-Morpholineacetic Acid in Contemporary Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Privileged Status of the Morpholine Scaffold and the Unique Contribution of the (S)-2-Acetic Acid Moiety In the landscape of modern drug discovery, the morpholine heterocycle has earned its status as a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Morpholine Scaffold and the Unique Contribution of the (S)-2-Acetic Acid Moiety

In the landscape of modern drug discovery, the morpholine heterocycle has earned its status as a "privileged scaffold."[1] Its frequent incorporation into a multitude of approved and experimental drugs stems from its favorable physicochemical and metabolic properties, including enhanced aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[2] The morpholine ring's inherent conformational flexibility and its ability to engage in crucial hydrogen bonding interactions make it a versatile tool for medicinal chemists aiming to optimize drug candidates.[3]

This guide delves into the specific application of a particularly valuable, yet underexplored, building block: (S)-2-Morpholineacetic acid . The introduction of a defined stereocenter at the C2 position, coupled with a carboxylic acid functional handle, offers a unique set of advantages for the design of sophisticated and highly specific therapeutic agents.[4] This chiral scaffold provides a three-dimensional framework that can be exploited to achieve precise interactions with biological targets, while the acetic acid moiety serves as a versatile point for further chemical elaboration and conjugation.[4] This document will provide a comprehensive overview of the strategic application of (S)-2-Morpholineacetic acid, including its synthesis, incorporation into drug-like molecules, and its impact on pharmacological properties.

The Physicochemical and Pharmacokinetic Advantages of C2-Substituted Morpholines

The substitution at the C2 position of the morpholine ring introduces a chiral center, which can significantly influence the biological activity and pharmacokinetic properties of a drug candidate. The specific stereochemistry, in this case, the (S)-configuration, can lead to enhanced target affinity and selectivity compared to the corresponding racemate or the (R)-enantiomer.

The morpholine ring itself, with its ether oxygen and secondary amine, contributes to a balanced lipophilic-hydrophilic profile.[3] This often translates to improved aqueous solubility and better penetration of biological membranes, including the blood-brain barrier, making it a valuable scaffold for central nervous system (CNS) drug discovery.[1] The presence of the acetic acid group in (S)-2-Morpholineacetic acid further enhances hydrophilicity and provides an anionic handle that can be utilized for targeted drug delivery or to modulate formulation characteristics.[5]

PropertyContribution of the Morpholine ScaffoldSpecific Advantage of the (S)-2-Acetic Acid Moiety
Solubility The polar ether and amine functionalities enhance aqueous solubility.[2]The carboxylic acid group provides an additional polar handle, further increasing aqueous solubility, which can be modulated by pH.[5]
Metabolic Stability The morpholine ring is generally more resistant to metabolism compared to other cyclic amines like piperidine.The stereochemistry at C2 can influence interactions with metabolic enzymes, potentially leading to a more predictable and favorable metabolic profile.
Pharmacokinetics Favorable pKa of the morpholine nitrogen (around 7.4) leads to partial ionization at physiological pH, influencing absorption and distribution.[1]The defined stereochemistry can lead to stereospecific interactions with transporters and metabolizing enzymes, impacting clearance and half-life.
Target Binding The flexible chair-like conformation allows for optimal positioning of substituents to interact with target binding sites.[3]The fixed (S)-configuration provides a rigid anchor for substituents, enabling precise and high-affinity interactions with chiral biological targets.

Synthetic Strategies for (S)-2-Morpholineacetic Acid and its Derivatives

The stereoselective synthesis of C2-substituted morpholines is a key challenge that has been addressed through various innovative synthetic methodologies. Accessing enantiomerically pure (S)-2-Morpholineacetic acid is crucial for its application in drug development.

General Approaches to Chiral Morpholine Synthesis

Several strategies have been developed for the asymmetric synthesis of substituted morpholines. These include:

  • Starting from Chiral Pool Materials: Utilizing readily available chiral starting materials such as amino acids or amino alcohols to construct the morpholine ring.[6]

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the morpholine ring or in the functionalization of a pre-existing morpholine scaffold.[7]

  • Diastereoselective Reactions: Using a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.

  • Enzymatic Kinetic Resolution: Separating a racemic mixture of a morpholine precursor by using an enzyme that selectively reacts with one enantiomer.

The following diagram illustrates a conceptual workflow for the synthesis of a C2-substituted morpholine derivative, highlighting key strategic steps.

G cluster_0 Synthesis of Chiral Precursor cluster_1 Ring Formation cluster_2 Functionalization & Deprotection Chiral Amino Alcohol Chiral Amino Alcohol Protection N- and/or O-Protection Chiral Amino Alcohol->Protection Protected Precursor Protected Precursor Protection->Protected Precursor Cyclization Cyclization Protected Precursor->Cyclization Cyclization Reagent Cyclization Reagent Cyclization Reagent->Cyclization Chiral Morpholine Scaffold Chiral Morpholine Scaffold Side Chain Introduction Introduction of Acetic Acid Moiety Precursor Chiral Morpholine Scaffold->Side Chain Introduction Functionalized Morpholine Functionalized Morpholine Side Chain Introduction->Functionalized Morpholine Deprotection Deprotection Functionalized Morpholine->Deprotection Final Product (S)-2-Morpholineacetic Acid Derivative Deprotection->Final Product

Caption: Conceptual workflow for the synthesis of (S)-2-Morpholineacetic acid derivatives.

Protocol: Stereoselective Synthesis of a 2,5-Substituted Morpholine Acetic Acid Ester

While a direct, publicly available protocol for the synthesis of (S)-2-Morpholineacetic acid is not prevalent, a recent study by perplexed et al. (2024) outlines a robust method for the synthesis of a closely related series of regio- and stereoisomers of methyl morpholine-2-acetic acid esters.[8] The following protocol is adapted from this work and illustrates a key intramolecular oxa-Michael addition strategy.

Objective: To synthesize a diastereomeric mixture of 2,5-substituted morpholine acetic acid esters.

Materials:

  • (S)-2-aminopropan-1-ol

  • 4-nitrobenzenesulfonyl chloride

  • Ethyl-4-bromocrotonate

  • Potassium tert-butoxide

  • Appropriate solvents (e.g., THF, DMF) and reagents for workup and purification.

Procedure:

  • Sulfonylation of the Amino Alcohol:

    • Dissolve (S)-2-aminopropan-1-ol in a suitable solvent.

    • Add 4-nitrobenzenesulfonyl chloride and a base (e.g., triethylamine) and stir at room temperature to selectively protect the primary amine, yielding the corresponding sulfonamide.[8]

  • N-Alkylation:

    • To the resulting sulfonamide, add ethyl-4-bromocrotonate to alkylate the nitrogen atom. This introduces the precursor to the acetic acid ester side chain.[8]

  • Intramolecular Oxa-Michael Addition:

    • Treat the N-alkylated product with a base such as potassium tert-butoxide at 0°C. This will induce an intramolecular conjugate addition of the hydroxyl group to the α,β-unsaturated ester, forming the morpholine ring.[8] This step typically yields a mixture of cis and trans diastereomers.

  • Purification and Characterization:

    • The diastereomeric products can be separated by column chromatography.

    • The relative stereochemistry of the isomers is determined using 1H, 13C, and 2D NMR techniques (COSY, HMBC, HSQC, and NOESY).[8]

    • Chiral HPLC analysis can be employed to confirm the enantiomeric purity of the final products.[8]

Causality Behind Experimental Choices:

  • The use of a nosyl protecting group for the amine is strategic as it is robust and can be removed under specific conditions.

  • The oxa-Michael addition is a powerful ring-forming reaction that allows for the construction of the morpholine core in a single step.

  • Controlling the temperature of the cyclization reaction can influence the diastereomeric ratio of the products.[8]

Application in Drug Design: A Case Study Approach

While a blockbuster drug featuring the (S)-2-Morpholineacetic acid scaffold is yet to be identified, the closely related C2-substituted morpholine core is a key component of several important therapeutic agents. For instance, C2-substituted morpholine derivatives have been developed as potent inhibitors of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease.[3]

The following workflow illustrates how (S)-2-Morpholineacetic acid can be incorporated into a lead molecule through standard peptide coupling protocols.

G Start Lead Molecule with Free Amine (R-NH2) Coupling Amide Bond Formation Start->Coupling BuildingBlock (S)-2-Morpholineacetic Acid Activation Carboxylic Acid Activation (e.g., with HATU, HOBt) BuildingBlock->Activation Activation->Coupling FinalCompound Final Drug Candidate with (S)-2-Morpholineacetic Acid Moiety Coupling->FinalCompound

Caption: Workflow for incorporating (S)-2-Morpholineacetic acid into a lead molecule.

Protocol: Amide Coupling of (S)-2-Morpholineacetic Acid to a Primary Amine

Objective: To couple (S)-2-Morpholineacetic acid to a primary amine-containing lead molecule.

Materials:

  • (S)-2-Morpholineacetic acid

  • Lead molecule with a primary amine (R-NH2)

  • Peptide coupling reagent (e.g., HATU, HOBt)

  • Non-nucleophilic base (e.g., DIEA)

  • Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-2-Morpholineacetic acid (1.1 equivalents), HATU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

  • Pre-activation: Add DIEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve the primary amine-containing lead molecule (1.0 equivalent) in anhydrous DMF. Add the pre-activated solution of (S)-2-Morpholineacetic acid dropwise to the solution of the amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.

Analytical Characterization

The characterization of (S)-2-Morpholineacetic acid and its derivatives relies on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and assessing the purity of the synthesized compounds. 2D NMR techniques are particularly useful for assigning the relative stereochemistry of diastereomers.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the target molecule.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of (S)-2-Morpholineacetic acid and its derivatives. This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Conclusion and Future Perspectives

(S)-2-Morpholineacetic acid represents a valuable and versatile building block in medicinal chemistry. Its unique combination of a stereodefined C2-substituted morpholine core and a functionalizable acetic acid side chain offers medicinal chemists a powerful tool for the design of novel therapeutics with optimized pharmacological profiles. While its full potential is still being explored, the established importance of the morpholine scaffold in drug discovery suggests that (S)-2-Morpholineacetic acid will play an increasingly significant role in the development of the next generation of medicines. Further research into the stereoselective synthesis of this and related C2-substituted morpholines, as well as a deeper understanding of their structure-activity relationships, will undoubtedly unlock new opportunities in the quest for safer and more effective drugs.

References

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of (S)-2-Morpholineacetic Acid into Novel Bioactive Compounds

Preamble: The Morpholine Scaffold as a Privileged Element in Drug Design In the landscape of medicinal chemistry, the morpholine heterocycle has earned its status as a "privileged structure."[1][2] This is not by acciden...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Morpholine Scaffold as a Privileged Element in Drug Design

In the landscape of medicinal chemistry, the morpholine heterocycle has earned its status as a "privileged structure."[1][2] This is not by accident but a consequence of its unique physicochemical properties that address several key challenges in drug development. The morpholine ring, with its chair-like conformation and the opposing nitrogen and oxygen atoms, imparts a favorable balance of hydrophilicity and lipophilicity.[3][4] This often enhances aqueous solubility and can improve pharmacokinetic (PK) properties, including permeability across the blood-brain barrier (BBB), a critical feature for central nervous system (CNS) drug candidates.[1][5] The weak basicity of the morpholine nitrogen (pKa typically around 7.4) means it is partially protonated at physiological pH, further contributing to its utility in modulating PK/PD profiles.[3]

(S)-2-Morpholineacetic acid, a chiral non-natural amino acid, leverages these benefits, presenting itself as a versatile building block for introducing the morpholine motif.[6] Its integration into peptides, peptidomimetics, and other small molecules allows for the systematic exploration of chemical space, offering a powerful tool to enhance potency, selectivity, and drug-like properties.[7][8] This guide provides detailed protocols for the chemical incorporation of (S)-2-Morpholineacetic acid, focusing on the most robust and widely adopted methodologies.

Physicochemical Profile: (S)-2-Morpholineacetic Acid

A thorough understanding of the starting material's properties is fundamental. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₃[9][10]
Molecular Weight 145.16 g/mol [9][10]
Appearance White to off-white solid[10][11]
CAS Number 1257854-99-1[9]
Topological Polar Surface Area (TPSA) 58.56 Ų[9]
Computed logP -0.5505[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]

Core Protocol: Amide Bond Formation via Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient due to the rapid formation of a non-reactive ammonium carboxylate salt.[12][13] Therefore, the carboxylic acid moiety of (S)-2-Morpholineacetic acid must first be "activated" to a more electrophilic species. We present two gold-standard protocols for this transformation in solution phase.

Mechanism Overview: The Role of Coupling Reagents

The fundamental principle of amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group.[13] This creates a highly reactive acyl intermediate that is readily attacked by the nucleophilic amine.

G cluster_0 Activation Step cluster_1 Coupling Step Acid (S)-2-Morpholineacetic Acid (R-COOH) Intermediate Highly Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Amine Primary or Secondary Amine (R'-NH2) Amide Target Amide Product Intermediate->Amide + Amine Byproduct Coupling Byproducts (e.g., DCU, HOBt)

Caption: General workflow for amide bond formation.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is a workhorse in organic synthesis due to its reliability and the water-soluble nature of its byproducts, simplifying purification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred over dicyclohexylcarbodiimide (DCC) for this reason.[12][13] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical; it forms an active ester intermediate, which mitigates the risk of racemization at the α-carbon and suppresses other side reactions.[14]

Materials:

  • (S)-2-Morpholineacetic acid

  • Target amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Step-by-Step Procedure:

  • To a stirred solution of (S)-2-Morpholineacetic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M), add HOBt (1.2 eq) and the target amine (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. Causality: The base ensures the amine is deprotonated and neutralizes the HCl salt of EDC upon its addition.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. A mild exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide.

G start Start | Dissolve Acid, Amine, HOBt, DIPEA in DMF/DCM step1 Cool to 0 °C start->step1 step2 Add EDC·HCl (Activates Carboxylic Acid) step1->step2 step3 Warm to RT Stir 4-16h step2->step3 step4 Monitor Reaction (TLC / LC-MS) step3->step4 step5 Work-up (Acid/Base Wash) step4->step5 step6 Purification (Chromatography) step5->step6 end End | Pure Amide Product step6->end

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Uronium/Aminium Salt-Based Coupling (HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents.[12] They react rapidly to form a highly activated HOBt ester, making them ideal for coupling sterically hindered substrates or electron-poor amines where EDC might be sluggish. This efficiency often translates to shorter reaction times and higher yields.

Materials:

  • (S)-2-Morpholineacetic acid

  • Target amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.3 equivalents)

  • DIPEA (2-4 equivalents)

  • Anhydrous solvent (e.g., DMF or Acetonitrile (ACN))

Step-by-Step Procedure:

  • In a flask, dissolve (S)-2-Morpholineacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Note: Pre-activation can be performed by stirring this mixture for 5-10 minutes before adding the amine.

  • Add the target amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise. Causality: DIPEA is a non-nucleophilic base essential for activating HATU and neutralizing the formed acids without competing in the coupling reaction.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete in under 60 minutes. Monitor by LC-MS.

  • Work-up: Dilute the reaction mixture with a large volume of water and extract with ethyl acetate (3x). The aqueous soluble byproducts will largely remain in the water layer.

  • Combine the organic extracts and wash with brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to obtain the final product.

Comparative Overview of Common Coupling Reagents
ReagentClassKey AdvantagesKey Considerations
EDC CarbodiimideWater-soluble byproducts, cost-effective.[13]Slower, may require additives (HOBt, DMAP) for efficiency.[14]
DCC CarbodiimideInexpensive, highly effective.Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove.[15]
HATU Uronium/AminiumVery fast and efficient, low racemization, good for difficult couplings.[12]Higher cost, can be sensitive to moisture.
PyBOP PhosphoniumHigh efficiency, stable reagent.Byproducts can sometimes complicate purification.[16]

Application in Solid-Phase Peptide Synthesis (SPPS)

(S)-2-Morpholineacetic acid can be readily incorporated into a growing peptide chain as a non-natural amino acid using standard Fmoc-based SPPS protocols. This allows for the precise placement of the morpholine scaffold to modulate peptide conformation, stability, and receptor interactions.[6][7]

Prerequisite: For SPPS, the secondary amine of the morpholine ring must be protected, typically with a Boc group, and the carboxylic acid is used for coupling. The building block would be (S)-4-(tert-butoxycarbonyl)-2-morpholineacetic acid .

cluster_cycle SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Repeat for next amino acid Coupling 3. Coupling (Protected Amino Acid, Coupling Reagent, Base) Wash1->Coupling Repeat for next amino acid Wash2 4. DMF Wash Coupling->Wash2 Repeat for next amino acid Resin Resin-Bound Peptide Coupling->Resin Adds new amino acid Wash2->Deprotection Repeat for next amino acid Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Resin->Deprotection

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol: SPPS Coupling Step

  • Resin Preparation: Start with a resin-bound peptide chain from which the N-terminal Fmoc protecting group has been removed (revealing a free amine).

  • Activation: In a separate vessel, pre-activate (S)-4-Boc-2-morpholineacetic acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel (shaking or nitrogen bubbling) for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the complete consumption of the free amine on the resin. If the test is positive, the coupling may be repeated.

  • Washing: After complete coupling, thoroughly wash the resin with DMF followed by DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Characterization and Validation

Successful incorporation of the (S)-2-Morpholineacetic acid moiety must be confirmed through rigorous analytical methods.[17]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

By following these validated protocols, researchers can confidently and efficiently incorporate the valuable (S)-2-Morpholineacetic acid scaffold into novel compounds, paving the way for new discoveries in drug development and chemical biology.

References

  • Cazzolla, R., F. G. Garella, and M. L. Bolognesi. 2021. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. [Link]

  • Tzara, A., D. Xanthopoulos, and A. P. Kourounakis. 2020. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. [Link]

  • Cazzolla, R., et al. 2021. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Publications. [Link]

  • Singh, H., et al. 2024. "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis." Journal of Biomolecular Structure and Dynamics. [Link]

  • Tzara, A., et al. 2020. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." PubMed. [Link]

  • Aapptec Peptides. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." Aapptec. [Link]

  • Hedapara, K. R., and G. J. Kharadi. 2014. "Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives." International Journal for Pharmaceutical Research Scholars. [Link]

  • Hodgson, D. R. W., and J. M. Sanderson. 2004. "The synthesis of peptides and proteins containing non-natural amino acids." Chemical Society Reviews. [Link]

  • Fisher Scientific. "Amide Synthesis." Fisher Scientific. [Link]

  • Colomer, I., et al. 2018. "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry. [Link]

  • Hodgson, D. R. W., and J. M. Sanderson. 2004. "The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids." ResearchGate. [Link]

  • ChemBK. "2-morpholinoacetic acid." ChemBK. [Link]

  • Kunwar, A. C., et al. 2009. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters. [Link]

  • Al-Amiery, A. A., et al. 2016. "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal. [Link]

  • PubChem. "2-(Morpholin-4-yl)acetic acid hydrochloride." PubChem. [Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem. [Link]

  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Chemistry Steps. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of (S)-2-Morpholineacetic Acid in the Synthesis of Novel Enzyme Inhibitors

Introduction: The Morpholine Scaffold in Modern Drug Discovery The morpholine moiety is a cornerstone in medicinal chemistry, frequently incorporated into therapeutic agents to enhance physicochemical properties such as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, frequently incorporated into therapeutic agents to enhance physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacological profile.[1] Its saturated heterocyclic structure can act as a bioisostere for other rings, improve hydrogen bonding potential, and favorably influence molecular conformation.

This guide focuses on a specific, high-value building block: (S)-2-Morpholineacetic acid . The chirality at the C2 position makes it a particularly valuable scaffold for designing enantiomerically pure drugs, allowing for precise three-dimensional interactions with biological targets.[1] The integrated acetic acid side chain provides a versatile handle for synthetic elaboration, enabling its incorporation into larger, more complex molecular frameworks.

While its 4-isomer is famously a component of the proteasome inhibitor Carfilzomib, the (S)-2-isomer presents unique stereochemical opportunities for targeting different enzyme classes.[1] Herein, we explore its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a critical class of therapeutics for Type 2 Diabetes.

Application Focus: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 (EC 3.4.14.5) is a serine protease that plays a crucial role in glucose homeostasis.[2][3] It selectively cleaves N-terminal dipeptides from polypeptides that have proline or alanine at the penultimate position.[2] Key substrates for DPP-4 include the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inactivating these hormones, DPP-4 curtails insulin secretion.

Inhibition of DPP-4 is a validated therapeutic strategy for managing Type 2 Diabetes.[5][6] By blocking DPP-4, inhibitors prolong the active lifespan of GLP-1 and GIP, which in turn enhances glucose-dependent insulin production, suppresses glucagon secretion, and helps restore pancreatic β-cell function with a minimal risk of hypoglycemia.[3][4]

The design of DPP-4 inhibitors often involves creating substrate-like molecules that can effectively occupy the enzyme's active site.[2] The (S)-2-Morpholineacetic acid scaffold is an excellent candidate for this purpose, where the morpholine ring can engage with the S1 and S2 pockets of the DPP-4 active site, while the acetic acid moiety allows for coupling to other pharmacophoric elements.

Experimental Design & Synthesis Workflow

The following section outlines a representative, multi-step synthesis of a novel DPP-4 inhibitor candidate starting from (S)-2-Morpholineacetic acid. The workflow is designed to be logical and robust, employing common and well-documented synthetic transformations.

Synthesis_Workflow Start (S)-2-Morpholineacetic acid (Starting Material) Step1 Step 1: N-Boc Protection Start->Step1 Reagent1 Boc Anhydride (Boc₂O) Triethylamine (TEA) Reagent1->Step1 Intermediate1 N-Boc-(S)-2-Morpholineacetic acid (Protected Intermediate) Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 Reagent2 Target Amine Fragment HATU / DIEA Reagent2->Step2 Intermediate2 Fully Protected Inhibitor (Coupled Product) Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Reagent3 Trifluoroacetic Acid (TFA) Reagent3->Step3 FinalProduct Final DPP-4 Inhibitor Candidate (Target Molecule) Step3->FinalProduct Inhibition_Mechanism cluster_0 DPP-4 Enzyme Active Site cluster_1 Scenario A: Normal Substrate Processing cluster_2 Scenario B: Competitive Inhibition S1 S1 Pocket (Hydrophobic) Catalytic Catalytic Triad (Ser, Asp, His) S2 S2 Pocket (Accepts Proline) Substrate GLP-1 (Substrate) Substrate->S2 Binds Products Inactive GLP-1 + Dipeptide Substrate->Products Cleavage Inhibitor Inhibitor with (S)-2-Morpholine Scaffold Inhibitor->S2 Occupies NoReaction Binding Prevents Substrate Cleavage

Sources

Method

Application Notes and Protocols: Morpholine Derivatives in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals Abstract Morpholine, a privileged heterocyclic scaffold, has become a cornerstone in modern agrochemical discovery. Its unique physicochemical properties—in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a privileged heterocyclic scaffold, has become a cornerstone in modern agrochemical discovery. Its unique physicochemical properties—including high polarity, metabolic stability, and synthetic tractability—render it an ideal building block for creating bioactive molecules. This guide provides a comprehensive overview of the application of morpholine derivatives in agrochemical research, with a primary focus on their established roles as fungicides and emerging potential as herbicides and plant growth regulators. We will explore the underlying mechanisms of action, offer detailed, field-tested protocols for synthesis and bio-evaluation, and present key data to empower researchers in this dynamic field.

I. Morpholine Derivatives as Broad-Spectrum Fungicides

The most significant commercial and research success of morpholine derivatives lies in their potent fungicidal activity. These compounds, often referred to as sterol biosynthesis inhibitors (SBIs), are highly effective against a wide range of phytopathogenic fungi, including those responsible for powdery mildews, rusts, and various leaf spot diseases that cause substantial economic losses in major crops.

A. Core Mechanism of Action: Disruption of Fungal Sterol Biosynthesis

The fungicidal efficacy of most morpholine derivatives stems from their ability to inhibit ergosterol biosynthesis. Ergosterol is a vital lipid component of the fungal cell membrane, where it modulates fluidity, integrity, and the function of membrane-bound enzymes. Morpholine fungicides typically target two key enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase . By blocking these enzymatic steps, the derivatives trigger the accumulation of toxic sterol intermediates and deplete ergosterol, leading to catastrophic disruption of the cell membrane, cessation of fungal growth, and eventual cell death.

Caption: Inhibition of key enzymes in the ergosterol pathway by morpholine fungicides.

B. Prominent Commercial Morpholine Fungicides

The structural versatility of the morpholine ring has led to the development of several highly successful commercial fungicides.

FungicideKey Structural FeaturePrimary Target PathogensCommon Crop Applications
Fenpropimorph N-propyl-substituted morpholinePowdery mildew, rusts, leaf spotCereals (wheat, barley)
Tridemorph N-tridecyl-substituted morpholinePowdery mildewCereals, vegetables
Dimethomorph Cinnamic acid amide of morpholineOomycetes (Phytophthora, Plasmopara)Potatoes, grapes, cucurbits
Flumorph Fluorophenyl-substituted morpholineOomycetes (Phytophthora infestans)Potatoes, tomatoes
C. Protocol: Synthesis of a Novel N-Aryl-Substituted Morpholine Derivative

This protocol details a standard reductive amination procedure, a robust method for synthesizing novel morpholine derivatives for screening.

Objective: To synthesize N-(4-chlorobenzyl)morpholine as a model candidate.

Materials:

  • Morpholine (1.1 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) in DCM (50 mL). Add morpholine (11 mmol) and stir the mixture at room temperature for 20 minutes.

  • Reduction: Add sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like aldehyde reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding 30 mL of 1 M NaOH solution. Transfer the mixture to a separating funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel if necessary to yield the pure N-(4-chlorobenzyl)morpholine. The final structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

D. Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol provides a standardized method to quantify the antifungal efficacy of newly synthesized compounds.

Objective: To determine the EC₅₀ (concentration inhibiting 50% of growth) of a test compound against Botrytis cinerea.

Materials:

  • Synthesized morpholine derivative

  • Active culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (60 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Create a 10,000 ppm stock solution of the test compound in DMSO.

  • Media Amendment: Autoclave PDA medium and cool it to approximately 50°C in a water bath. Add the required volume of the stock solution to the molten PDA to create a dilution series (e.g., 100, 50, 25, 10, 1, 0.1 ppm). Trustworthiness Note: A DMSO-only control (at the highest concentration used, typically <1%) must be included to ensure the solvent itself does not inhibit fungal growth.

  • Plating: Pour approximately 15 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation: Use a sterile 5 mm cork borer to cut a mycelial plug from the leading edge of an actively growing B. cinerea culture. Place the plug, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 22-25°C.

  • Data Collection: When the fungal growth in the control plate nearly covers the plate, measure the colony diameter (in mm) of all treatments.

  • Analysis: Calculate the percent inhibition for each concentration relative to the control. Use statistical software to perform a probit or log-logistic regression analysis to determine the EC₅₀ value.

II. Emerging Applications: Morpholine Derivatives as Herbicides

While their role as fungicides is well-established, the morpholine scaffold is gaining attention in herbicide research. These derivatives often target unique biochemical pathways in plants, offering potential for new modes of action.

A. Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

A promising herbicidal mode of action for some morpholine derivatives is the inhibition of VLCFA elongase enzymes. VLCFAs are critical precursors for the biosynthesis of cuticular waxes and suberin, which are essential for preventing water loss and protecting the plant from environmental stress. By inhibiting VLCFA production, these herbicides disrupt the integrity of the plant's protective cuticle, leading to desiccation, stunted growth, and eventual death of susceptible weeds.

Caption: Inhibition of the VLCFA elongase complex by morpholine-based herbicides.

B. Protocol: Greenhouse Pre-Emergence Herbicidal Assay

This protocol is designed to evaluate the ability of a compound to prevent weed seed germination and emergence.

Objective: To assess the pre-emergence herbicidal activity of a test compound on a model grass weed (Setaria faberi) and a broadleaf weed (Amaranthus retroflexus).

Materials:

  • Test compound

  • Weed seeds

  • Loam soil, sand, and peat mixture

  • Plastic pots (10 cm x 10 cm)

  • Laboratory spray chamber

  • Acetone, water, and a non-ionic surfactant (e.g., Tween 20)

Procedure:

  • Soil Preparation and Sowing: Fill pots with the soil mixture. Sow approximately 20-30 seeds of each weed species into separate pots, covering them with a thin layer of soil (approx. 0.5-1.0 cm).

  • Application Solution: Prepare a stock solution of the test compound in acetone. Make serial dilutions and formulate them in an acetone/water mixture (50:50 v/v) containing 0.5% surfactant to achieve application rates equivalent to 2000, 500, 125, and 30 g a.i./ha.

  • Spraying: Place the pots in a calibrated laboratory spray chamber. Apply the treatment solutions evenly to the soil surface. An untreated control (solvent + surfactant only) must be included.

  • Incubation: Transfer the pots to a greenhouse with controlled conditions (e.g., 26°C/20°C day/night, 14h photoperiod, 60% relative humidity). Water the pots via subirrigation to avoid disturbing the treated soil surface.

  • Evaluation: After 21 days, assess the herbicidal injury using a 0-100% rating scale, where 0% is no effect and 100% is complete death of all emerged seedlings, compared to the untreated control.

III. Future Directions: Morpholine in Plant Growth Regulation

The morpholine scaffold is also being explored for its potential to create novel Plant Growth Regulators (PGRs). By subtly modifying the core structure, it is possible to develop compounds that interact with plant hormonal pathways, such as those for gibberellins or brassinosteroids. Such PGRs could be used to control plant height, prevent lodging in cereals, or enhance stress tolerance, opening another exciting frontier for morpholine derivatives in agriculture.

References

  • Title: Morpholine Fungicides. Source: ScienceDirect. URL: [Link]

  • Title: Design, Synthesis, and Antifungal Evaluation of Novel Morpholine Derivatives Containing a Thiazole Moiety. Source: Molecules (MDPI). URL: [Link]

  • Title: Design, synthesis, and herbicidal activity of novel 4-substituted-N-(1-(substituted-phenyl)ethyl)morpholine-3-carboxamide derivatives as potent very-long-chain fatty acid elongase inhibitors. Source: Scientific Reports (Nature). URL: [Link]

  • Title: Morpholine: A Privileged Scaffold for the Development of Agrochemicals. Source: Molecules (MDPI). URL: [Link]

Application

Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones from Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Morpholine-2,5-dione Scaffold Morpholine-2,5-diones (MDs) are six-membered heterocyclic compounds that represent cyclic analogue...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Morpholine-2,5-dione Scaffold

Morpholine-2,5-diones (MDs) are six-membered heterocyclic compounds that represent cyclic analogues of depsipeptides, containing both an amide and an ester bond within the ring.[1] This unique structural feature imparts a valuable combination of properties, making them highly attractive scaffolds in medicinal chemistry and materials science. Derived from readily available α-amino acids, these chiral building blocks serve as key precursors for the synthesis of biodegradable polymers known as polydepsipeptides, which have shown significant promise for applications in drug delivery, tissue engineering, and the development of smart materials.[2][3][4] Furthermore, the morpholine moiety is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, anti-inflammatory, and anti-neurodegenerative properties.[5][6]

The synthesis of MDs, however, is not as straightforward as their dipeptide (piperazine-2,5-dione) counterparts, which can often form through spontaneous cyclization.[1][2] The controlled formation of the requisite ester bond necessitates specific synthetic strategies. This guide provides an in-depth overview of the most robust and widely employed methods for synthesizing morpholine-2,5-diones from amino acid precursors, with detailed protocols, mechanistic insights, and practical troubleshooting advice to empower researchers in their synthetic endeavors.

Section 1: A Comparative Overview of Synthetic Strategies

The construction of the morpholine-2,5-dione ring from an amino acid and an α-hydroxy acid precursor can be conceptually approached in two primary ways: initial formation of the amide bond followed by cyclization via esterification, or initial formation of the ester bond followed by cyclization via amidation.[2] While both are viable, cyclization through the formation of an ester bond is often reported to be more efficient.[1][2] The most prevalent methods in the literature are summarized below.

G cluster_0 Primary Synthetic Pathways cluster_1 Route A: N-Acylation First cluster_2 Route B: O-Acylation First AA α-Amino Acid ANX N-(α-haloacyl)-α-amino acid or N-(α-hydroxyacyl)-α-amino acid AA->ANX Acylation Depsi O-(α-aminoacyl)-α-hydroxyacid (Linear Depsipeptide) AA->Depsi Esterification MD Morpholine-2,5-dione ANX->MD Intramolecular Cyclization (Esterification) Depsi->MD Intramolecular Cyclization (Amidation)

Caption: High-level comparison of primary synthetic routes to morpholine-2,5-diones.

Three main procedures have been established for the synthesis of the morpholine-2,5-dione ring:

  • Cyclization of N-(α-haloacyl)-α-amino acid salts : This is arguably the most common, robust, and highest-yielding method.[7][8] It involves a two-step process detailed extensively in Section 2.

  • Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters : This method involves the cyclization of a linear precursor containing a pre-formed amide bond and a terminal ester.[2][8]

  • Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids : This route proceeds through a linear depsipeptide intermediate where the ester bond is formed first.[2][8]

Section 2: The N-(α-Haloacyl) Amino Acid Cyclization Route: A Detailed Protocol

This two-step method is widely favored for its reliability and applicability to a range of amino acids, particularly hydrophobic ones.[3][4] The strategy first involves the N-acylation of an amino acid with an α-haloacyl halide (e.g., chloroacetyl chloride) to form an N-(α-haloacyl)-α-amino acid (ANX) intermediate. This intermediate is then induced to undergo an intramolecular nucleophilic substitution, where the carboxylate attacks the carbon bearing the halogen, closing the ring to form the desired morpholine-2,5-dione.[4][7]

Principle and Causality of Experimental Choices
  • Step 1: N-Acylation: The reaction is typically performed under Schotten-Baumann conditions, using a base (e.g., Na₂CO₃, NaOH) to deprotonate the amino group of the amino acid.[4][7] This enhances its nucleophilicity, allowing it to attack the electrophilic carbonyl carbon of the α-haloacyl chloride. The temperature is often kept low (0 °C) initially to control the exothermic reaction and minimize side reactions.

  • Step 2: Intramolecular Cyclization: This critical step is governed by kinetics and concentration. The reaction is run under highly dilute conditions to strongly favor the intramolecular cyclization pathway over intermolecular condensation, which would lead to unwanted linear polymers.[7] A weak base like sodium bicarbonate (NaHCO₃) is used to deprotonate the carboxylic acid, forming a carboxylate nucleophile that displaces the halide on the adjacent chain to form the ring.[4][9] Elevated temperatures (e.g., 60 °C) are used to provide the necessary activation energy for the ring-closure.[3][4]

Detailed Experimental Protocol: Synthesis of 6-Isobutylmorpholine-2,5-dione from L-Leucine

This protocol is adapted from a high-yield, optimized procedure.[3][4][9]

Materials and Reagents

  • L-Leucine

  • Chloroacetyl chloride (ClACl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EA)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure A: Synthesis of N-(2-chloroacetyl)-L-leucine (ANX Intermediate)

  • Dissolution: In a 500 mL round-bottom flask, dissolve the starting amino acid, L-leucine (e.g., 9 g, 68 mmol), and sodium carbonate (7.5 g, 70 mmol, ~1.03 eq) in 200 mL of deionized water. Cool the solution to 0 °C in an ice bath.

  • Acylation: While stirring vigorously, add a solution of chloroacetyl chloride (8 g, 70 mmol, ~1.03 eq) in a suitable organic solvent (e.g., 100 mL diethyl ether) dropwise over 30 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 24 hours.

  • Precipitation: Cool the mixture back to 0 °C and carefully acidify to pH 1 by the dropwise addition of concentrated HCl. The N-(2-chloroacetyl)-L-leucine product (LeuCl) will precipitate as a white solid.

  • Isolation: Filter the white precipitate using a Büchner funnel, wash it thoroughly with cold deionized water to remove salts, and dry it under vacuum to a constant weight.

Procedure B: Intramolecular Cyclization to 6-Isobutylmorpholine-2,5-dione

  • Setup: In a large flask (e.g., 2 L) equipped with a condenser and dropping funnel, prepare a dilute solution of sodium bicarbonate (6.5 g, 77 mmol, ~3 eq relative to ANX) in 720 mL of anhydrous DMF. Heat this solution to 60 °C with vigorous stirring.

  • Addition of ANX: Dissolve the dried N-(2-chloroacetyl)-L-leucine (5 g, 25 mmol) from Step A in 80 mL of anhydrous DMF. Add this solution dropwise to the heated NaHCO₃/DMF mixture over a period of 8 hours. The slow addition is crucial to maintain high dilution and maximize the yield of the cyclic product.[7][9]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 60 °C for another 24 hours to ensure complete cyclization.[3][4]

  • Workup: Cool the reaction mixture to room temperature. Remove the inorganic salts (NaCl and excess NaHCO₃) by filtration.

  • Solvent Removal: Remove the DMF from the filtrate under reduced pressure (Note: DMF has a high boiling point; a good vacuum and moderate heat of ~40-50 °C are required).

  • Extraction: Dissolve the resulting residue in ethyl acetate (e.g., 200 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 100 mL) followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude morpholine-2,5-dione.

Procedure C: Purification

  • Recrystallization: The crude solid can be purified by recrystallization from a minimal amount of hot ethyl acetate.[3][4] Dissolve the solid in EA at ~80 °C and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Filter the resulting white crystals and dry them under vacuum. A typical yield after recrystallization is around 50-60%.[4]

Data and Characterization

The final product should be characterized to confirm its structure and purity.

Table 1: Typical Yields for MD Synthesis from Hydrophobic Amino Acids (Adapted from optimized protocols[3][4])

Starting Amino AcidANX Intermediate YieldFinal MD Yield (after recrystallization)
Leucine (Leu)~73%~55%
Isoleucine (Ile)GoodGood
Valine (Val)GoodGood
Phenylalanine (Phe)GoodGood

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the amino acid side chain and the protons on the morpholine ring.

  • ¹³C NMR: The carbon spectrum is highly diagnostic, typically showing two distinct carbonyl peaks between 165-170 ppm for the amide and ester groups.[4] The C3 and C6 carbons of the ring appear around 52 ppm and 68 ppm, respectively.[4]

  • FTIR: The infrared spectrum will show strong carbonyl stretching bands for the ester and amide groups, as well as an N-H stretching band for the amide.[4]

Troubleshooting Guide

Low yields are a common issue in this synthesis. The following flowchart can help diagnose and solve potential problems.

G start Low Final Yield of MD check_anx Was the ANX intermediate pure? start->check_anx check_dilution Was the cyclization run under high dilution? check_anx->check_dilution Yes impure_anx Impure ANX reduces cyclization efficiency. -> Re-purify ANX or re-run Step 1. check_anx->impure_anx No check_temp Was the cyclization temperature maintained (e.g., 60°C)? check_dilution->check_temp Yes low_dilution Concentrated conditions favor intermolecular polymerization. -> Re-run with slow, dropwise addition into a larger solvent volume. check_dilution->low_dilution No check_time Was the reaction time sufficient (e.g., 24h+)? check_temp->check_time Yes wrong_temp Temperature too low: slow/incomplete reaction. Temperature too high: side reactions/decomposition. -> Optimize temperature. check_temp->wrong_temp No short_time Incomplete reaction. -> Increase reaction time. check_time->short_time No success Review purification steps for product loss. check_time->success Yes

Caption: Troubleshooting workflow for low morpholine-2,5-dione yield.[7]

Section 3: Alternative and Advanced Synthetic Approaches

While the N-haloacyl route is a workhorse method, other strategies offer unique advantages, particularly for generating molecular diversity.

Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to create α-acetamido carboxamide derivatives.[10] By using α-amino acids, which contain both the amine and carboxylic acid functionalities, a five-center-four-component reaction (U-5C-4CR) can be achieved.[11] Tandem reactions where the Ugi product undergoes a subsequent intramolecular cyclization can be designed to produce highly substituted morpholine-2,5-diones, offering a rapid route to complex and diverse molecular libraries.[12]

Solid-Phase Synthesis

For applications in drug discovery and high-throughput screening, synthesizing libraries of compounds is essential. Solid-phase synthesis offers a powerful platform for this, where one of the starting materials is attached to a polymer resin.[13] The synthesis of morpholine-2,5-diones can be adapted to a solid-phase format, allowing for the rapid assembly of a library of derivatives through sequential reaction and washing steps, simplifying purification significantly.[14][15]

Conclusion

The synthesis of morpholine-2,5-diones from amino acids is a critical enabling technology for both advanced materials science and medicinal chemistry. The N-(α-haloacyl) amino acid cyclization method stands out as a reliable and scalable protocol for accessing these valuable heterocyclic scaffolds. By understanding the principles behind the reaction conditions, particularly the need for high dilution in the ring-closing step, researchers can successfully synthesize a wide array of morpholine-2,5-dione derivatives. Furthermore, advanced methods like the Ugi reaction and solid-phase synthesis open avenues for the rapid generation of compound libraries, accelerating the discovery of new materials and therapeutics based on this versatile molecular framework.

References

  • Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy, 95(1). Available at: [Link]

  • Request PDF. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Morpholine‐2,5‐Diones by Tandem of Azido‐Ugi and Ugi Reactions. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Solid phase organic synthesis of morpholine-2,5-dione ring. ResearchGate. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Wikipedia. Available at: [Link]

  • Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. PMC. Available at: [Link]

  • Depsipeptide synthesis. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Background on morpholine synthesis and our approach. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines. Semantic Scholar. Available at: [Link]

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. The Royal Society of Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Morpholine-2,5-dione. ResearchGate. Available at: [Link]

  • Synthesis and Application of Carbohydrate-Derived Morpholine Amino Acids. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PMC. Available at: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI. Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Morpholine Derivative Synthesis

An advanced technical support guide for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of morpholine derivatives. As a core heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of morpholine derivatives.

As a core heterocyclic scaffold in medicinal chemistry and drug development, the morpholine moiety is prized for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] However, its synthesis and functionalization are not without challenges. This guide provides in-depth, experience-driven answers to common issues encountered during the synthesis of morpholine and its derivatives, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Synthesis of the Core Morpholine Ring via Dehydration

The industrial-scale synthesis of the parent morpholine ring is most commonly achieved through the acid-catalyzed dehydration of diethanolamine.[3][4] While conceptually simple, this reaction is fraught with potential pitfalls related to temperature control, acid concentration, and product purification.

Troubleshooting Guide: Dehydration of Diethanolamine

Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What is the cause and how can I improve it?

Answer: This is a classic issue stemming from several critical reaction parameters. Low yields and the formation of dark, polymeric tars are typically due to inadequate temperature control, improper acid concentration, or side reactions.

Causality and Optimization Strategy:

  • Inadequate Temperature Control: The dehydration is strongly endothermic initially as water is driven off, but becomes exothermic and requires careful management.[5][6]

    • Problem: Temperatures below 180°C lead to incomplete reaction, while excessive temperatures (>210-220°C) promote charring and polymerization, causing the dark, viscous output.

    • Solution: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture. Maintain a stable internal temperature between 180-210°C for the duration of the reaction (often 15+ hours).[5][6] A heating mantle with a temperature controller is superior to an oil bath for this temperature range.

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both the catalyst and dehydrating agent.[3][5]

    • Problem: The ratio of acid to diethanolamine is crucial. Insufficient acid leads to an incomplete reaction. Conversely, using oleum (fuming sulfuric acid) can accelerate the reaction but also increases the risk of charring if not controlled precisely.[7] A study optimizing this reaction found a diethanolamine to concentrated sulfuric acid molar ratio of 1:1.8 to be optimal.[8]

    • Solution: Carefully calculate and measure the amount of acid. For the initial formation of the hydrochloride salt, add concentrated HCl dropwise with cooling, as the reaction is highly exothermic.[5][6]

  • Inefficient Purification: Morpholine is hygroscopic and can be difficult to separate from water and the salt byproduct.

    • Problem: The crude product is an acidic paste of morpholine hydrochloride. Neutralization with a weak base may not be sufficient to free the amine for distillation.

    • Solution: After cooling, the solidified morpholine hydrochloride paste should be ground and thoroughly mixed with a strong, non-volatile base like calcium oxide or sodium hydroxide before distillation.[6] The final distillate should be dried over potassium hydroxide (KOH) pellets, followed by refluxing over and distilling from sodium metal to remove residual water and protic impurities.[6]

ParameterSuboptimal ConditionOptimized ConditionRationale
Temperature <180°C or >220°C180-210°C (Internal)Balances reaction rate against thermal decomposition.[5][6][7]
Acid Ratio Incorrect stoichiometry1:1.8 molar ratio (DEA:H₂SO₄)Ensures complete protonation and catalysis without excessive charring.[8]
Reaction Time <10 hours≥15 hoursThe cyclization is slow and requires extended heating to reach completion.[6]
Neutralization Weak base or insufficient mixingGrind solid with CaO or NaOHEnsures complete liberation of free morpholine for efficient distillation.[6]
Drying Simple extractionStir over KOH, then distill from NaRemoves residual water due to the hygroscopic nature of morpholine.[6]
Experimental Protocol: Morpholine Synthesis from Diethanolamine

This protocol is adapted from established procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.[6]

  • Salt Formation: To a 500 mL three-neck round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine. With vigorous stirring and external cooling, slowly add concentrated hydrochloric acid (~50-60 mL) until the pH of the mixture is ~1. This addition is highly exothermic.

  • Dehydration: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature of the viscous liquid reaches 200-210°C. Maintain this temperature for 15 hours.

  • Isolation of Crude Salt: Allow the mixture to cool to approximately 160°C and pour the hot, viscous liquid into a crystallizing dish to solidify. Pouring while hot prevents the product from solidifying within the flask.

  • Neutralization: Once cooled, scrape and grind the solidified morpholine hydrochloride paste. In a separate container, mix it thoroughly with 50 g of powdered calcium oxide.

  • Distillation: Transfer the mixture to a round-bottom flask suitable for distillation. Using a strong flame or a high-temperature heating mantle, perform a simple distillation. Collect the crude, wet morpholine distillate.

  • Drying and Purification:

    • Stir the collected distillate over 20 g of potassium hydroxide pellets for at least 30 minutes to remove the bulk of the water.

    • Decant the morpholine into a clean, dry flask. Add a small amount (~1 g) of sodium metal and reflux for one hour.

    • Rearrange the apparatus for fractional distillation. Collect the final product boiling between 126-129°C. The expected yield is 35-50%.[6]

Section 2: N-Functionalization of the Morpholine Ring

Attaching substituents to the morpholine nitrogen is a primary strategy for developing new chemical entities. Reductive amination and Buchwald-Hartwig amination are two powerful and widely used methods to achieve this.

Troubleshooting Guide: Reductive Amination

Question: I am struggling with a reductive amination between morpholine and a ketone. The reaction shows very low conversion. What are the possible reasons and solutions?

Answer: Low conversion in the reductive amination of morpholine, a secondary amine, is a frequent challenge. The core of the problem lies in the unfavorable equilibrium of iminium ion formation from a relatively non-nucleophilic amine and a sterically hindered or unreactive ketone.[9]

Causality and Optimization Strategy:

  • Slow Iminium/Enamine Formation: The rate-limiting step is often the initial condensation between the amine and the carbonyl. Morpholine is less nucleophilic than acyclic secondary amines like piperidine due to the electron-withdrawing effect of the ring oxygen.[3]

    • Problem: The equilibrium lies far to the side of the starting materials, especially with less reactive ketones.

    • Solution:

      • Use a Lewis Acid: Add a dehydrating agent or Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or titanium(IV) chloride (TiCl₄). These coordinate to the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by morpholine.[5][9]

      • Two-Step Procedure: First, form the enamine or iminium ion separately by refluxing the ketone and morpholine with azeotropic removal of water (e.g., using a Dean-Stark apparatus in toluene). Then, cool the mixture and add the reducing agent.

  • Ineffective Reducing Agent: The choice of hydride source is critical. The ideal reagent should selectively reduce the iminium ion much faster than it reduces the starting ketone.

    • Problem: Sodium borohydride (NaBH₄) can be too slow for sluggish iminium reductions and may reduce the ketone if the reaction is heated or run for extended periods.

    • Solution: Switch to a more suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for challenging reductive aminations. It is less reactive towards ketones but highly effective for reducing the protonated iminium ion intermediate.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is acutely toxic and requires careful pH control to avoid the release of HCN gas.

  • Suboptimal pH: The reaction is highly pH-dependent.

    • Problem: The reaction requires a mildly acidic medium (pH 4-6) to facilitate carbonyl protonation and dehydration, but if the pH is too low, the morpholine will be fully protonated and non-nucleophilic.

    • Solution: Use a weak acid catalyst like acetic acid. When using NaBH(OAc)₃, the acetic acid is generated in situ. For other reductants, adding 1-2 equivalents of acetic acid is a good starting point.

ReagentTypical ConditionsProsCons
NaBH₃CN MeOH, pH 4-6Mild, selective for iminium ionHighly toxic, requires strict pH control
NaBH(OAc)₃ DCE or THF, often with AcOHExcellent for difficult substrates, does not require pH monitoringMore expensive, can be sluggish at RT
NaBH₄ + Ti(OiPr)₄ EtOH or THFPotent, drives iminium formationCan reduce some ketones, requires anhydrous conditions
H₂/Pd-C EtOH or MeOH, often with acid"Green" reagent, high yieldingNot compatible with reducible functional groups (alkenes, alkynes, etc.)

// Node Definitions start [label="Low Conversion in\nReductive Amination?", fillcolor="#FBBC05", fontcolor="#202124"]; check_ketone [label="Is the ketone sterically\nhindered or electron-rich?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_reductant [label="Which reducing agent\nwas used?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="Are reaction conditions\nanhydrous?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

sol_lewis_acid [label="Action: Add Lewis Acid\n(e.g., Ti(OiPr)₄)\nto activate ketone.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_two_step [label="Action: Perform two-step protocol.\n1. Form enamine (Dean-Stark).\n2. Reduce.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nabhoac3 [label="Action: Switch to NaBH(OAc)₃.\nOften more effective for\nsluggish reactions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_dry_solvent [label="Action: Use anhydrous solvents\nand reagents. Water inhibits\niminium formation.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Reaction Optimized", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_ketone; check_ketone -> sol_lewis_acid [label="Yes"]; check_ketone -> check_reductant [label="No"]; sol_lewis_acid -> sol_two_step [label="If still low yield"]; sol_two_step -> success;

check_reductant -> sol_nabhoac3 [label="NaBH₄ or\nNaBH₃CN"]; check_reductant -> check_conditions [label="NaBH(OAc)₃"]; sol_nabhoac3 -> success;

check_conditions -> sol_dry_solvent [label="No"]; check_conditions -> success [label="Yes"]; sol_dry_solvent -> success; } enddot Caption: Troubleshooting workflow for reductive amination with morpholine.

Troubleshooting Guide: Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig N-arylation of morpholine is giving a low yield and side products like hydrodehalogenation. How can I optimize it?

Answer: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, but its success hinges on the delicate interplay between the palladium catalyst, ligand, base, and solvent.[10] Low yields with morpholine often point to catalyst deactivation or suboptimal ligand choice.

Causality and Optimization Strategy:

  • Inappropriate Ligand Choice: The ligand is arguably the most critical variable. It stabilizes the Pd(0) active species, modulates its reactivity, and facilitates both oxidative addition and reductive elimination.

    • Problem: A ligand that is not bulky or electron-rich enough may lead to slow oxidative addition (especially with aryl chlorides) or catalyst decomposition.

    • Solution: For a secondary amine like morpholine, bulky, electron-rich biarylphosphine ligands are the standard.

      • For Aryl Bromides/Iodides: Start with ligands like XPhos or RuPhos.[11]

      • For Aryl Chlorides: These are more challenging. Use highly hindered ligands such as tBuXPhos or BrettPhos, which are designed to promote the difficult oxidative addition step.[11] Using a pre-formed catalyst (e.g., XPhos Pd G3) can also improve consistency by ensuring efficient generation of the active Pd(0) species.[11]

  • Incorrect Base Selection: The base deprotonates the amine but can also interact with the catalyst or substrates.

    • Problem: A base that is too weak will not form the palladium amide intermediate efficiently. A base that is not sufficiently soluble or has poor physical properties can lead to reproducibility issues.

    • Solution: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is often the top choice for amination of secondary amines.[11][12] If base-sensitive functional groups are present, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this will likely require higher temperatures and a more active catalyst/ligand system.[11]

  • Side Reactions (Hydrodehalogenation): The formation of an arene (where the halogen is replaced by hydrogen) is a common side reaction.

    • Problem: This typically arises from β-hydride elimination from the palladium amide intermediate, followed by reductive elimination of the arene. It can also occur if the catalyst is not efficiently trapped by the amine.

    • Solution: Ensure the reaction is run under strictly anhydrous and anaerobic conditions. The presence of water can facilitate catalyst decomposition pathways. Using a slightly higher concentration of the amine (1.2-1.4 equivalents) can help ensure the palladium intermediate is trapped efficiently.

ParameterRecommended Starting PointRationale & Optimization Notes
Pd Precatalyst XPhos Pd G3 (1-2 mol%)Ensures reliable activation to Pd(0). If using Pd(OAc)₂, increase ligand loading.[11]
Ligand Aryl-Br/I: RuPhos, XPhosAryl-Cl: BrettPhos, tBuXPhosLigand choice is critical and substrate-dependent. Consult ligand selection guides.[11]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base is generally optimal. Use K₃PO₄ for sensitive substrates.[11]
Solvent Toluene or Dioxane (degassed)Aprotic solvents with moderate polarity are preferred. Ensure they are anhydrous.
Temperature 80-110 °CHigher temperatures are often needed for less reactive aryl chlorides.

Section 3: C-Functionalization and Stereocontrol

Synthesizing morpholines with substituents on the carbon framework introduces challenges of regioselectivity and stereocontrol.

Question: I am attempting a Pd-catalyzed carboamination to synthesize a cis-3,5-disubstituted morpholine, but I'm getting a complex mixture of products and low diastereoselectivity. Why is this happening?

Answer: This advanced cyclization strategy, while powerful, is sensitive to electronic and steric factors.[13] The formation of complex mixtures and poor stereocontrol often arises from competing reaction pathways and suboptimal substrate or catalyst choice.

Causality and Optimization Strategy:

  • Competing Side Reactions: The key carboamination step can compete with other Pd-catalyzed processes.

    • Problem: With certain substrates, particularly those involving N-aryl groups that are electron-deficient, Heck arylation can become a significant competing pathway, leading to complex product mixtures.[5]

    • Solution: This reaction works best with electron-rich or electron-neutral aryl halides as coupling partners.[5] Avoid strongly electron-withdrawing groups on the aryl halide. Screening different palladium catalysts and ligands may identify a system that favors the desired carboamination pathway.

  • Poor Diastereoselectivity: The stereochemical outcome is determined during the intramolecular cyclization step.

    • Problem: The transition state leading to the desired cis-isomer may not be overwhelmingly favored over the one leading to the trans-isomer.

    • Solution: This is an intrinsic challenge. The original report on this synthesis notes that while many substrates give a single stereoisomer, others yield modest (e.g., 2:1) diastereoselectivity.[13] Modifying the substituents on the amino alcohol precursor can sometimes influence the stereochemical outcome by altering the conformational preferences of the cyclization intermediate.

General FAQs

Q1: What are the best practices for the purification of morpholine derivatives? A1: Most N-functionalized morpholine derivatives are basic. Purification can typically be achieved via standard silica gel column chromatography. A common mobile phase is a gradient of ethyl acetate in hexanes. For particularly basic compounds that show tailing on silica, adding 0.5-1% triethylamine to the mobile phase can significantly improve peak shape.

Q2: Are there any particular safety concerns when synthesizing morpholine derivatives? A2: Yes. The classic synthesis from diethanolamine involves concentrated strong acids at very high temperatures and is highly exothermic upon initial mixing; appropriate shielding and personal protective equipment are mandatory.[5][6] Morpholine itself is a flammable and corrosive liquid.[5] Many reagents used in its functionalization, such as sodium cyanoborohydride, are acutely toxic, while palladium catalysts and organophosphine ligands should be handled with care as they are potential sensitizers. Always consult the Safety Data Sheet (SDS) for all reagents before beginning an experiment.

References

  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Patil, P., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Various authors. Morpholine synthesis. Organic Chemistry Portal.
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • Morpholine Preparation
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024).
  • Morpholine. Wikipedia.
  • Optimization of reaction conditions for palladium-catalyzed amination... (2018).
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (2019).
  • Morpholine production method. (2018). Henan Haofei Chemical Co.,Ltd.
  • Optimization of Buchwald-Hartwig amin
  • Hitchhiker's guide to reductive amin
  • Process of producing morpholine
  • Challenging reductive amin
  • The Study on the Preparation of Morpholine.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025). PubMed.

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Optimization

Common side products in the synthesis of (S)-2-Morpholineacetic acid

Welcome to the Technical Support Center for the synthesis of (S)-2-Morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (S)-2-Morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable chiral building block. Our goal is to provide practical, experience-driven advice to help you optimize your synthetic route, improve yield and purity, and effectively characterize your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction to synthesize (S)-2-Morpholineacetic acid resulted in a lower than expected yield and multiple unexpected peaks in my LC-MS analysis. What are the likely side products?

Answer: This is a common challenge, and the formation of side products is highly dependent on the synthetic route employed. One of the most prevalent methods for synthesizing morpholine acetic acid derivatives is the N-alkylation of morpholine with a suitable two-carbon electrophile, such as chloroacetic acid or ethyl chloroacetate.[1][2] Several side products can arise from this type of reaction.

Common Side Products in N-Alkylation Routes:

  • Di-alkylation Product (Morpholine-2,4-diacetic acid): This occurs when a second molecule of the alkylating agent reacts with the nitrogen of the desired product. This is more likely if an excess of the electrophile is used or if the reaction is allowed to proceed for an extended period at elevated temperatures.

  • N,N'-Ethylenebis(morpholine): This impurity can form if the starting morpholine contains residual ethylene oxide or if there are side reactions involving the morpholine ring.

  • Ring-Opening Products: Under harsh reaction conditions (e.g., high temperatures, strong acids or bases), the morpholine ring can undergo cleavage.[3] This can lead to a variety of linear amino-ether impurities that can be difficult to characterize and separate.

  • Over-alkylation at Oxygen: While less common, it is possible for the oxygen atom of the morpholine ring to be alkylated, especially under certain catalytic conditions.

Troubleshooting & Prevention:

  • Control Stoichiometry: Carefully control the molar ratio of morpholine to the alkylating agent. A slight excess of morpholine can help to minimize di-alkylation.

  • Temperature Management: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote the formation of side products.

  • Purification of Starting Materials: Ensure the purity of your starting morpholine and alkylating agent. Contaminants in the starting materials are a frequent source of unexpected byproducts.

Question 2: I am struggling with the chiral purity of my (S)-2-Morpholineacetic acid. My chiral HPLC shows a significant amount of the (R)-enantiomer. What are the potential causes and how can I improve the enantiomeric excess (ee)?

Answer: Achieving high enantiomeric purity is critical for the application of (S)-2-Morpholineacetic acid in pharmaceutical development. The presence of the undesired (R)-enantiomer can arise from several factors, primarily related to the synthetic strategy and purification methods.

Potential Causes of Low Enantiomeric Excess:

  • Racemization during Synthesis: Certain reaction conditions, such as the presence of a strong base or elevated temperatures, can lead to racemization at the chiral center. This is particularly a risk if the synthetic route involves the formation of a carbanion or enolate intermediate adjacent to the chiral center.

  • Incomplete Resolution: If your synthesis starts from a racemic mixture and employs a chiral resolving agent, incomplete separation of the diastereomeric salts can lead to contamination with the (R)-enantiomer.

  • Low Enantioselectivity of the Catalyst: For asymmetric syntheses, the enantioselectivity of the chiral catalyst is paramount. A catalyst with insufficient stereochemical control will inherently produce a mixture of enantiomers. Several modern methods focus on asymmetric hydrogenation or other enantioselective transformations to install the chiral center with high fidelity.[4][5]

Strategies for Improving Enantiomeric Purity:

  • Optimization of Reaction Conditions: Carefully screen reaction parameters such as solvent, temperature, and base to identify conditions that minimize racemization.

  • Recrystallization of Diastereomeric Salts: If using a classical resolution approach, multiple recrystallizations of the diastereomeric salt of (S)-2-Morpholineacetic acid with a chiral amine (e.g., (R)-1-phenylethylamine) can significantly enhance the enantiomeric purity.

  • Enzymatic Resolution: Lipase-catalyzed acetylation or hydrolysis can be a highly effective method for resolving racemic mixtures of morpholine derivatives, often providing access to enantiopure compounds.[4]

  • Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers, although this method is often more suitable for smaller scale purifications.

Method Principle Potential for High ee Scalability
Asymmetric Synthesis Direct formation of the desired enantiomer using a chiral catalyst or auxiliary.[6][7]Very HighDependent on catalyst cost and efficiency.
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation.High (with multiple recrystallizations)Scalable
Enzymatic Resolution Selective reaction of one enantiomer catalyzed by an enzyme.Very HighCan be scalable
Chiral Chromatography Separation of enantiomers on a chiral stationary phase.Very HighGenerally less scalable for large quantities.
Question 3: During the workup of my reaction, I'm having trouble isolating the product. It seems to be highly soluble in water. What is an effective protocol for isolation and purification?

Answer: The high water solubility of 2-Morpholineacetic acid and its hydrochloride salt is a well-known challenge during workup and isolation.[8] The presence of both a carboxylic acid and a tertiary amine group makes the molecule zwitterionic at neutral pH, contributing to its hydrophilicity.

Effective Isolation and Purification Protocol:

  • Acidification: After the reaction is complete, carefully acidify the aqueous solution with an acid like hydrochloric acid (HCl) to a pH of approximately 1-2. This will protonate the morpholine nitrogen, forming the hydrochloride salt of your product.

  • Solvent Removal: Remove the reaction solvent and any volatile byproducts under reduced pressure.

  • Azeotropic Distillation: To remove residual water, perform an azeotropic distillation with a solvent like toluene. This step is crucial for obtaining a dry solid.

  • Crystallization/Precipitation:

    • Option A (Crystallization): Attempt to crystallize the hydrochloride salt from a suitable solvent system. Mixtures of a polar solvent (e.g., methanol, ethanol) and a less polar co-solvent (e.g., isopropanol, acetone, or diethyl ether) are often effective.

    • Option B (Precipitation): If crystallization is difficult, you can precipitate the product by adding a non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether or hexane) to a concentrated solution of the product in a polar solvent.

  • Filtration and Drying: Collect the solid product by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Workflow for Isolation of (S)-2-Morpholineacetic Acid Hydrochloride:

G A Aqueous Reaction Mixture (pH > 7) B Acidify with HCl (pH 1-2) A->B Protonation C Solvent Removal (Rotary Evaporation) B->C D Azeotropic Distillation (with Toluene) C->D Remove Water E Dissolve in Minimal Hot Polar Solvent (e.g., EtOH) D->E F Add Anti-Solvent (e.g., Diethyl Ether) E->F G Cool and Induce Crystallization F->G H Filter and Wash with Cold Anti-Solvent G->H I Dry Under Vacuum H->I J Pure (S)-2-Morpholineacetic Acid Hydrochloride I->J

Caption: Isolation workflow for (S)-2-Morpholineacetic acid HCl.

Question 4: What is the mechanism for the formation of the di-alkylation side product, and how can I visualize this process?

Answer: The formation of the di-alkylation product, where the nitrogen atom of the desired morpholineacetic acid is further alkylated, is a common issue. This occurs because the nitrogen atom of the product is still nucleophilic and can react with the electrophilic alkylating agent.

Mechanism of Di-alkylation:

  • First Alkylation (Desired Reaction): The nitrogen atom of morpholine acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., ethyl chloroacetate), displacing the leaving group (chloride) to form the desired product.

  • Second Alkylation (Side Reaction): The nitrogen atom of the newly formed morpholineacetic acid (or its ester) can then act as a nucleophile and attack another molecule of the alkylating agent. This results in the formation of a quaternary ammonium salt, which upon workup can lead to the di-alkylation product.

Reaction Pathway Diagram:

G cluster_0 Desired Reaction cluster_1 Side Reaction A Morpholine C (S)-2-Morpholineacetic Acid Ethyl Ester A->C Nucleophilic Attack B Ethyl Chloroacetate B->C D (S)-2-Morpholineacetic Acid Ethyl Ester F Di-alkylation Product (Quaternary Salt) D->F Further Nucleophilic Attack E Ethyl Chloroacetate E->F

Caption: Reaction pathways for desired and side reactions.

To mitigate this, it is crucial to control the stoichiometry of the reactants, often by using a slight excess of the morpholine starting material and adding the alkylating agent slowly to the reaction mixture.

References

  • Chen, X., et al. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Negishi, E., et al. (2011). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Accounts of Chemical Research, 44(11), 1136-1149.
  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • ResearchGate. (2016).
  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Zhang, Z., et al. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Beilstein Journal of Organic Chemistry, 9, 2439-2444.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • National Institutes of Health. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 2-Morpholino-1,3,4-thiadiazines. Journal of Heterocyclic Chemistry.
  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

  • Google Patents. (n.d.). US6051717A - Convergent process for the preparation of a morpholine compound.
  • Google Patents. (n.d.). KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude (S)-2-Morpholineacetic Acid

Welcome to the Technical Support Center dedicated to the purification of crude (S)-2-Morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of crude (S)-2-Morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this chiral molecule. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you achieve the desired purity and yield for your critical applications.

Introduction

(S)-2-Morpholineacetic acid is a chiral building block of significant interest in pharmaceutical development. Achieving high enantiomeric and chemical purity is paramount for its successful application in synthesis and drug discovery. The purification of the crude material, however, can present several challenges, from removing stubborn impurities to preventing racemization. This guide offers a structured approach to troubleshooting common issues and provides answers to frequently asked questions, empowering you to optimize your purification workflows.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (S)-2-Morpholineacetic acid, offering causative explanations and actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of (S)-2-Morpholineacetic acid during recrystallization, resulting in a very low yield. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery during recrystallization is a common issue that can often be traced back to the choice of solvent and the experimental technique.[1] Here’s a breakdown of potential causes and solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery.[1]

    • Solution: Conduct a thorough solvent screen to identify the optimal solvent or solvent mixture. Common solvents to evaluate for polar molecules like (S)-2-Morpholineacetic acid include alcohols (e.g., ethanol, isopropanol), water, and mixtures like ethanol/water or acetone/hexane.[3] The goal is to find a system where the compound is sparingly soluble at room temperature but readily dissolves when heated.

  • Using an Excessive Amount of Solvent: Even with a suitable solvent, using too much will keep more of your product dissolved at low temperatures, drastically reducing the yield.[1]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the hot solvent portion-wise to the crude solid until it just dissolves. This ensures the solution is saturated, maximizing crystal formation upon cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your hot solution.[4] This will help maintain the temperature and prevent premature crystallization.

  • Inefficient Crystal Collection: Inadequate cooling or insufficient time for crystallization will result in a lower yield.

    • Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. Ensure sufficient time for the crystallization process to complete before filtration. Scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start.[1]

Issue 2: Persistent Impurities After Purification

Question: Despite multiple purification attempts, I am unable to remove a persistent impurity from my (S)-2-Morpholineacetic acid. How can I identify and remove it?

Answer:

Persistent impurities often have similar physicochemical properties to the desired compound, making them difficult to separate. The strategy for removal depends on the nature of the impurity.

  • Identification of the Impurity: The first step is to identify the impurity. Common analytical techniques for this include:

    • High-Performance Liquid Chromatography (HPLC): Can quantify the impurity and, when coupled with mass spectrometry (MS), provide its molecular weight.[][6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the impurity.[][6]

    • Thin-Layer Chromatography (TLC): A quick method to assess the presence of impurities and guide the development of a column chromatography method.[7]

  • Potential Impurities and Removal Strategies:

    • Starting Materials: Unreacted starting materials are common impurities. If the starting material has significantly different properties (e.g., a different pKa), an acid-base extraction might be effective.[4]

    • Diastereomers: If a racemic starting material was used in a preceding step, you might have a diastereomeric impurity. These can often be separated by careful recrystallization or chromatography.

    • Over-acylation Products: In some synthetic routes, impurities can arise from multiple acylations.[8] These are often less polar and can be separated by column chromatography.

  • Alternative Purification Techniques:

    • Column Chromatography: If recrystallization is ineffective, column chromatography provides a more powerful separation method. For a polar, acidic compound like (S)-2-Morpholineacetic acid, silica gel chromatography can be effective. A common mobile phase could be a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), often with a small amount of acetic or formic acid to improve peak shape and prevent tailing.[4]

    • Diastereomeric Salt Formation: This is a classical and highly effective method for resolving enantiomers and can also be used to purify a specific enantiomer from certain impurities.[9][10][11] By reacting the crude (S)-2-Morpholineacetic acid with a chiral base (e.g., (R)-1-phenylethylamine), you form a pair of diastereomeric salts.[9] These salts have different solubilities and can be separated by fractional crystallization.[9][11] After separation, the desired salt is treated with a strong acid to regenerate the pure (S)-2-Morpholineacetic acid.[9][12]

Issue 3: Oiling Out Instead of Crystallizing

Question: When I try to recrystallize my crude (S)-2-Morpholineacetic acid, it separates as an oil instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase instead of a solid crystal lattice.

  • Potential Causes:

    • High Impurity Level: The presence of significant amounts of impurities can depress the melting point of the mixture, leading to oiling out.

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Inappropriate Solvent: The chosen solvent may not be ideal for promoting crystal growth.

  • Solutions:

    • Lower the Crystallization Temperature: If the compound is oiling out at a certain temperature, try to induce crystallization at a lower temperature where it is more likely to be a solid.

    • Slower Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.

    • Add a Seed Crystal: If you have a small amount of pure (S)-2-Morpholineacetic acid, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[13]

    • Change the Solvent System: Try a different solvent or a solvent mixture. Sometimes, using a more viscous solvent or a solvent mixture can slow down diffusion and promote crystal growth over oiling.

    • Redissolve and Recrystallize from a More Dilute Solution: If the concentration is too high, add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final (S)-2-Morpholineacetic acid product?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chiral HPLC: This is the most crucial technique to determine the enantiomeric purity (enantiomeric excess, ee).[14][15] A suitable chiral stationary phase (CSP) is required to separate the (S) and (R) enantiomers.

  • Standard HPLC with UV/MS detection: This will determine the chemical purity by separating your product from any achiral impurities.[][6] The mass spectrometer will confirm the molecular weight of your compound and any impurities.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can detect impurities if they are present in sufficient quantity (typically >1%).[]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[16]

  • Karl Fischer Titration: To quantify the water content, which can be important for subsequent reactions.[17]

Q2: How should I store purified (S)-2-Morpholineacetic acid?

A2: (S)-2-Morpholineacetic acid is a carboxylic acid and should be stored in a cool, dry, and well-ventilated area. It is advisable to store it in a tightly sealed container to protect it from moisture. For long-term storage, refrigeration is recommended.

Q3: Can I use acid-base extraction to purify crude (S)-2-Morpholineacetic acid?

A3: Yes, acid-base extraction can be a very effective initial purification step.[4] The general procedure is as follows:

  • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., sodium bicarbonate solution). The (S)-2-Morpholineacetic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~1-2. The (S)-2-Morpholineacetic acid will precipitate out as the free acid.

  • Collect the solid by filtration, wash with cold water, and dry. This method is particularly useful for removing non-acidic impurities.

Experimental Protocols

Protocol 1: Recrystallization of (S)-2-Morpholineacetic Acid
  • Solvent Selection: Begin by performing small-scale solubility tests to find a suitable solvent. Test solvents such as ethanol, water, isopropanol, and mixtures thereof. The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude (S)-2-Morpholineacetic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel.[13]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the crude (S)-2-Morpholineacetic acid in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine, in the same solvent.[9]

  • Crystallization of Diastereomeric Salt: Slowly add the chiral amine solution to the acid solution with stirring. The diastereomeric salt of (S)-acid-(R)-amine may precipitate immediately or upon cooling. Heat the mixture to dissolve the salt and then allow it to cool slowly to crystallize one of the diastereomeric salts preferentially.

  • Isolation of Diastereomeric Salt: Collect the crystallized salt by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt should be checked at this stage. If necessary, the salt can be recrystallized to improve its purity.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~1-2).[12]

  • Extraction: Extract the liberated (S)-2-Morpholineacetic acid into an organic solvent like ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified (S)-2-Morpholineacetic acid.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy start Crude (S)-2-Morpholineacetic Acid purity_check1 Assess Purity (TLC/HPLC) start->purity_check1 recrystallization Attempt Recrystallization purity_check1->recrystallization Impurities Present purity_check2 Purity Acceptable? recrystallization->purity_check2 end Pure Product purity_check2->end Yes column Column Chromatography purity_check2->column No, Soluble Impurities salt_formation Diastereomeric Salt Formation purity_check2->salt_formation No, Enantiomeric Impurity purity_check3 Purity Acceptable? column->purity_check3 purity_check4 Purity Acceptable? salt_formation->purity_check4 purity_check3->end Yes purity_check3->salt_formation No purity_check4->end Yes purity_check4->column No Recrystallization_Troubleshooting start Low Yield or Oiling Out cause1 Too Much Solvent? start->cause1 solution1 Use Minimum Hot Solvent cause1->solution1 Yes cause2 Cooling Too Fast? cause1->cause2 No solution2 Slow Cooling, Insulate Flask cause2->solution2 Yes cause3 Wrong Solvent? cause2->cause3 No solution3 Perform Solvent Screen cause3->solution3 Yes oiling_out Oiling Out Occurs cause3->oiling_out No solution4 Add Seed Crystal or Scratch Flask oiling_out->solution4

Caption: Troubleshooting common issues in recrystallization.

References

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. Retrieved from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • 2-morpholinoacetic acid - ChemBK. (n.d.). Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Identity determination and purity testing. (n.d.). ChemCon GmbH. Retrieved from [Link]

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization. (2015). LCGC International. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents.
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Retrieved from [Link]

  • CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC. Retrieved from [Link]

  • chemistry. (n.d.). D. P. Bhosale College, Koregaon. Retrieved from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. Retrieved from [Link]

  • Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. (n.d.). LCGC International. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Improving Enantiomeric Excess in the Synthesis of Chiral Morpholines

Introduction The morpholine scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals and biologically active compounds.[1] The specific three-dimensional arrangement, or s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals and biologically active compounds.[1] The specific three-dimensional arrangement, or stereochemistry, of the morpholine ring is often critical for its biological function.[1] Consequently, the development of efficient and highly stereoselective synthetic routes to produce a single desired enantiomer is a significant area of research for chemists in drug discovery and development.[2][3]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (e.e.) in their synthesis of chiral morpholines. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

I. Troubleshooting Low Enantiomeric Excess (e.e.)

This section addresses the common and often frustrating issue of obtaining a lower-than-expected enantiomeric excess in your asymmetric synthesis.

Q1: My reaction is producing the desired chiral morpholine, but the enantiomeric excess is consistently low. Where should I start my investigation?

A1: Before delving into extensive reaction optimization, the first and most critical step is to rigorously validate your analytical method for determining the e.e.[4] It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the false appearance of low enantioselectivity.

Actionable Steps:

  • Prepare a Racemic Standard: Synthesize or purchase a true racemic (50:50) mixture of your target morpholine.

  • Analyze the Racemic Mixture: Use your current chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) method to analyze this standard.[4]

  • Expected Outcome: You should observe two distinct, baseline-separated peaks of equal area.[4]

  • Troubleshooting the Analysis: If you do not see two well-resolved peaks, your analytical method requires optimization before you can confidently assess the e.e. of your reaction products.[4] Refer to the "Analytical Protocols" section for guidance on developing a robust chiral HPLC method.

Q2: I've confirmed my analytical method is accurate, but my e.e. is still poor. Could the issue be my starting materials or reagents?

A2: Absolutely. The purity of your starting materials, reagents, and solvents is paramount for achieving high stereoselectivity.[5] Impurities can have a significant and often detrimental impact.

Potential Issues and Explanations:

  • Catalyst Poisoning: Certain functional groups present as impurities can irreversibly bind to your chiral catalyst, rendering it inactive.[]

  • Competing Background Reaction: Impurities may facilitate a non-selective reaction pathway, producing the racemic product and thereby lowering the overall measured e.e.[][7]

  • Substrate Mimicry: Impurities with structures similar to your substrate might compete for the active site of the catalyst without reacting, effectively reducing the catalyst's concentration and efficiency.[]

  • Moisture: Many asymmetric catalytic systems, particularly those involving organometallic reagents, are highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.[5][7]

Recommended Actions:

  • Purify Starting Materials: Recrystallize solid starting materials and distill liquid substrates.

  • Use High-Purity Reagents and Solvents: Whenever possible, use freshly opened, high-purity reagents and anhydrous solvents.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of sensitive catalysts and reagents.[5]

Q3: I'm using a well-established asymmetric synthesis protocol, but I can't reproduce the reported high e.e. What reaction parameters should I investigate?

A3: Even with a validated protocol, subtle variations in reaction conditions can lead to significant differences in enantioselectivity. Temperature, solvent, and catalyst loading are critical parameters to scrutinize.

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Detailed Parameter Analysis:

  • Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity.[5][8] This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy. However, excessively low temperatures can slow the reaction rate to an impractical level. It is crucial to find the optimal balance.[5]

  • Solvent: The solvent can play a much more active role than simply dissolving the reactants. It can influence the conformation of the catalyst-substrate complex and the stability of the transition states. Screening a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF) is often a worthwhile endeavor.[5][9]

  • Catalyst Loading: The concentration of the chiral catalyst can impact the e.e. If the loading is too low, a non-catalyzed racemic background reaction may become more prominent.[7] Conversely, some catalysts may aggregate at high concentrations, leading to decreased activity or selectivity.

ParameterPotential IssueRecommended Action
Temperature Too high, allowing the less-favored diastereomeric transition state to be more easily accessed.Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[5][10]
Solvent Interfering with the formation or stability of the chiral catalyst-substrate complex.Test a variety of anhydrous, non-coordinating solvents.[5]
Catalyst Loading Sub-optimal concentration leading to a competing racemic background reaction or catalyst aggregation.Vary the catalyst loading to find the optimal concentration.

II. Synthetic Strategies and Optimization

This section explores various synthetic approaches and provides insights into optimizing them for maximal enantiomeric excess.

Q4: What are some of the most effective catalytic asymmetric methods for synthesizing chiral morpholines?

A4: Several powerful strategies have been developed. The choice of method often depends on the desired substitution pattern on the morpholine ring.

Prominent Asymmetric Synthetic Routes:

  • Asymmetric Hydrogenation of Dehydromorpholines: This is a highly efficient and atom-economical method for producing 2-substituted chiral morpholines.[2] It typically employs a rhodium catalyst with a chiral bisphosphine ligand.[2][11] This approach can achieve quantitative yields and excellent enantioselectivities (up to 99% e.e.).[2]

  • Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot procedure is particularly effective for synthesizing 3-substituted chiral morpholines.[1][12] It often utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine, followed by reduction with a ruthenium catalyst like the Noyori-Ikariya catalyst.[12] This method consistently delivers high enantiomeric excess (>95% e.e.).[12]

  • Organocatalytic Intramolecular Aza-Michael Addition: This approach uses a chiral secondary amine to catalyze the cyclization of a carbamate onto an α,β-unsaturated aldehyde, yielding 2,3-disubstituted morpholines with high stereocontrol.[11]

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Q5: My synthesis results in a racemic or low e.e. mixture. Are there methods to improve the enantiomeric excess of the final product?

A5: Yes, if direct asymmetric synthesis is not providing the desired enantiopurity, you can employ resolution techniques to separate the enantiomers or enrich one over the other.

Methods for Enantiomeric Enrichment:

  • Preparative Chiral Chromatography: This is a direct method for separating enantiomers on a larger scale.[13][14] Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful tools for obtaining enantiomerically pure compounds.[14][15]

  • Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic morpholine (if it's basic) with an enantiomerically pure chiral acid (like tartaric acid) to form diastereomeric salts.[16] These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization.[13][16] The desired enantiomer is then recovered by treating the separated salt with a base.

  • Kinetic Resolution: In a kinetic resolution, a chiral catalyst or reagent reacts at a different rate with each enantiomer of the racemic starting material.[17][18] This results in one enantiomer being consumed faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[17] Enzymatic resolutions, often using lipases, are a common and effective form of kinetic resolution.[19][20] A key limitation is that the maximum theoretical yield for the enriched, unreacted enantiomer is 50%.[21]

III. Analytical Protocols and Best Practices

Accurate measurement is the foundation of successful asymmetric synthesis. This section provides protocols and best practices for determining enantiomeric excess.

Protocol: Chiral HPLC Method Development for e.e. Determination

Objective: To develop a reliable HPLC method to separate and quantify the enantiomers of a chiral morpholine.

Materials:

  • HPLC system with a UV detector (or other suitable detector like a Circular Dichroism detector)[22]

  • Chiral stationary phase (CSP) column (Polysaccharide-based columns like Chiralpak® or Chiralcel® are a good starting point)[15][23]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Mobile phase modifiers (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes)[24]

  • Racemic standard of the target morpholine

  • Sample of the synthesized morpholine

Step-by-Step Procedure:

  • Column Selection: Choose a CSP based on the structure of your analyte. Polysaccharide-based CSPs are versatile and widely used in the pharmaceutical industry.[15][24]

  • Initial Mobile Phase Screening:

    • Start with a simple mobile phase, such as a mixture of n-hexane and an alcohol (isopropanol or ethanol), in a 90:10 ratio.[23][24]

    • If your morpholine is basic, add 0.1% diethylamine to the mobile phase to improve peak shape.[24]

  • System Equilibration: Equilibrate the column with the chosen mobile phase at a typical flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[23]

  • Injection of Racemic Standard: Inject a solution of the racemic standard. The goal is to see two separated peaks.[23]

  • Method Optimization:

    • If no separation is observed: Change the alcohol in the mobile phase (e.g., from isopropanol to ethanol) or try a different CSP.

    • If resolution is poor (peaks overlap): Adjust the ratio of the mobile phase components. Decreasing the percentage of the alcohol will generally increase retention time and may improve resolution.

  • Sample Analysis: Once you have achieved baseline separation of the racemic standard (Resolution > 1.5), inject your reaction sample.[23]

  • Calculation of Enantiomeric Excess: Integrate the peak areas of the two enantiomers. Calculate the e.e. using the following formula:[23] % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

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IV. Frequently Asked Questions (FAQs)

  • Q: Can changing the chiral ligand on my metal catalyst improve the e.e.?

    • A: Yes, the structure of the chiral ligand is fundamental to inducing stereoselectivity. Subtle steric and electronic modifications to the ligand can have a profound effect on the e.e. It is common practice to screen a library of related ligands to find the optimal one for a specific substrate.

  • Q: What is "Dynamic Kinetic Resolution" (DKR), and how does it differ from standard kinetic resolution?

    • A: DKR is an enhancement of kinetic resolution where the slower-reacting enantiomer is continuously racemized back to the 50:50 mixture in situ.[18][19] This allows the chiral catalyst to convert the entire racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution.[18][21]

  • Q: Are there non-chromatographic methods for determining e.e.?

    • A: While chiral chromatography is the most common and definitive method, other techniques exist.[25] Chiral solvating agents can be used to differentiate enantiomers in NMR spectroscopy. Chiroptical methods like circular dichroism (CD) can also be used, sometimes in conjunction with HPLC or for high-throughput screening applications.[25][26]

References

  • Zozulya, S., et al. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Retrieved from [Link]

  • Polo, E., & Torricelli, F. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 754-762. Retrieved from [Link]

  • ResearchGate. (n.d.). Different ways to obtain enantiomerically pure compounds. Retrieved from [Link]

  • McDonald, R. I., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 9033-9043. Retrieved from [Link]

  • Sánchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-842. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Wang, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14214-14219. Retrieved from [Link]

  • Lorenz, H., et al. (2006). Enantioenrichment by Crystallization. Organic Process Research & Development, 10(4), 663-672. Retrieved from [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Aversa, M. C., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(3), 665-669. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Communications, 13(1), 6393. Retrieved from [Link]

  • Wang, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14214-14219. Retrieved from [Link]

  • Ottolina, G., et al. (2003). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Tetrahedron: Asymmetry, 14(12), 1683-1690. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(4). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on enantioselectivity. Retrieved from [Link]

  • Odozi, T. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]

  • Denmark, S. E., & Chi, A. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2602–2605. Retrieved from [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • Pellissier, H. (2016). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. Chemical Reviews, 116(22), 13870-13926. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Pescarmona, P. P., & Eskildsen, J. (2018). Application of Biobased Solvents in Asymmetric Catalysis. Catalysts, 8(11), 543. Retrieved from [Link]

  • Pérez-García, M. S., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3794. Retrieved from [Link]

  • Slideshare. (n.d.). Asymmetric synthesis notes. Retrieved from [Link]

  • chem.iitb.ac.in. (n.d.). Concise Introduction to Asymmetric Synthesis. Retrieved from [Link]

  • Bode Research Group. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2016). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 6(12), 203. Retrieved from [Link]

  • de la Pradilla, R. F., & Viso, A. (2009). Kinetic Resolution: A Powerful Tool for the Synthesis of Planar-Chiral Ferrocenes. Molecules, 14(11), 4785-4813. Retrieved from [Link]

  • You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(4), 570-580. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Multi-Step Organic Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in multi-step organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in multi-step organic synthesis. Rather than a simple checklist, this resource provides a logical framework for troubleshooting, emphasizing the causal relationships between experimental variables and reaction outcomes.

I. Foundational Principles of Yield Optimization

Achieving a high overall yield in a multi-step synthesis is a significant challenge, as the final yield is the product of the yields of each individual step. Even seemingly minor losses at each stage can compound, leading to a substantial decrease in the final product. A successful synthesis relies on a deep understanding of the reaction mechanism, careful control of reaction parameters, and meticulous execution of experimental procedures.[1][2]

Core Areas for Investigation

When troubleshooting low yields, it is essential to systematically evaluate each phase of the experimental process. The most common sources of yield loss can be categorized into four main areas:

  • Reaction Setup and Reagents: The quality and purity of starting materials, reagents, and solvents are paramount.[3][4]

  • Reaction Conditions: Temperature, concentration, reaction time, and mixing efficiency all play critical roles in determining the reaction outcome.[5][6]

  • Workup and Purification: Significant product loss can occur during the isolation and purification stages.[7][8]

  • Reaction Monitoring and Analysis: Inaccurate monitoring can lead to premature quenching or unnecessary prolongation of the reaction, both of which can negatively impact the yield.[9]

The following troubleshooting guide is structured in a question-and-answer format to address specific issues you may encounter.

II. Troubleshooting Guide & FAQs

Category 1: Reaction Stalls or Fails to Reach Completion

Q1: My reaction has stalled, with starting material remaining even after a prolonged reaction time. What should I investigate first?

A1: A stalled reaction is a common issue that can often be traced back to several key factors. A logical troubleshooting workflow is essential to pinpoint the cause.

Troubleshooting Workflow for a Stalled Reaction

Caption: Troubleshooting workflow for a stalled reaction.

  • Reagent and Catalyst Integrity: The most frequent culprits are degraded reagents or an inactive catalyst.[3] Many organometallic catalysts and reagents are sensitive to air and moisture. It's crucial to ensure their proper storage and handling.

    • Actionable Advice: If possible, use freshly opened or purified reagents and solvents.[4] For catalysts, consider running a small-scale control reaction with a known substrate to verify its activity.[6]

  • Reaction Temperature: Many organic reactions have a specific activation energy barrier that must be overcome.

    • Causality: If the temperature is too low, the reaction rate may be impractically slow.[6] Conversely, excessively high temperatures can lead to decomposition of reactants, products, or the catalyst.[6]

    • Actionable Advice: Ensure your heating apparatus is calibrated and providing uniform heating. If the reaction is known to be sluggish, a modest increase in temperature (e.g., 10-20 °C) can sometimes be effective.[6]

  • Solvent and Concentration: The solvent plays a critical role in solvating reactants and stabilizing transition states.[10][11]

    • Causality: If the reaction is too dilute, the frequency of molecular collisions will be low, slowing the reaction rate.[6] For moisture-sensitive reactions, the presence of water in the solvent can quench reagents or catalyze side reactions.[3]

    • Actionable Advice: If solubility is not an issue, consider increasing the concentration.[6] For moisture-sensitive reactions, use freshly dried solvents.

Q2: I am attempting to reproduce a literature procedure, but my yields are consistently lower. What are the likely discrepancies?

A2: Reproducing literature results can be challenging, as subtle variations in experimental conditions can have a significant impact on the outcome.[12]

  • Purity of Starting Materials: The purity of the starting materials is a critical and often overlooked variable.[4] The literature procedure may have used a higher purity starting material than what is commercially available to you.

  • "Lying" Literature: While not always intentional, published yields can sometimes represent the best result from multiple attempts, not the average outcome.[12]

  • Reaction Time: A common misconception is that longer reaction times always lead to higher yields. In reality, the optimal reaction time is when the maximum amount of product has formed with minimal byproduct formation.[9] Stirring a reaction overnight out of convenience might lead to product decomposition.[12]

Category 2: Excessive Byproduct Formation

Q3: My reaction is messy, with multiple spots on the TLC plate, and the desired product is a minor component. How can I improve selectivity?

A3: The formation of multiple byproducts indicates that side reactions are competing with your desired transformation.[13][14] Improving selectivity often involves a careful re-optimization of reaction conditions.

Key Parameters for Optimizing Reaction Selectivity

ParameterEffect on SelectivityTroubleshooting Action
Temperature Lower temperatures often favor the thermodynamically controlled product and can reduce the rate of decomposition or side reactions.Run the reaction at a lower temperature, even if it requires a longer reaction time.
Rate of Addition Adding a reactive reagent slowly can maintain a low instantaneous concentration, minimizing side reactions like dimerization or polymerization.[12]Add the most reactive reagent dropwise using a syringe pump.
Solvent Polarity The polarity of the solvent can influence the reaction pathway by stabilizing or destabilizing charged intermediates or transition states.[15]Screen a range of solvents with varying polarities (e.g., nonpolar, polar aprotic, polar protic).
Catalyst/Reagent The choice of catalyst or reagent can dramatically influence the selectivity of a reaction.Consider using a milder or more selective reagent if available. For example, using a Lewis acid instead of a strong Brønsted acid might reduce side reactions in a Biginelli reaction.[16]

Q4: I've isolated a major byproduct. What are the first steps to identify it and prevent its formation?

A4: Identifying the structure of a major byproduct is a crucial step in understanding the unintended reaction pathways.

Protocol for Byproduct Identification

  • Isolation: Separate the byproduct from the reaction mixture using chromatographic techniques like flash chromatography or preparative HPLC.[17]

  • Purity Assessment: Confirm the purity of the isolated byproduct using analytical TLC or HPLC.[17]

  • Structural Elucidation: Use a combination of spectroscopic methods to determine the structure:

    • Mass Spectrometry (MS): To determine the molecular weight.[17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To determine the carbon-hydrogen framework.[17]

    • Infrared (IR) Spectroscopy: To identify functional groups.[17]

Once the byproduct is identified, you can often deduce the side reaction that is occurring and adjust the reaction conditions to disfavor this pathway.[18] For example, if an elimination product is observed, running the reaction at a lower temperature may favor the desired substitution reaction.

Category 3: Product Loss During Workup and Purification

Q5: My crude NMR looks clean, but my final yield after purification is very low. Where could I be losing my product?

A5: Significant product loss can occur during the workup and purification steps.[7] It's important to be meticulous in these final stages.

Troubleshooting Workflow for Post-Reaction Product Loss

Product_Loss A Low Yield After Purification B Aqueous Workup A->B Is product water-soluble? C Chromatography A->C Is product retained on column? D Solvent Removal A->D Is product volatile? E Transfers A->E Are transfers quantitative? B_Sol Solution: Check aqueous layer for product. Back-extract with organic solvent. B->B_Sol C_Sol Solution: Use a more polar eluent. Consider deactivating silica gel. C->C_Sol D_Sol Solution: Use gentle rotary evaporation. Avoid high vacuum if possible. D->D_Sol E_Sol Solution: Rinse all glassware with solvent and combine the rinses. E->E_Sol

Caption: Troubleshooting workflow for post-reaction product loss.

  • Aqueous Workup: If your product has some water solubility, it may be partitioning into the aqueous layer during extraction.[8]

    • Actionable Advice: Always check the aqueous layer by TLC or another analytical method before discarding it. If product is present, perform additional extractions with an appropriate organic solvent.

  • Chromatography: Product can be irreversibly adsorbed onto the stationary phase, especially if it is highly polar or acidic/basic.

    • Causality: Silica gel is acidic and can cause decomposition of acid-sensitive compounds.[9]

    • Actionable Advice: For acid-sensitive compounds, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. Ensure your chosen eluent is polar enough to move your compound down the column at a reasonable Rf.

  • Evaporation: Volatile products can be lost during solvent removal under high vacuum.[9]

    • Actionable Advice: Be cautious when using a rotary evaporator, especially with low-boiling point compounds. Check the solvent in the rotovap trap for your product.[8]

  • Physical Losses: Seemingly minor losses during transfers can add up.[7]

    • Actionable Advice: Meticulously rinse all glassware, stir bars, and filtration media with the appropriate solvent and combine the rinses with your main product fraction.[9]

Category 4: Scaling Up Reactions

Q6: A reaction that worked well on a 1 mmol scale is giving a much lower yield at a 100 mmol scale. What factors should I consider for a successful scale-up?

A6: Scaling up a reaction is not always as simple as proportionally increasing all reagents.[19] Physical parameters that are negligible on a small scale can become significant at a larger scale.[1]

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor due to a lower surface-area-to-volume ratio.[1] This can lead to localized overheating and byproduct formation.

    • Actionable Advice: For exothermic reactions, consider slower addition of reagents or the use of a cooling bath to maintain better temperature control.

  • Mixing: Inefficient stirring in a large flask can lead to non-homogenous reaction mixtures, resulting in localized high concentrations of reagents and increased side reactions.[20]

    • Actionable Advice: Use an appropriately sized stir bar or a mechanical stirrer to ensure efficient mixing.

  • Reaction Time: Larger scale reactions may require longer times to reach completion due to slower heat and mass transfer.[21]

    • Actionable Advice: Continue to monitor the reaction closely by TLC, HPLC, or NMR to determine the optimal reaction time.

III. Conclusion

Troubleshooting low yields in multi-step organic synthesis is a systematic process of identifying and addressing the root causes of product loss. By carefully considering the integrity of your reagents, optimizing reaction conditions, being meticulous in your workup and purification, and understanding the challenges of scaling up, you can significantly improve the efficiency and success rate of your synthetic endeavors. Remember that every failed or low-yielding reaction is an opportunity to learn more about the chemistry at hand.

IV. References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]

  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]

  • PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]

  • Strauss, C. R. (2009). Development of Predictive Tools for Optimizing Organic Reactions. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Accelerating the optimization of enzyme-catalyzed synthesis conditions via machine learning and reactivity descriptors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Quora. (2021, February 17). Why do many organic reactions not have 100% yields despite not being equilibrium reactions? Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Fiveable. (n.d.). Solvent Effects Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Wiley. (n.d.). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Retrieved from [Link]

  • Reddit. (2018, February 11). Common ways to lose product and reduce yield? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • American Chemical Society. (2022, February 4). Solvation Effects in Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Multi Synthesis Problems. (n.d.). Organic Chemistry Multi-Step Synthesis Problems: A Comprehensive Guide. Retrieved from [Link]

  • Zaragoza Dörwald, F. (2005). Side Reactions in Organic Synthesis. Wiley-VCH.

  • American Chemical Society. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Solvent effects in organic chemistry — recent developments. Retrieved from [Link]

  • Lehmann, H., & LaVecchia, L. (2010). Scale-Up of Organic Reactions in a Pharmaceutical Kilo-Lab Using a Commercial Microwave Reactor. Organic Process Research & Development, 14(4), 863-869. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Williams, M. J. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager Magazine. Retrieved from [Link]

  • Zaragoza Dörwald, F. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Google Books. Retrieved from

  • The Organic Chemistry Tutor. (2020, December 14). The ABCs of performing organic synthesis reactions [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Rules of Thumb. Retrieved from [Link]

  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Quora. (2013, November 2). What are some study tips for organic chemistry reactions? Retrieved from [Link]

  • Reddit. (2020, February 26). Synthesis - General tips for improving yield? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • American Chemical Society. (2012, December 4). On Byproducts and Side Products. Organic Process Research & Development. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems [Video]. YouTube. Retrieved from [Link]

  • Washington State University. (n.d.). How to Succeed in Multi-Step Organic Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Side reactions – Knowledge and References. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Studies of (S)-2-Morpholineacetic Acid and Its Derivatives

Welcome to the Technical Support Center for stability studies of (S)-2-Morpholineacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for stability studies of (S)-2-Morpholineacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the stability assessment of these compounds. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable stability data.

Introduction to the Stability of (S)-2-Morpholineacetic Acid

(S)-2-Morpholineacetic acid and its derivatives are key intermediates in pharmaceutical synthesis. Understanding their stability profile is a critical aspect of drug development, as it influences formulation strategies, storage conditions, and the overall shelf-life of the final drug product. The inherent structure, featuring a morpholine ring and a carboxylic acid moiety, presents specific vulnerabilities to degradation that must be thoroughly investigated.

This guide will walk you through the potential degradation pathways, the design of comprehensive stability studies, and troubleshooting common analytical and experimental issues.

Potential Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products and understand the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.

Hydrolytic Degradation

The ester and amide derivatives of (S)-2-Morpholineacetic acid are susceptible to hydrolysis. The rate of hydrolysis is typically pH-dependent.

  • Acidic Conditions: Under acidic conditions, the ester linkage is the primary site of hydrolysis. The morpholine ring itself is generally stable to acid hydrolysis under moderate conditions.

  • Basic Conditions: Basic conditions can also promote the hydrolysis of ester and amide derivatives.

  • Mechanism: The hydrolysis of carboxylic acid derivatives is a well-understood reaction involving nucleophilic attack of water or hydroxide ions on the carbonyl carbon.

Oxidative Degradation

The morpholine ring is susceptible to oxidation, particularly at the nitrogen atom and the adjacent carbon atoms.

  • Common Oxidants: Hydrogen peroxide is a common oxidant used in forced degradation studies to simulate oxidative stress.

  • Potential Products: Oxidation can lead to the formation of N-oxides or ring-opened products. Studies on morpholine biodegradation have shown that cleavage of the C-N bond is a key initial step, often initiated by enzymes like cytochrome P450.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation.

  • Mechanism: Photodegradation can proceed through various mechanisms, including the formation of radical species, leading to a complex mixture of degradation products.

  • ICH Guidelines: Photostability testing should be conducted according to ICH Q1B guidelines, which specify light sources and exposure levels.

Thermal Degradation

Elevated temperatures can accelerate degradation reactions.

  • Arrhenius Equation: The effect of temperature on reaction rates can often be described by the Arrhenius equation, which is the principle behind accelerated stability testing.

  • Potential Pathways: Thermal stress can induce various reactions, including decarboxylation of the acetic acid moiety or more complex degradation of the morpholine ring. Studies on related compounds have shown that thermal decomposition can lead to the formation of various volatile products.

Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during the stability testing of (S)-2-Morpholineacetic acid and its derivatives in a question-and-answer format.

Analytical Method Challenges

Q1: My HPLC chromatogram shows poor peak shape for (S)-2-Morpholineacetic acid. What could be the cause and how can I fix it?

A1: Poor peak shape, such as tailing or fronting, for a polar compound like (S)-2-Morpholineacetic acid is often due to interactions with the stationary phase or issues with the mobile phase.

  • Secondary Interactions: The basic nitrogen on the morpholine ring can interact with residual silanol groups on C18 columns, leading to peak tailing.

    • Troubleshooting:

      • Use a column with end-capping or a polar-embedded stationary phase. These columns are designed to minimize silanol interactions.

      • Adjust the mobile phase pH. Lowering the pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the morpholine nitrogen, reducing its interaction with silanols.

      • Add an ion-pairing reagent. Reagents like trifluoroacetic acid (TFA) can improve peak shape but may suppress MS signals if using LC-MS.

      • Consider HILIC (Hydrophilic Interaction Liquid Chromatography). HILIC is an alternative chromatographic mode well-suited for polar compounds.

Q2: I am not detecting (S)-2-Morpholineacetic acid with my UV detector. Why is this happening?

A2: (S)-2-Morpholineacetic acid lacks a strong chromophore, making it difficult to detect at standard UV wavelengths (e.g., 254 nm).

  • Troubleshooting:

    • Use a lower wavelength. Detection might be possible at lower wavelengths (e.g., 200-220 nm), but be aware of potential interference from mobile phase components.

    • Employ a different detection method.

      • Refractive Index (RI) Detector: RI detection is a universal method but is less sensitive and not compatible with gradient elution.

      • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are more sensitive than RI and compatible with gradients.

      • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific technique for analyzing compounds with poor UV absorbance.

    • Derivatization: Derivatizing the molecule with a UV-active tag can enhance its detectability. However, this adds complexity to the sample preparation.

Q3: How do I develop a stability-indicating HPLC method?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the active ingredient.

  • Forced Degradation: Perform forced degradation studies (hydrolysis, oxidation, photolysis, thermal stress) to generate degradation products.

  • Method Development:

    • Column Selection: Start with a versatile column like a C18 and explore other stationary phases if necessary.

    • Mobile Phase Optimization: Vary the organic solvent (acetonitrile vs. methanol), mobile phase pH, and gradient slope to achieve separation between the parent peak and all degradation peaks.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants. Mass spectrometry can also confirm peak identity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Experimental and Formulation Issues

Q4: I'm observing unexpected degradation in my control samples during a long-term stability study. What could be the problem?

A4: Unexpected degradation in control samples can be due to several factors.

  • Poor Environmental Control: Inconsistent temperature and humidity in the stability chamber can lead to accelerated degradation. Ensure your stability chambers are properly calibrated and monitored.

  • Container Closure System Interaction: The compound may be interacting with the container or closure.

    • Troubleshooting: Evaluate different packaging materials. For example, if the compound is sensitive to moisture, use a container with a better moisture barrier.

  • Excipient Incompatibility: In formulated products, an excipient may be reacting with the (S)-2-Morpholineacetic acid derivative.

    • Troubleshooting: Conduct excipient compatibility studies by preparing binary mixtures of the active ingredient and each excipient and storing them under stress conditions.

Q5: My photostability study results are inconsistent. What are the common pitfalls?

A5: Inconsistent photostability results often stem from improper experimental setup.

  • Inadequate Light Source Control: Ensure your photostability chamber provides a controlled and consistent light exposure as specified in ICH Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Lack of a Dark Control: Always include a control sample protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and humidity conditions. This helps to distinguish between photolytic and thermal degradation.

  • Sample Presentation: The way the sample is presented can affect light exposure. For solid samples, the layer thickness can influence the extent of degradation. For solutions, the container material should be transparent to the relevant wavelengths.

Q6: How do I interpret the results of my forced degradation studies?

A6: The goal of forced degradation is not to completely degrade the drug substance, but to achieve a target degradation of 5-20%.

  • Mass Balance: A good forced degradation study should have a mass balance close to 100%. This means that the sum of the assay of the parent compound and the levels of all degradation products is close to the initial assay. A poor mass balance may indicate the formation of non-chromophoric degradants, volatile degradants, or degradants that are not eluted from the HPLC column.

  • Degradation Pathway Elucidation: The degradation products formed under different stress conditions provide insights into the potential degradation pathways. This information is crucial for developing stable formulations and for justifying the specification for degradation products.

  • Method Specificity: The results are used to demonstrate the specificity of the analytical method. The method should be able to resolve all significant degradation products from the parent compound.

Frequently Asked Questions (FAQs)

Q: What are the typical storage conditions for long-term stability studies?

A: According to ICH guidelines, long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. The choice of conditions depends on the climatic zone for which the product is intended.

Q: How many batches are required for a formal stability study for a new drug substance?

A: For a new drug substance, stability data from at least three primary batches are required. The batches should be manufactured to a minimum of pilot scale.

Q: What constitutes a "significant change" in a stability study?

A: For a drug substance, a significant change is a failure to meet its specification. For a drug product, it can also include changes in physical attributes like appearance, hardness, and dissolution.

Q: Can I use bracketing and matrixing designs for stability studies of (S)-2-Morpholineacetic acid derivatives?

A: Yes, bracketing and matrixing can be applied to stability studies under certain conditions to reduce the amount of testing required. For example, if you have multiple strengths of a drug product with the same formulation, you could test the highest and lowest strengths (bracketing). Matrixing involves testing a subset of samples at specific time points. Justification for these designs must be provided in the regulatory submission.

Experimental Protocols and Data Presentation

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies. The conditions should be optimized for the specific compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of (S)-2-Morpholineacetic acid or its derivative in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Store the stock solution in a sealed vial at 60°C.

    • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

Data Presentation: Summary of Stability Data

Quantitative stability data should be presented in a clear and organized manner.

Table 1: Example of Long-Term Stability Data for (S)-2-Morpholineacetic Acid (Batch No. XXXXX) Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH

Test ParameterSpecificationInitial3 Months6 Months9 Months12 Months
AppearanceWhite to off-white powderConformsConformsConformsConformsConforms
Assay (%)98.0 - 102.099.599.399.199.098.8
Total Impurities (%)NMT 1.00.20.30.40.50.6
Water Content (%)NMT 0.50.10.10.20.20.2

(NMT = Not More Than)

Visualizations

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 60°C) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples Characterization Impurity Characterization (LC-MS, NMR) HPLC->Characterization Results Degradation Profile & Pathway Elucidation Characterization->Results DrugSubstance (S)-2-Morpholineacetic Acid Stock Solution DrugSubstance->Acid Expose to Stress DrugSubstance->Base Expose to Stress DrugSubstance->Oxidation Expose to Stress DrugSubstance->Thermal Expose to Stress DrugSubstance->Photo Expose to Stress

Caption: Workflow for a forced degradation study.

Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent (S)-2-Morpholineacetic Acid Derivative (Ester/Amide) Hydrolysis Hydrolysis Product ((S)-2-Morpholineacetic Acid + Alcohol/Amine) Parent->Hydrolysis Hydrolysis (Acid/Base) Oxidation N-Oxide or Ring-Opened Products Parent->Oxidation Oxidation (e.g., H₂O₂) Photolysis Photodegradants (Radical Species, etc.) Parent->Photolysis Photolysis (UV/Vis Light)

Caption: Potential degradation pathways.

References

  • 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024, June 21). Shanghai Arbor Chemical Co.,Ltd.
  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy.
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2018, August 24). U.S.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency.
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Troubleshooting

Technical Support Center: Purification of Final Synthetic Compounds

Welcome to the Technical Support Center dedicated to the crucial final step of any chemical synthesis: the purification of your target compound. Achieving high purity is paramount for accurate downstream analysis, ensuri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the crucial final step of any chemical synthesis: the purification of your target compound. Achieving high purity is paramount for accurate downstream analysis, ensuring the safety and efficacy of drug candidates, and obtaining reliable experimental results.[1][2] This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to navigate the challenges you may encounter during the purification process.

The First Principles of Purification

Before diving into specific techniques, it's essential to understand the fundamental principle of purification: exploiting the differential physicochemical properties between your desired compound and the impurities.[3] Impurities in a synthetic compound can be broadly categorized as:

  • Organic Impurities: Unreacted starting materials, by-products, intermediates, and degradation products.[4][5][6]

  • Inorganic Impurities: Salts, catalysts, and other reagents used in the synthesis.[6]

  • Residual Solvents: Solvents used in the reaction or work-up that remain in the final product.[6]

The choice of purification method hinges on the physical state of your compound (solid or liquid) and the nature of the impurities.

Troubleshooting & FAQs: Choosing the Right Purification Strategy

Q1: My compound is a solid. Which purification technique should I consider first?

A1: For solid compounds, recrystallization is often the most convenient and effective initial purification method.[2][7] It relies on the principle that the solubility of most solids increases with temperature.[8] By dissolving your crude product in a hot solvent and allowing it to cool slowly, the desired compound should crystallize out in a purer form, leaving the impurities behind in the solvent.[9]

Q2: My compound is a liquid. What are my primary purification options?

A2: For liquid compounds, distillation is a powerful technique, especially for separating components with different boiling points.[7][10] The choice between simple, fractional, vacuum, or steam distillation depends on the boiling point difference between your compound and the impurities, as well as the thermal stability of your compound.[11][12]

Q3: When should I use chromatography?

A3: Chromatography is a versatile separation technique that can be used for both solid and liquid compounds, particularly when other methods fail or when dealing with complex mixtures.[1][3][13][14] It separates components based on their differential partitioning between a stationary phase and a mobile phase.[3][14] Flash chromatography is common for routine purification in organic synthesis labs, while High-Performance Liquid Chromatography (HPLC) is used for achieving very high purity or for analytical purposes.[13][15][16]

Q4: What about liquid-liquid extraction?

A4: Liquid-liquid extraction, particularly acid-base extraction , is a fundamental work-up technique used to separate acidic, basic, and neutral compounds from a mixture.[17][18][19][20] It's an excellent first step to remove ionic impurities or to separate your compound from other components with different acid-base properties.[17]

In-Depth Guide to Purification Techniques

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying nonvolatile organic solids.[9] The success of this method is highly dependent on the choice of solvent.

Selecting the Ideal Recrystallization Solvent

The perfect solvent for recrystallization should meet the following criteria:

  • High solubility at high temperatures and low solubility at low temperatures: This is the most critical factor.[8][9][21][22] Your compound should dissolve readily in the hot solvent but be sparingly soluble at room temperature or below to ensure good recovery.[8][9]

  • Impurities should be either highly soluble or insoluble: Soluble impurities will remain in the mother liquor upon cooling, while insoluble impurities can be removed by hot filtration.[22]

  • Chemically inert: The solvent must not react with your compound.[9][21]

  • Volatile: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.[9]

Solvent Property Ideal Characteristic Rationale
Solubility of Compound High at boiling point, low at room temperatureMaximizes crystal formation upon cooling.[8][9]
Solubility of Impurities Very high or very low at all temperaturesAllows for separation of impurities.[22]
Boiling Point Lower than the melting point of the compoundPrevents the compound from "oiling out".
Reactivity InertPrevents unwanted side reactions.[9][21]
Volatility HighFacilitates easy removal from the final product.[9]
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more hot solvent dropwise until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[23]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Troubleshooting Recrystallization

Q: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A: This is a common problem and can be due to several factors:

  • Too much solvent was used: This is the most frequent cause.[24] The solution is not saturated enough for crystals to form. Solution: Boil off some of the solvent to concentrate the solution and then try cooling it again.[24][25]

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at that temperature.[24] Solutions:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The tiny glass particles can act as nucleation sites for crystal growth.[24][26][27]

    • Add a seed crystal of your pure compound, if available. This provides a template for crystallization to begin.[24][26]

Q: My compound "oiled out" instead of forming crystals. What now?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the compound is significantly impure.[24]

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of a solvent in which your compound is more soluble to lower the saturation point, and then allow it to cool slowly.[24] Using a mixed solvent system might also be beneficial.

Q: My yield is very low. How can I improve it?

A: A low yield can result from using too much solvent, which leaves a significant amount of your product in the mother liquor.[25]

  • Solution: Before you begin, perform small-scale solubility tests to determine the optimal amount of solvent. If you've already completed the recrystallization, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude_Solid Crude Solid Add_Solvent Add Hot Solvent Crude_Solid->Add_Solvent Dissolved_Solution Hot, Saturated Solution Add_Solvent->Dissolved_Solution Hot_Filtration Hot Filtration (if needed) Dissolved_Solution->Hot_Filtration Insoluble Impurities Removed Cooling Slow Cooling Dissolved_Solution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Soluble Impurities in Filtrate Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for purifying a solid compound by recrystallization.

Column Chromatography: Separation on a Solid Phase

Column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[28]

Key Principles of Column Chromatography
  • Stationary Phase: Typically silica gel or alumina, which are polar adsorbents.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that carries the sample through the column. The polarity of the eluent is crucial for effective separation.

  • Separation Mechanism: Nonpolar compounds have weaker interactions with the polar stationary phase and will elute faster with a nonpolar mobile phase. Polar compounds will adsorb more strongly to the stationary phase and require a more polar mobile phase to elute.

Troubleshooting Flash Chromatography

Q: My compound won't come off the column. What's wrong?

A: There are a few possibilities:

  • The compound may have decomposed on the silica gel. [29] Some compounds are sensitive to the acidic nature of silica. Solution: Test the stability of your compound on a TLC plate first. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[29]

  • The eluent is not polar enough. Your compound is too strongly adsorbed to the stationary phase. Solution: Gradually increase the polarity of the eluent.

  • You are using the wrong solvent system. Double-check that you have prepared the eluent correctly.[29]

Q: My compounds are eluting too quickly and are not separating.

A: This indicates that the eluent is too polar.

  • Solution: Decrease the polarity of the eluent. If you are using a solvent gradient, make the gradient shallower.

Q: The separation on the column is poor, even though the TLC separation looks good.

A: This can be misleading.

  • One compound may be degrading into the other on the silica gel during the longer exposure time of the column. [29] Solution: Check the stability of your compound with a 2D TLC experiment.[29]

  • Improper column packing: Air bubbles or cracks in the column will lead to poor separation. Solution: Ensure the column is packed uniformly and is free of air pockets.

  • Overloading the column: Applying too much sample will result in broad, overlapping bands. Solution: Use an appropriate amount of sample for the size of your column.

Visualization of the Chromatography Separation Principle

Chromatography_Principle cluster_column Chromatography Column cluster_elution_profile Elution Profile Start Mixture Applied Separation Eluent Added (Mobile Phase) Elution Separated Bands Stationary_Phase Stationary Phase (e.g., Silica Gel) Nonpolar Nonpolar Compound (Elutes First) Polar Polar Compound (Elutes Last)

Caption: Principle of separation in column chromatography.

Liquid-Liquid Extraction: Leveraging Solubility Differences

Liquid-liquid extraction is a fundamental technique for separating compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Acid-Base Extraction: A Powerful Tool

Acid-base extraction is a type of liquid-liquid extraction that separates acidic, basic, and neutral compounds by changing their ionization state and thus their solubility in water.[17][18]

  • Principle: Ionic salts are generally soluble in water, while neutral organic molecules are more soluble in organic solvents.[17][20]

  • Acids: Can be deprotonated with a base (e.g., NaOH, NaHCO₃) to form a water-soluble salt.[18][30]

  • Bases: Can be protonated with an acid (e.g., HCl) to form a water-soluble salt.[18]

  • Neutrals: Remain uncharged and stay in the organic layer.[30]

Troubleshooting Liquid-Liquid Extractions

Q: An emulsion has formed at the interface of the two layers. How do I break it?

A: Emulsions are a common problem in liquid-liquid extractions.[31] Here are several ways to address them:

  • Be gentle: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[31]

  • Add brine: Adding a saturated aqueous solution of NaCl (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[31][32]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.[31]

  • Filtration: Filtering the mixture through a plug of glass wool can sometimes break up the emulsion.[31]

Q: I'm not sure which layer is the aqueous layer and which is the organic layer.

A: This can be a dangerous mistake if you discard the wrong layer.

  • Solution: Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[32][33] You can also check the densities of the solvents you are using; however, the dissolved solutes can affect the density of each layer.

Q: I only see one phase after adding the two solvents.

A: This can happen if your reaction mixture contains a water-miscible solvent like ethanol or acetone, which can solubilize both the aqueous and organic layers.[32]

  • Solution: Try adding more of the organic solvent and/or brine to force the separation of the layers.[32] It is often best to remove the water-miscible solvent by rotary evaporation before performing the extraction.[32]

Visualization of an Acid-Base Extraction Scheme

Acid_Base_Extraction cluster_layers1 Separatory Funnel 1 cluster_layers2 Separatory Funnel 2 Mixture Mixture of Acidic (HA), Basic (B), and Neutral (N) Compounds in Organic Solvent Add_Base Extract with Aqueous Base (e.g., NaOH) Mixture->Add_Base Organic_Layer1 Organic Layer: Basic (B) + Neutral (N) Add_Base->Organic_Layer1 Aqueous_Layer1 Aqueous Layer: Acidic Salt (A-) Add_Base->Aqueous_Layer1 Add_Acid Extract Organic Layer 1 with Aqueous Acid (e.g., HCl) Organic_Layer1->Add_Acid Isolate_Acid Acidify Aqueous Layer 1 (e.g., with HCl) Aqueous_Layer1->Isolate_Acid Pure_Acid Precipitated Pure Acid (HA) Isolate_Acid->Pure_Acid Organic_Layer2 Organic Layer: Neutral (N) Add_Acid->Organic_Layer2 Aqueous_Layer2 Aqueous Layer: Basic Salt (BH+) Add_Acid->Aqueous_Layer2 Isolate_Neutral Evaporate Solvent from Organic Layer 2 Organic_Layer2->Isolate_Neutral Isolate_Base Basify Aqueous Layer 2 (e.g., with NaOH) Aqueous_Layer2->Isolate_Base Pure_Neutral Pure Neutral Compound (N) Isolate_Neutral->Pure_Neutral Pure_Base Precipitated Pure Base (B) Isolate_Base->Pure_Base

Caption: A general scheme for separating acidic, basic, and neutral compounds.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved January 14, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education. Retrieved January 14, 2026, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Pharmanet-pr.com. Retrieved January 14, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 14, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). A-Level Chemistry. Retrieved January 14, 2026, from [Link]

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Validation

A Comparative Analysis of (S)- and (R)-2-Morpholineacetic Acid Bioactivity: A Guide for Drug Discovery Professionals

Foreword: The Imperative of Chirality in Modern Drug Development In the landscape of contemporary drug discovery, the three-dimensional architecture of a molecule is not merely a structural detail but a fundamental deter...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary drug discovery, the three-dimensional architecture of a molecule is not merely a structural detail but a fundamental determinant of its biological activity. The existence of stereoisomers, particularly enantiomers, presents both a challenge and an opportunity. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. However, the chiral environment of the body, with its stereospecific receptors, enzymes, and other biological macromolecules, can differentiate between enantiomers with remarkable precision.[1][2][3] This stereoselectivity can lead to significant differences in pharmacodynamics and pharmacokinetics between two enantiomers of the same compound.[3] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects.[2]

This guide provides a comparative analysis of the potential bioactivity of (S)- and (R)-2-Morpholineacetic acid. It is important to note that, to date, direct comparative biological studies of these specific enantiomers are not extensively available in peer-reviewed literature. Therefore, this analysis is built upon the well-established principles of stereopharmacology and supported by data from structurally related chiral morpholine-containing drugs. We will explore the anticipated differences in their biological activity, provide detailed experimental protocols to enable their characterization, and present a framework for their rational investigation in a research setting.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules due to its favorable physicochemical properties.[4] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for chemical modification.[5][6] Numerous drugs across various therapeutic areas contain a morpholine moiety, underscoring its status as a "privileged structure" in medicinal chemistry.

Stereospecificity in Action: Case Studies of Chiral Morpholine-Containing Drugs

To appreciate the profound impact of stereochemistry on the bioactivity of morpholine derivatives, we will examine two prominent examples: Reboxetine and Aprepitant.

Reboxetine: A Tale of Two Enantiomers in Depression Treatment

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[7][8] It is marketed as a racemic mixture of the (S,S) and (R,R) enantiomers.[9][10] However, studies have revealed that the (S,S)-enantiomer is significantly more potent at inhibiting norepinephrine reuptake than the (R,R)-enantiomer.[11][12] This highlights that the therapeutic effect of racemic reboxetine is primarily attributed to one of its stereoisomers. While there are no major qualitative differences in their pharmacodynamic profiles, the quantitative difference in potency underscores the importance of evaluating each enantiomer independently.[10]

Aprepitant: A Chiral Neurokinin-1 Receptor Antagonist

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[13][14] This molecule possesses three chiral centers, making it one of eight possible stereoisomers.[15] The marketed drug is a single stereoisomer, (5S)-5-[[(2R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one. The stereochemical integrity of aprepitant is crucial for its high affinity and selectivity for the NK1 receptor. In vivo studies have confirmed that there is no inversion of the chiral centers after administration, ensuring that the desired therapeutic effect is maintained.[15]

Hypothetical Comparative Bioactivity of (S)- and (R)-2-Morpholineacetic Acid

Given the precedent set by other chiral morpholine derivatives, it is highly probable that the (S)- and (R)-enantiomers of 2-Morpholineacetic acid will exhibit different biological activities. As analogs of amino acids, they are likely to interact with chiral biological targets such as enzymes and receptors.

Based on the known pharmacology of morpholine-containing compounds that act on the central nervous system, we can hypothesize potential targets for these enantiomers.[4][6] These may include:

  • Neurotransmitter Transporters: Inhibition of monoamine transporters (e.g., for serotonin, norepinephrine, dopamine) is a common mechanism of action for many CNS-active drugs. It is plausible that one enantiomer of 2-Morpholineacetic acid could show greater selectivity and potency for a specific transporter compared to the other.

  • Monoamine Oxidases (MAO): Morpholine derivatives have been explored as inhibitors of MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters.[5] Stereoselectivity in MAO inhibition is a well-documented phenomenon.

  • Neuroprotective Pathways: Given the interest in morpholine derivatives for neurodegenerative diseases, these compounds could be investigated for their ability to protect neurons from various insults.[5]

The following table outlines a hypothetical comparison based on these potential activities. The values are for illustrative purposes to emphasize the expected differences.

Biological Target/AssayHypothetical IC50 (S)-2-Morpholineacetic acid (µM)Hypothetical IC50 (R)-2-Morpholineacetic acid (µM)Rationale for Stereospecificity
Norepinephrine Transporter (NET) Uptake Inhibition5>100The chiral center adjacent to the carboxylic acid and morpholine nitrogen can lead to differential binding affinities within the chiral pocket of the transporter protein.
Serotonin Transporter (SERT) Uptake Inhibition5075A less pronounced stereoselectivity might be observed if the binding interaction is less dependent on the specific stereocenter.
Monoamine Oxidase B (MAO-B) Inhibition15>200The precise orientation of the morpholine ring and acetic acid side chain is critical for fitting into the active site of the enzyme.
Neuroprotection in a cell-based oxidative stress modelEC50 = 10EC50 = 90One enantiomer may be more effective at engaging with cellular targets that mediate neuroprotective signaling pathways.

Experimental Protocols for Comparative Bioactivity Analysis

To empirically determine the bioactivity profiles of (S)- and (R)-2-Morpholineacetic acid, a series of well-defined in vitro assays are necessary. The following protocols provide a starting point for researchers.

Protocol 1: Chiral Purity Assessment by HPLC

Objective: To confirm the enantiomeric excess (ee) of the (S)- and (R)-2-Morpholineacetic acid samples.

Materials:

  • (S)- and (R)-2-Morpholineacetic acid samples

  • Chiral HPLC column (e.g., Chiralcel OD-H)

  • HPLC system with UV or mass spectrometric detection

  • Mobile phase: Hexane/Isopropanol with a small percentage of a modifier like trifluoroacetic acid (to be optimized)

  • Reference standards for both enantiomers (if available)

Procedure:

  • Prepare stock solutions of the (S)- and (R)-enantiomers in a suitable solvent (e.g., methanol or mobile phase).

  • Develop a chiral HPLC method capable of baseline-separating the two enantiomers. This may require screening different chiral stationary phases and mobile phase compositions.

  • Inject a solution of the racemic mixture to determine the retention times of both enantiomers.

  • Inject each individual enantiomer sample to confirm its identity and determine its purity.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.[16][17]

Protocol 2: Neurotransmitter Transporter Uptake Assay

Objective: To measure the inhibitory activity of the enantiomers on the uptake of neurotransmitters (e.g., norepinephrine, serotonin, dopamine) in cells expressing the respective transporters.

Materials:

  • Cell lines stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) (e.g., HEK293 cells).

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or radiolabeled neurotransmitters (e.g., [³H]-norepinephrine).[18][19][20][21]

  • (S)- and (R)-2-Morpholineacetic acid.

  • Reference inhibitors (e.g., Desipramine for NET, Fluoxetine for SERT).

  • 96-well microplates.

  • Fluorescence plate reader or liquid scintillation counter.

Procedure:

  • Culture the transporter-expressing cells in 96-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the (S)- and (R)-enantiomers and the reference inhibitor in the assay buffer.

  • Pre-incubate the cells with the test compounds for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate the uptake by adding the fluorescent substrate or radiolabeled neurotransmitter.

  • Incubate for a defined period to allow for uptake.

  • For fluorescent assays, measure the increase in intracellular fluorescence using a bottom-read fluorescence plate reader.[18][19][20][21] For radioactive assays, terminate the uptake by washing the cells with ice-cold buffer, lyse the cells, and measure the radioactivity using a liquid scintillation counter.

  • Plot the percent inhibition versus the compound concentration and determine the IC50 values using non-linear regression analysis.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory potential of the enantiomers against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or a fluorogenic substrate).[22][23][24][25]

  • (S)- and (R)-2-Morpholineacetic acid.

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • 96-well plates.

  • Spectrophotometer or fluorometer.

Procedure:

  • In a 96-well plate, add the assay buffer, the MAO enzyme, and the test compounds at various concentrations.

  • Pre-incubate the mixture for a defined period at 37°C.

  • Initiate the reaction by adding the substrate.

  • Monitor the formation of the product over time by measuring the change in absorbance or fluorescence.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to calculate the IC50 values.

Protocol 4: Cell-Based Neuroprotection Assay

Objective: To evaluate the ability of the enantiomers to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or HT22).

  • Cell culture medium and supplements.

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide or glutamate).

  • (S)- and (R)-2-Morpholineacetic acid.

  • Cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP levels).[26]

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed the neuronal cells in 96-well plates and allow them to attach and grow.

  • Pre-treat the cells with various concentrations of the (S)- and (R)-enantiomers for a specified duration (e.g., 1-24 hours).

  • Induce oxidative stress by adding the toxic agent to the cell culture medium.

  • Incubate for a period sufficient to cause significant cell death in the control (untreated) wells (e.g., 24 hours).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of neuroprotection relative to the control wells and determine the EC50 values for each enantiomer.[27][28][29][30]

Visualizing the Path Forward: Diagrams for Synthesis and Analysis

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and hypothetical pathways.

enantioselective_synthesis racemic Racemic 2-Morpholineacetic acid chiral_sep Chiral Separation (e.g., Chiral HPLC or Diastereomeric Salt Resolution) racemic->chiral_sep s_enantiomer (S)-2-Morpholineacetic acid chiral_sep->s_enantiomer Isolate S-enantiomer r_enantiomer (R)-2-Morpholineacetic acid chiral_sep->r_enantiomer Isolate R-enantiomer

Caption: Enantioselective separation of 2-Morpholineacetic acid.

bioactivity_workflow cluster_compounds Test Compounds cluster_assays In Vitro Bioassays cluster_data Data Analysis s_acid (S)-2-Morpholineacetic acid net_assay NET Uptake Assay s_acid->net_assay mao_assay MAO-B Inhibition Assay s_acid->mao_assay neuro_assay Neuroprotection Assay s_acid->neuro_assay r_acid (R)-2-Morpholineacetic acid r_acid->net_assay r_acid->mao_assay r_acid->neuro_assay ic50 IC50 / EC50 Determination net_assay->ic50 mao_assay->ic50 neuro_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for comparative bioactivity analysis.

hypothetical_pathway s_acid (S)-2-Morpholineacetic acid mao_b Monoamine Oxidase B (MAO-B) s_acid->mao_b Inhibits neuronal_health Improved Neuronal Health and Survival s_acid->neuronal_health Promotes r_acid (R)-2-Morpholineacetic acid r_acid->mao_b Weakly Inhibits neurotransmitters Neurotransmitter Metabolism (e.g., Dopamine) mao_b->neurotransmitters Metabolizes oxidative_stress Oxidative Stress mao_b->oxidative_stress Generates ROS neurotransmitters->oxidative_stress Contributes to oxidative_stress->neuronal_health Reduces

Caption: Hypothetical MAO-B inhibition pathway.

Conclusion and Future Directions

While direct comparative data on the bioactivity of (S)- and (R)-2-Morpholineacetic acid remains to be published, the foundational principles of stereochemistry in drug action, supported by extensive evidence from related chiral morpholine-containing drugs, strongly suggest that these enantiomers will exhibit distinct pharmacological profiles. This guide provides a robust framework for researchers to initiate a comparative investigation. By following the detailed experimental protocols for chiral purity assessment and a panel of relevant bioassays, the scientific community can begin to elucidate the structure-activity relationships of these intriguing molecules. The potential for discovering a stereospecific agent with a desirable therapeutic profile makes the comparative analysis of (S)- and (R)-2-Morpholineacetic acid a worthy endeavor in the ongoing quest for novel and improved therapeutics.

References

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Comparative

Validation of a chiral HPLC method for enantiomeric purity determination

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Enantiomeric Purity Determination In the landscape of pharmaceutical development, the stereoisomeric composition of a drug is not a triv...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Enantiomeric Purity Determination

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug is not a trivial detail; it is a critical quality attribute that profoundly influences its pharmacological and toxicological profile.[1][2] Enantiomers, non-superimposable mirror-image molecules, can exhibit dramatically different biological activities.[3] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the development of single-enantiomer drugs over racemic mixtures, making the precise determination of enantiomeric purity an indispensable aspect of quality control.[3][4]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for resolving and quantifying enantiomers due to its high selectivity, robustness, and versatility.[1][5] However, the development of a reliable chiral HPLC method is only the first step. A rigorous validation process is essential to demonstrate that the analytical procedure is suitable for its intended purpose, ensuring the consistent and accurate assessment of enantiomeric purity.[6][7]

This guide provides an in-depth, experience-driven comparison of chiral HPLC method validation with other analytical techniques. It delves into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering not just the "what" but the critical "why" behind each experimental choice.[8][9]

The Cornerstone of Reliability: System Suitability Testing

Before embarking on formal validation, and indeed before every analytical run, System Suitability Testing (SST) acts as a crucial checkpoint.[10][11] It is a mini-validation that provides a real-time confirmation of the chromatographic system's performance, ensuring the reliability of the data generated.[12][13]

Key SST parameters for a chiral HPLC method include:

  • Resolution (Rs): This is the most critical parameter in a chiral separation, measuring the degree of separation between the two enantiomer peaks. A baseline resolution of >1.5 is generally required to ensure accurate quantification.[1]

  • Tailing Factor (T): Also known as the asymmetry factor, this parameter assesses peak shape. Symmetrical peaks (T ≈ 1) are essential for accurate integration.

  • Repeatability (%RSD): The precision of multiple injections of a standard solution is evaluated to ensure the system is delivering consistent results.[13]

  • Theoretical Plates (N): This parameter measures the column's efficiency. Higher plate counts lead to sharper, narrower peaks, which improves resolution.

G cluster_0 Pre-Validation Check cluster_1 Analysis Workflow Start Start Analysis SST Perform System Suitability Test (SST) (Resolution, Tailing, Repeatability, Plates) Start->SST Check SST Criteria Met? SST->Check Proceed Proceed with Sample Analysis Check->Proceed Yes Troubleshoot Troubleshoot System (Check mobile phase, column, instrument) Check->Troubleshoot No Troubleshoot->SST Re-run SST caption System Suitability Workflow

Core Validation Parameters: A Deep Dive

Method validation for a chiral HPLC method should be conducted in accordance with ICH Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[8][14] The following parameters are essential for demonstrating a method's suitability for determining enantiomeric purity.

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or the drug substance's counter-ion.[9] For a chiral method, this primarily means demonstrating that the peak for the undesired enantiomer is free from interference.

  • Causality Behind Experimental Choices: To prove specificity, a placebo (all formulation components except the active pharmaceutical ingredient) spiked with both enantiomers is analyzed. The chromatogram should show no interfering peaks at the retention times of the enantiomers. Additionally, forced degradation studies (exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light) are crucial to ensure that potential degradation products do not co-elute with either enantiomer.[15]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[9]

  • Causality Behind Experimental Choices: For the undesired enantiomer, linearity is critical and should typically be established from the Limit of Quantitation (LOQ) to 120% of the specification limit.[17] This ensures that any amount of the chiral impurity, from trace levels up to a potential out-of-specification result, can be accurately quantified. A minimum of five concentration levels is recommended to establish linearity.[9]

Accuracy

Accuracy is the closeness of the test results to the true value.[18] It is a measure of the systematic error of the method.

  • Causality Behind Experimental Choices: Accuracy is typically assessed by spiking a placebo with known amounts of both enantiomers at different concentration levels within the specified range (e.g., 50%, 100%, and 150% of the specification limit for the undesired enantiomer).[14] The recovery of the spiked enantiomers is then calculated. This approach directly measures how well the method can quantify the analytes in the actual sample matrix.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.[9]

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.[9]

  • Causality Behind Experimental Choices: Precision is typically evaluated by performing multiple preparations (e.g., six) of a sample at 100% of the test concentration and also at the LOQ level for the undesired enantiomer.[17] The relative standard deviation (%RSD) of the results is calculated. Demonstrating good precision at the LOQ is particularly important as it confirms the method's reliability for quantifying trace levels of the chiral impurity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Causality Behind Experimental Choices: The LOQ is a critical parameter for any impurity method, including a chiral method. It defines the lower limit of the method's reliable quantitative range. The LOQ is often determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which an acceptable level of precision and accuracy can be achieved.[16][17]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[20] It provides an indication of the method's reliability during normal usage.

  • Causality Behind Experimental Choices: To test robustness, critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) are intentionally varied.[14] The effect of these changes on the system suitability parameters, particularly the resolution between the enantiomers, is evaluated. A robust method will show minimal variation in results when subjected to these small changes, ensuring its transferability and reliability in different laboratory environments.[21][22]

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method is selective for the enantiomers.No interference from placebo or degradation products at the retention times of the enantiomers.
Linearity To demonstrate a proportional relationship between response and concentration.Correlation coefficient (r²) ≥ 0.99.[23]
Range To define the concentration interval where the method is accurate, precise, and linear.For the undesired enantiomer: From LOQ to 120% of the specification limit.[17]
Accuracy To determine the closeness of the measured value to the true value.Recovery of 90.0% to 110.0% for the minor enantiomer at the specification limit.[14]
Precision (%RSD) To assess the degree of scatter between a series of measurements.Repeatability: ≤ 10% for the minor enantiomer at the specification limit.[14]
LOD The lowest concentration at which the analyte can be detected.Signal-to-Noise Ratio ≥ 3.
LOQ The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision.Signal-to-Noise Ratio ≥ 10.[17]
Robustness To evaluate the method's reliability under varied conditions.System suitability criteria (e.g., resolution) are met under all varied conditions.

Comparative Analysis of Chiral Separation Techniques

While chiral HPLC is the workhorse for enantiomeric purity determination, other techniques offer unique advantages and can be complementary.[5]

G cluster_0 Primary Techniques cluster_1 Key Attributes HPLC Chiral HPLC Attributes Versatility & Robustness (HPLC) HPLC->Attributes SFC Chiral SFC Speed Speed & Green Chemistry (SFC) SFC->Speed CE Chiral CE Efficiency High Efficiency & Low Sample Volume (CE) CE->Efficiency NMR NMR Spectroscopy Quantification Absolute Quantification & Structural Info (NMR) NMR->Quantification caption Comparison of Chiral Analysis Techniques

Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations.[5] It uses supercritical CO2 as the primary mobile phase, offering several advantages:

  • Speed: The low viscosity of the mobile phase allows for faster separations.

  • Reduced Solvent Consumption: SFC is considered a "greener" technique due to the reduced use of organic solvents.[5]

Capillary Electrophoresis (CE)

Chiral CE provides exceptionally high separation efficiency and is ideal for situations where the sample volume is limited.[4][5] The separation is based on the differential migration of enantiomers in an electric field, often with the aid of a chiral selector added to the buffer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a separative technique in the same way as chromatography, NMR can be used to determine enantiomeric purity.[24] This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers, allowing for their quantification by integration of the corresponding signals.[24][25] NMR offers the advantage of being a primary ratio method, often not requiring a reference standard of the minor enantiomer.

Experimental Protocols

Protocol 1: General Chiral HPLC Method Validation
  • System Suitability: Prepare a solution containing both enantiomers (e.g., a racemic mixture or a spiked sample). Inject six replicate injections and verify that the resolution, tailing factor, and repeatability meet the pre-defined criteria.

  • Specificity: Analyze a placebo solution, a placebo solution spiked with both enantiomers, and samples from forced degradation studies. Confirm the absence of interfering peaks.

  • Linearity and Range: Prepare a series of at least five solutions of the undesired enantiomer covering the range from the LOQ to 120% of the specification limit. Plot the peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Prepare placebo samples spiked with the undesired enantiomer at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) in triplicate. Calculate the percent recovery at each level.

  • Precision:

    • Repeatability: Prepare and analyze six independent samples of the drug substance spiked with the undesired enantiomer at the specification limit.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • LOQ: Prepare a series of dilute solutions of the undesired enantiomer and determine the concentration that yields a signal-to-noise ratio of at least 10. Confirm the LOQ by analyzing six independent preparations at this concentration and demonstrating acceptable precision and accuracy.

  • Robustness: Analyze a sample while systematically varying critical method parameters (e.g., mobile phase composition, column temperature, flow rate). For each variation, verify that the system suitability criteria are met.

Conclusion

The validation of a chiral HPLC method is a meticulous but essential process that underpins the quality and safety of chiral pharmaceuticals.[6][26] By systematically evaluating each validation parameter, from specificity to robustness, analytical scientists can build a comprehensive body of evidence demonstrating that the method is fit for its intended purpose. While chiral HPLC remains the predominant technique, a thorough understanding of alternative methods like SFC, CE, and NMR allows for the selection of the most appropriate analytical strategy for a given challenge. Ultimately, a well-validated chiral method provides the high-quality data necessary for confident decision-making throughout the drug development lifecycle.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google.
  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (n.d.). PubMed.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). IVT - Validation.
  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. (2025). BenchChem.
  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. (n.d.). BenchChem.
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  • Overview & Determination of Enantiomeric Impurities. (2020). Veeprho.
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  • What Are HPLC System Suitability Tests and Their Importance? (2025). Altabrisa Group.
  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. (2021). YouTube.
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  • A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
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Validation

A Comparative Guide to the Synthetic Pathways of (S)-2-Morpholineacetic Acid

Introduction: The Significance of (S)-2-Morpholineacetic Acid (S)-2-Morpholineacetic acid is a chiral heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its constrained...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-2-Morpholineacetic Acid

(S)-2-Morpholineacetic acid is a chiral heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its constrained, conformationally defined structure makes it an excellent scaffold for designing novel therapeutic agents and bioactive molecules. The morpholine ring system is a prevalent motif in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The stereocenter at the C2 position, coupled with the acetic acid side chain, allows for its use as a constrained amino acid isostere, enabling the synthesis of peptidomimetics and other complex molecular architectures with precise three-dimensional orientations. Given its importance, the development of efficient, scalable, and stereoselective synthetic routes to access enantiopure (S)-2-Morpholineacetic acid is a critical objective for process chemists and medicinal chemists alike.

This guide provides an in-depth comparison of three distinct and strategic synthetic approaches to (S)-2-Morpholineacetic acid: Chiral Pool Synthesis , Enzymatic Kinetic Resolution , and Asymmetric Catalysis . We will dissect the underlying logic of each pathway, provide representative experimental protocols, and objectively evaluate their respective strengths and limitations to inform rational route selection for research and development.

Pathway 1: Chiral Pool Synthesis from (S)-Aspartic Acid

The chiral pool strategy leverages the abundance of naturally occurring, enantiomerically pure starting materials to introduce the desired stereochemistry. (S)-Aspartic acid is an ideal precursor for this synthesis, as it provides the required (S)-stereocenter and the carboxymethyl moiety directly. The core challenge of this pathway is the selective manipulation of its two carboxylic acid groups.

Scientific Rationale and Workflow

This synthesis hinges on a sequence of protection, reduction, and cyclization steps. The α-carboxylic acid is destined to become the acetic acid side chain of the final product, while the β-carboxylic acid is reduced to an alcohol to form part of the morpholine ring.

The workflow can be visualized as follows:

G cluster_0 Step 1: Orthogonal Protection cluster_1 Step 2: Selective Reduction cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Cyclization & Deprotection A (S)-Aspartic Acid B N-Boc, α-Benzyl Ester, β-Methyl Ester Intermediate A->B 1. Boc₂O 2. BnBr, Cs₂CO₃ 3. SOCl₂, MeOH C β-Hydroxymethyl Intermediate B->C LiBH₄ D N-Alkylated Intermediate C->D 1. TFA (Boc Removal) 2. BrCH₂CH₂OBn, K₂CO₃ E Protected Morpholine Ring D->E Pd/C, H₂ (Bn Removal) & Intramolecular Reductive Amination F (S)-2-Morpholineacetic Acid E->F LiOH (Ester Hydrolysis)

Caption: Chiral pool synthesis workflow starting from (S)-Aspartic Acid.

Experimental Protocol: Chiral Pool Synthesis
  • Orthogonal Protection of (S)-Aspartic Acid:

    • To a solution of (S)-aspartic acid in a 1:1 mixture of dioxane and water, add sodium carbonate followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 12 hours to protect the amine.

    • Isolate the N-Boc-(S)-aspartic acid and dissolve it in DMF. Add cesium carbonate followed by benzyl bromide (BnBr) and stir at room temperature for 4 hours. This selectively protects the α-carboxylic acid as a benzyl ester.[1]

    • The remaining β-carboxylic acid is then converted to a methyl ester by treatment with thionyl chloride in methanol at 0°C.

  • Selective Reduction:

    • Dissolve the fully protected intermediate in THF and cool to 0°C. Add lithium borohydride (LiBH₄) portion-wise. The methyl ester is selectively reduced to the primary alcohol over the more sterically hindered benzyl ester.[2] Monitor by TLC until completion.

  • N-Alkylation:

    • Remove the N-Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Dissolve the resulting free amine in acetonitrile, add potassium carbonate, and 2-bromoethyl benzyl ether. Heat the mixture to reflux for 16 hours.

  • Cyclization and Final Deprotection:

    • The N-alkylated intermediate is subjected to catalytic hydrogenation (e.g., H₂, 10% Pd/C) in ethanol. This single step achieves three crucial transformations: removal of the O-benzyl ether, removal of the α-benzyl ester, and intramolecular reductive amination to form the morpholine ring.

    • The resulting ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture to yield the final product, (S)-2-Morpholineacetic acid.

Pathway 2: Enzymatic Kinetic Resolution

This classical and robust approach relies on the stereoselective catalysis of an enzyme, typically a lipase, to differentiate between the two enantiomers of a racemic precursor. While the theoretical maximum yield is 50%, this method is highly reliable for producing material with very high enantiomeric excess.

Scientific Rationale and Workflow

The synthesis begins with the preparation of a racemic ester of 2-morpholineacetic acid. A lipase is then used to selectively hydrolyze one of the enantiomers (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. A simple acid-base workup then separates the desired product from the unreacted starting material.

The workflow for this pathway is outlined below:

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation A Ethanolamine + Ethyl 2,4-dibromobutanoate B Racemic Ethyl 2-Morpholineacetate A->B Base (e.g., NaHCO₃) in Acetonitrile C Lipase (e.g., Novozym 435) in Phosphate Buffer/Toluene B->C D (S)-2-Morpholineacetic Acid C->D (S)-Selective Hydrolysis E (R)-Ethyl 2-Morpholineacetate C->E Unreacted F Acid-Base Extraction D->F E->F G Pure (S)-2-Morpholineacetic Acid F->G Aqueous Layer (Acidified) H Recovered (R)-Ester F->H Organic Layer

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Enzymatic Resolution
  • Synthesis of Racemic Ethyl 2-Morpholineacetate:

    • Combine ethanolamine, ethyl 2,4-dibromobutanoate, and sodium bicarbonate in acetonitrile. Reflux the mixture for 24 hours.

    • After cooling, filter the solids and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield racemic ethyl 2-morpholineacetate.

  • Enzymatic Kinetic Resolution:

    • Prepare a biphasic system consisting of a phosphate buffer (pH 7.2) and toluene.

    • Add the racemic ester and an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).[3][4]

    • Stir the suspension vigorously at a controlled temperature (e.g., 40°C). Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. The enzyme will selectively hydrolyze the (S)-ester.[5][6]

  • Separation and Isolation:

    • Filter the enzyme for reuse.

    • Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any residual (R)-ester.

    • Acidify the aqueous layer to pH ~2 with 1M HCl. This protonates the (S)-acid.

    • Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to yield (S)-2-Morpholineacetic acid with high enantiomeric purity.

Pathway 3: Asymmetric Catalysis via Hydrogenation

Asymmetric catalysis represents the most modern and atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. For this target, asymmetric hydrogenation of a dehydromorpholine precursor is a highly effective strategy.

Scientific Rationale and Workflow

This route involves the synthesis of a prochiral enamine-like substrate, specifically an N-protected 2-carboxymethyl-3,4-dehydromorpholine. The crucial C2 stereocenter is then installed via hydrogenation using a chiral transition metal complex (e.g., Rhodium or Iridium) coordinated to a chiral phosphine ligand. The choice of ligand is paramount for achieving high levels of enantioselectivity.

The general workflow is depicted below:

G cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A N-Cbz-ethanolamine + Ethyl 4-chloroacetoacetate B N-Cbz-dehydromorpholine ester A->B 1. Alkylation 2. Knoevenagel Condensation C [Rh(COD)((R,R)-DuPhos)]BF₄ H₂ (50 atm), MeOH B->C D (S)-N-Cbz-morpholine ester C->D Stereoselective Reduction E (S)-2-Morpholineacetic Acid D->E 1. Pd/C, H₂ (Cbz removal) 2. LiOH (Hydrolysis)

Caption: Asymmetric hydrogenation approach to (S)-2-Morpholineacetic Acid.

Experimental Protocol: Asymmetric Hydrogenation
  • Synthesis of Dehydromorpholine Precursor:

    • Alkylate N-Cbz-ethanolamine with ethyl 4-chloroacetoacetate in the presence of a non-nucleophilic base like DBU to form the linear adduct.

    • Induce intramolecular cyclization and dehydration, for instance by heating with a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark trap, to form the N-Cbz-protected dehydromorpholine ester substrate.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the dehydromorpholine substrate in degassed methanol.

    • Add the chiral catalyst, for example, a rhodium complex with a chiral bisphosphine ligand such as (R,R,R)-SKP or a DuPhos variant.[7][8]

    • Pressurize the reactor with hydrogen gas (e.g., 30-50 atm) and stir at room temperature for 12-24 hours.

    • Monitor the reaction for conversion and enantiomeric excess by GC or HPLC.

  • Deprotection:

    • After the reaction is complete, vent the reactor and concentrate the solution.

    • The Cbz protecting group is removed by catalytic hydrogenation (Pd/C, H₂).

    • The ethyl ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/water) to afford the final product, (S)-2-Morpholineacetic acid.

Quantitative and Qualitative Comparison of Pathways

The choice of a synthetic route is invariably a multi-parameter decision, balancing factors such as yield, stereochemical purity, cost, and scalability. The table below provides a comparative summary of the three discussed pathways.

MetricPathway 1: Chiral PoolPathway 2: Enzymatic ResolutionPathway 3: Asymmetric Catalysis
Overall Yield Moderate (~20-40%)Low (<50% theoretical)High (~60-80%)
Enantiomeric Excess (% ee) >99% (Inherited)Excellent (>98%)Excellent (>95%)
Number of Steps High (6-8 steps)Moderate (3-4 steps)Moderate (3-4 steps)
Starting Materials (S)-Aspartic Acid (Readily available, moderate cost)Ethanolamine, Dibromobutanoate (Inexpensive)N-Cbz-ethanolamine, Chloroacetoacetate (Moderate cost)
Key Reagents Standard reagents, borohydridesLipase (Reusable, moderate initial cost)Chiral Ligand/Catalyst (Expensive, low loading)
Scalability Challenging due to multiple steps and purificationsGood, well-suited for batch processingExcellent, highly efficient for large scale
Pros Guaranteed absolute stereochemistryHigh ee, operational simplicity, reusable catalystHigh yield, high ee, atom economical
Cons Long sequence, protection/deprotection steps, low overall yield50% theoretical yield limit (without DKR), waste of one enantiomerHigh initial cost of catalyst, requires specialized equipment (hydrogenator)

Conclusion and Recommendations

Each synthetic strategy for preparing (S)-2-Morpholineacetic acid offers a unique set of advantages and disadvantages, making them suitable for different contexts.

  • The Chiral Pool Synthesis is an excellent academic or discovery-phase approach where the absolute configuration is paramount and material requirements are low. Its length and moderate overall yield make it less appealing for large-scale manufacturing.

  • Enzymatic Kinetic Resolution is a highly practical and reliable method, particularly for producing multi-gram to kilogram quantities of high-purity material. Its primary drawback is the inherent 50% yield limit, though this can be acceptable if the unwanted enantiomer can be racemized and recycled in a dynamic kinetic resolution (DKR) process.

  • Asymmetric Catalysis represents the most elegant and efficient strategy for large-scale industrial production. Despite the high upfront cost of the chiral catalyst, the high yields, excellent enantioselectivity, and low catalyst loading make it the most cost-effective and sustainable option for manufacturing.

Ultimately, the selection of the optimal synthetic pathway will depend on the specific needs of the project, balancing the required scale, purity specifications, available resources, and economic constraints.

References

  • Reddy, K. L., et al. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry, 76(23), 9734–9743. Available at: [Link]

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Comparative

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Introduction: The Enduring Appeal of the Morpholine Ring In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful drug candidates, earning the designation of "privileged st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Morpholine Ring

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful drug candidates, earning the designation of "privileged structures." The simple, six-membered saturated heterocycle, morpholine, is a quintessential example of such a scaffold.[1] Containing both an amine and an ether functional group, morpholine offers a unique combination of physicochemical properties that medicinal chemists have leveraged to design a diverse array of therapeutic agents.[2][3] Its synthetic accessibility, metabolic stability, and ability to favorably influence aqueous solubility and pharmacokinetic profiles have solidified its importance in drug discovery.[4][5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of morpholine derivatives, offering a comparative look at how modifications to this versatile scaffold impact biological activity across several key therapeutic areas. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for the evaluation of these compounds, empowering researchers to make informed decisions in their own drug design endeavors.

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The utility of the morpholine ring extends beyond its role as a mere structural component; it actively imparts desirable drug-like properties.[4] Its weak basicity (pKa of the nitrogen is approximately 8.7) and the presence of the oxygen atom contribute to a balanced lipophilic-hydrophilic profile.[2] This balance is often crucial for enhancing a molecule's solubility, permeability across biological membranes, and overall bioavailability.[6] Furthermore, the morpholine ring is generally resistant to metabolic degradation, which can lead to improved in vivo stability and a more favorable pharmacokinetic profile.[2]

The strategic incorporation of a morpholine moiety can significantly enhance the therapeutic potential of a lead compound. For instance, in the development of central nervous system (CNS) active drugs, the morpholine ring has been shown to improve permeability across the blood-brain barrier.[6] This is attributed to its ability to engage in hydrogen bonding and its flexible conformation, which can facilitate passage through this highly selective barrier.[6]

Comparative Structure-Activity Relationship (SAR) Studies of Morpholine Derivatives

The true power of the morpholine scaffold lies in its synthetic tractability, allowing for systematic modifications to probe and optimize interactions with biological targets. The following sections explore the SAR of morpholine derivatives in three major therapeutic areas, presenting comparative data to highlight key trends.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The morpholine ring is a prominent feature in numerous anticancer agents.[7] Its ability to interact with the active sites of key enzymes involved in cell growth and proliferation, such as kinases, makes it a valuable component in the design of targeted therapies.[3]

A series of morpholine-substituted quinazoline derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines.[8] The data reveals critical insights into the SAR of these compounds.

Table 1: Comparative Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives [8]

CompoundSubstitution PatternA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)SHSY-5Y IC₅₀ (µM)
AK-3 4-chloro substitution on the aniline ring10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 3,4,5-trimethoxy substitution on the aniline ring8.55 ± 0.673.15 ± 0.233.36 ± 0.29

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

From this comparative data, a clear SAR trend emerges. The presence of a 3,4,5-trimethoxy substitution on the aniline ring (AK-10) leads to a significant increase in anticancer activity across all three cell lines compared to the 4-chloro substituted analog (AK-3).[8] This suggests that the electron-donating methoxy groups may enhance binding to the target protein, potentially through favorable interactions within the active site.

Further studies on novel 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line also highlight the importance of the substitution on the aniline moiety.[9]

Table 2: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [9]

CompoundC4 Aniline Moiety SubstitutionIC₅₀ (µM)
3c 4-fluoro11.42
3d 4-chloro8.50
3e 4-bromo12.76

In this series, the 4-chloro substituted derivative (3d) demonstrated the most potent activity, indicating that the nature and position of the halogen substituent are critical for cytotoxicity.[9]

Experimental Workflow: Anticancer Activity Assessment

The following diagram illustrates a typical workflow for evaluating the anticancer activity of morpholine derivatives.

cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Morpholine Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cell_culture Cancer Cell Line Culture treatment Treatment with Morpholine Derivatives cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 sar SAR Analysis ic50->sar cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Serial Dilution of Morpholine Derivatives inoculation Inoculation of Microtiter Plates compound_prep->inoculation inoculum_prep Standardized Microbial Inoculum Preparation inoculum_prep->inoculation incubation Incubation (24-48h) inoculation->incubation readout Visual or Spectrophotometric Assessment of Growth mic_det Determination of MIC readout->mic_det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Morpholine derivatives have also shown significant promise as anti-inflammatory agents, often by targeting key enzymes in the inflammatory pathway such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [10] A study on morpholinopyrimidine derivatives demonstrated that substitutions on the phenyl ring have a profound effect on their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. Table 5: Comparative Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

Compound Phenyl Ring Substitution NO Inhibition IC₅₀ (µM)
V4 4-methoxy 10.25

| V8 | 4-fluoro | 11.52 |

IC₅₀ values represent the concentration of the compound required to inhibit nitric oxide production by 50%. Lower values indicate higher potency.

In this series, the compound with a 4-methoxy group on the phenyl ring (V4 ) exhibited slightly better anti-inflammatory activity than the 4-fluoro substituted analog (V8 ), suggesting that electron-donating groups at this position may be favorable for activity.

Logical Relationship: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these morpholine derivatives are often mediated by the downregulation of pro-inflammatory enzymes.

Morpholine_Derivative Morpholine Derivative iNOS_COX2 iNOS & COX-2 Expression Morpholine_Derivative->iNOS_COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->iNOS_COX2 Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Inhibition of the inflammatory cascade by morpholine derivatives.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for Anticancer Activity

This protocol is adapted from established methods for assessing cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Morpholine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the morpholine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Test for Antimicrobial Activity

This protocol is based on the broth microdilution method.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Morpholine derivatives

  • 96-well sterile microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the morpholine derivatives in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density.

Protocol 3: iNOS and COX-2 Inhibition Assay for Anti-inflammatory Activity

This protocol outlines a method to assess the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Morpholine derivatives

  • Griess Reagent

  • 96-well culture plates

Procedure:

  • Cell Seeding and Treatment: Seed macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the morpholine derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the percentage of NO production inhibition.

Conclusion: The Future of Morpholine in Drug Discovery

The morpholine scaffold continues to be a cornerstone in the design of novel therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic versatility, make it an attractive starting point for the development of drugs targeting a wide range of diseases. The comparative SAR studies presented in this guide underscore the importance of systematic structural modification in optimizing the biological activity of morpholine derivatives. By understanding the intricate relationships between chemical structure and biological function, and by employing robust and reproducible experimental protocols, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Wiley Online Library. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. PubMed. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. National Institutes of Health. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. National Institutes of Health. [Link]

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Validation

A Senior Application Scientist's Guide to the Confirmation of Absolute Stereochemistry in Chiral Compounds

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional atomic arrangement—its absolute stereochemistry—is a cornerstone of modern chemical and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional atomic arrangement—its absolute stereochemistry—is a cornerstone of modern chemical and pharmaceutical science. The biological activity of a chiral molecule is intrinsically linked to its absolute configuration, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles.[1] Consequently, the rigorous confirmation of stereochemistry is not merely an analytical task but a critical step in ensuring the safety, efficacy, and intellectual property of a novel chemical entity.

This guide provides an in-depth comparison of the principal analytical techniques employed for the confirmation of absolute stereochemistry. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, providing the field-proven insights of a senior application scientist. Each described methodology is presented as a self-validating system, grounded in authoritative scientific principles.

Choosing Your Analytical Strategy: A Comparative Overview

The selection of an appropriate method for determining absolute stereochemistry is a strategic decision dictated by the physical properties of the analyte, the required accuracy, the available sample quantity, and project timelines. Here, we compare the four most powerful and widely adopted techniques: Single-Crystal X-ray Diffraction (SXD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.

FeatureSingle-Crystal X-ray Diffraction (SXD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Principle Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[2]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[2][4]Analysis of chemical shift differences in the NMR spectra of diastereomers formed with a chiral derivatizing agent.[5][6]
Sample State Solid (high-quality single crystal)[2][7]Solution or neat liquid[7][8]Solution[9]Solution[7]
Sample Amount Micrograms to milligrams[7]Milligrams[7]Millimolar or lower concentrations[9]Sub-milligram to milligrams[7]
Analysis Time Days to weeks (including crystallization)[7]Hours to a day[7]Hours4-6 hours of active effort over 1-2 days[7][10]
Key Advantage Provides the most definitive and unambiguous structural information.[2][11]Applicable to a wide range of molecules in their solution state, avoiding the need for crystallization.[1][8]High sensitivity for molecules with chromophores; requires minimal sample.[9][12]Widely accessible instrumentation (NMR); well-established and reliable methodology.[13][14]
Key Limitation The absolute requirement for a high-quality single crystal can be a significant bottleneck.[1][8][15]Requires quantum mechanical calculations for spectral interpretation; can be sensitive to solvent and conformation.[1][16]Limited to molecules with a UV-Vis chromophore.[17]Requires chemical derivatization, which can be complex; potential for kinetic resolution and racemization.[18]

Single-Crystal X-ray Diffraction (SXD): The Gold Standard

SXD stands as the unequivocal gold standard for determining the absolute stereochemistry of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

The Causality Behind the Experiment: Anomalous Dispersion

The ability of SXD to determine absolute configuration hinges on the phenomenon of anomalous dispersion (also known as anomalous scattering).[19][20] When the frequency of the incident X-ray radiation is close to the natural absorption frequency of an atom in the crystal, a phase shift occurs during scattering.[19][21] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal are equal.[21] The subtle differences in these intensities, known as Bijvoet pairs, allow for the unambiguous assignment of the absolute configuration.[22] For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect can be weak. In such cases, the presence of a heavier atom (e.g., a halogen, sulfur, or phosphorus) or the use of a specific X-ray wavelength (e.g., from a synchrotron source) can significantly enhance the anomalous signal, leading to a more confident assignment.[19][23]

Experimental Protocol: From Solution to Structure

Caption: Workflow for Absolute Stereochemistry Determination by SXD.

Step-by-Step Methodology:

  • Crystal Growth: The most critical and often rate-limiting step is the growth of a single, high-quality crystal of the enantiomerically pure compound.[2] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The ideal crystal should be at least 0.1 mm in each dimension.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected using a detector.[7]

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using computational methods to generate an initial electron density map.[2] This model is then refined to achieve the best possible fit with the experimental data.

  • Absolute Stereochemistry Determination: For chiral molecules that crystallize in non-centrosymmetric space groups, the absolute configuration is determined by analyzing the anomalous dispersion effects. This is often quantified by the Flack parameter, which should be close to zero with a small error for a confident assignment.[2]

Vibrational Circular Dichroism (VCD): A Solution-Phase Powerhouse

VCD has emerged as a powerful alternative to SXD, particularly for compounds that are difficult to crystallize.[1] This chiroptical spectroscopy technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in the solution state.

The Causality Behind the Experiment: Coupling Vibrational Modes

VCD signals arise from the coupling of electric and magnetic transition dipole moments during a vibrational transition.[3] For a molecule to be VCD active, the vibration must induce a helical displacement of charge. Enantiomers, being non-superimposable mirror images, produce VCD spectra of equal magnitude but opposite sign.[3] The power of modern VCD lies in its synergy with computational chemistry. By comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a chosen enantiomer, the absolute configuration can be confidently assigned.[1][16]

Experimental Protocol: From Sample to Spectrum

Caption: Workflow for VCD Spectroscopy Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the enantiomerically pure sample in an achiral solvent (e.g., deuterated chloroform) at a suitable concentration (typically 0.05–0.1 M).[3]

  • Spectral Acquisition: Acquire the infrared (IR) and VCD spectra using a dedicated VCD spectrometer. Data collection times can range from a few hours to overnight to achieve a good signal-to-noise ratio.[3]

  • Computational Modeling:

    • Perform a thorough conformational search for one of the enantiomers (e.g., the R-enantiomer) to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using DFT.

    • Calculate the VCD spectrum for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.[24]

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. If the signs and relative intensities of the major bands are in good agreement, the absolute configuration of the sample is that of the calculated enantiomer.[1] If the spectra are mirror images, the sample has the opposite absolute configuration.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Similar to VCD, Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light.[25] However, ECD operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, probing electronic transitions within the molecule.[4][26] This makes ECD particularly well-suited for chiral molecules containing chromophores.

The Causality Behind the Experiment: The Exciton Chirality Method

A powerful approach for interpreting ECD spectra is the exciton chirality method.[17][27] This method is applicable to molecules containing two or more chromophores that are spatially close. The through-space interaction of the transition dipole moments of these chromophores leads to a splitting of the excited state, resulting in a characteristic bisignate (two-signed) ECD signal known as a Cotton effect. The sign of this "exciton couplet" is directly related to the helical arrangement of the chromophores, allowing for a straightforward determination of the absolute configuration.[27] As with VCD, comparison with quantum mechanical calculations is now the standard and more broadly applicable approach for ECD spectral interpretation.[27]

Experimental Protocol: A Rapid and Sensitive Technique

The experimental workflow for ECD is analogous to that of VCD, involving experimental measurement, computational modeling, and spectral comparison. Key differences lie in the instrumentation (a CD spectrometer for the UV-Vis range) and the nature of the transitions being probed. ECD is generally more sensitive than VCD and requires less sample.[9]

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher Method

Nuclear Magnetic Resonance (NMR) spectroscopy, a ubiquitous tool in chemical analysis, can be adapted to determine absolute configuration through the use of chiral derivatizing agents (CDAs).[5][13][28] The most well-known of these is the Mosher's acid method.[6][29][30]

The Causality Behind the Experiment: Creating and Analyzing Diastereomers

Enantiomers are indistinguishable in an achiral solvent by NMR. The core principle of the Mosher method is to convert the enantiomeric analyte (typically a secondary alcohol or amine) into a mixture of diastereomers by reacting it with both the (R)- and (S)-enantiomers of a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6][29][31] These resulting diastereomers have distinct physical properties and, crucially, different chemical shifts in their ¹H NMR spectra.[10][31] By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed stereocenter, the absolute configuration of the original alcohol or amine can be deduced based on a predictable shielding/deshielding model.[7]

Experimental Protocol: Derivatization and NMR Analysis

Caption: Workflow for Mosher's Method Analysis.

Step-by-Step Methodology:

  • Preparation of (R)-MTPA Ester/Amide: In a clean, dry NMR tube, dissolve the chiral alcohol (or amine) in an anhydrous deuterated solvent (e.g., CDCl₃). Add a small amount of a base (e.g., pyridine) followed by a slight molar excess of (R)-Mosher's acid chloride. Allow the reaction to proceed to completion.[6]

  • Preparation of (S)-MTPA Ester/Amide: In a separate NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.[6]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA derivative samples.

  • Data Analysis and Assignment:

    • Assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY) may be required for complex molecules.

    • Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomers.

    • Apply the Mosher model: Protons on one side of the MTPA phenyl group will experience shielding (negative Δδ), while those on the other side will experience deshielding (positive Δδ). Based on this pattern, the absolute configuration of the chiral center can be deduced.[7]

Conclusion: An Integrated Approach to Stereochemical Confirmation

The determination of absolute stereochemistry is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. SXD provides the most definitive structural information but is contingent on successful crystallization.[2] VCD and ECD spectroscopy offer robust, non-destructive alternatives for molecules in solution, with their applicability greatly expanded by the power of computational chemistry.[2] The Mosher method remains a valuable and accessible NMR-based technique for specific classes of compounds. By understanding the principles, requirements, and workflows of each method, researchers can select the most appropriate strategy, or combination of strategies, to confidently and rigorously confirm the absolute stereochemistry of their chiral compounds, ensuring the integrity and success of their research and development endeavors.

References

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Comparative

A Senior Application Scientist's Guide to the Comparative Study of Biochemical Responses to Different Enantiomers

Introduction: The Two Faces of a Molecule In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Many molecules exist as non-superimposable mirror images of each ot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Two Faces of a Molecule

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Many molecules exist as non-superimposable mirror images of each other, a property known as chirality. These mirror-image twins are called enantiomers .[1][2][3] While they share the same chemical formula and connectivity, their spatial arrangement can lead to profoundly different biological effects. A 50:50 mixture of two enantiomers is called a racemate or racemic mixture.[1]

The biological environment—composed of chiral entities like amino acids, enzymes, and receptors—is inherently stereoselective.[4][5][6][7] It can and does distinguish between enantiomers, much like a hand (a chiral object) can distinguish between a left and a right glove. This selective interaction is the foundation of stereopharmacology. The more active enantiomer is termed the eutomer , while the less active one is the distomer .[6] The ratio of their activities is known as the eudismic ratio .[6]

The tragic case of thalidomide in the 1950s and 60s serves as a stark reminder of the importance of this distinction. One enantiomer of thalidomide was an effective sedative for morning sickness, while its mirror image was a potent teratogen, causing severe birth defects.[1][2][8][9] This event catalyzed a shift in regulatory perspectives, leading agencies like the U.S. Food and Drug Administration (FDA) to recommend the assessment of each enantiomer's activity for any new chiral drug.[10][11]

The basis for this chiral discrimination at a molecular level is often explained by the three-point attachment model . For a chiral molecule to interact effectively with a chiral receptor or enzyme active site, it must have at least three points of interaction. One enantiomer may achieve this precise three-point fit, leading to a biological response, while its mirror image cannot, resulting in a weaker or different interaction.[5][7][12]

ThreePointAttachment cluster_receptor Chiral Receptor Site cluster_eutomer Eutomer (Good Fit) cluster_distomer Distomer (Poor Fit) rec_A Site A' rec_B Site B' rec_C Site C' center_R lig_A_R A center_R->lig_A_R lig_B_R B center_R->lig_B_R lig_C_R C center_R->lig_C_R lig_D_R D center_R->lig_D_R lig_A_R->rec_A Binds lig_B_R->rec_B Binds lig_C_R->rec_C Binds center_S lig_A_S A center_S->lig_A_S lig_B_S B center_S->lig_B_S lig_C_S C center_S->lig_C_S lig_D_S D center_S->lig_D_S lig_A_S->rec_A Binds lig_B_S->rec_B Binds lig_C_S->rec_C No Fit

Caption: The three-point attachment model of chiral recognition.

This guide provides a framework for the comparative study of enantiomers, from initial separation and characterization to detailed biochemical and cellular analysis, enabling researchers to elucidate the distinct biological profile of each molecular twin.

Part 1: Differential Pharmacological Profiles (ADME-Tox)

The journey of a drug through the body can be starkly different for each enantiomer, impacting everything from its therapeutic effect to its toxicity profile. These differences are broadly categorized into pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).[13][14][15]

Pharmacodynamics: The Drug-Target Interaction

Pharmacodynamic differences are the most common reason for stereoselective effects. Because biological targets like receptors and enzymes are chiral, they often interact with a higher affinity or produce a greater effect with one enantiomer over the other.[4][5][6][7]

  • Receptor Binding: For the β-blocker propranolol, the S-(-)-enantiomer is a potent β-adrenergic antagonist, while the R-(+)-enantiomer is approximately 100 times less active at these receptors.[6]

  • Enzyme Inhibition: The non-steroidal anti-inflammatory drug (NSAID) ibuprofen provides a classic example. The S-(+)-ibuprofen enantiomer is the active inhibitor of cyclooxygenase (COX) enzymes, responsible for its anti-inflammatory effect. The R-(-)-enantiomer is largely inactive until it is converted in vivo to the S-form.[3][10][11][16]

  • Differential Activity: In some cases, enantiomers can have qualitatively different effects. For the anesthetic ketamine, the S-(+)-enantiomer is a more potent anesthetic and analgesic, while the R-(-)-enantiomer is more associated with side effects like hallucinations and agitation.[10]

Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion (ADME)

From the moment a racemic drug is administered, the body begins to treat the two enantiomers as distinct entities.[15]

  • Absorption: Enantiomers can be absorbed at different rates, especially when active transport mechanisms involving chiral carrier proteins are involved.[4][15]

  • Distribution: Once in the bloodstream, enantiomers can bind with different affinities to plasma proteins like albumin. This stereoselective binding affects the concentration of free (unbound) drug available to interact with targets.[14][17] For instance, the two enantiomers of pimobendan, a drug for congestive heart failure, show stereoselective partitioning between plasma and red blood cells.[17]

  • Metabolism: The liver is a major site of stereoselective drug metabolism, primarily driven by the cytochrome P450 (CYP) family of enzymes. The S-enantiomer of the anticoagulant warfarin is 3-5 times more potent and is metabolized by a different CYP enzyme than its R-enantiomer, leading to distinct pharmacokinetic profiles and potential for drug-drug interactions.[3][18]

  • Excretion: Differences in metabolism and protein binding can ultimately lead to different rates of renal clearance and elimination from the body.[14]

Toxicology

Stereoselectivity in toxicity is a critical consideration. The harmful effects of a drug may reside in the eutomer or, more dangerously, in the distomer, which may be considered an "isomeric ballast" that contributes to side effects without providing therapeutic benefit.[1][4]

  • Penicillamine: Used as a chelating agent and in the treatment of arthritis, the (S)-enantiomer possesses the desired therapeutic activity, while the (R)-enantiomer is extremely toxic.[1]

  • Ethambutol: This anti-tuberculosis agent exists in three stereoisomeric forms. The therapeutic activity resides in the (S,S)-enantiomer, while the (R,R)-enantiomer can cause blindness.[1]

Part 2: Experimental Guide for Comparative Analysis

A robust comparative study requires a systematic workflow to ensure that the observed differences in biochemical responses can be confidently attributed to stereochemistry.

ExperimentalWorkflow racemate Racemic Compound separation Step 1: Chiral Separation (e.g., Chiral HPLC) racemate->separation enantiomers Pure Enantiomers (R- and S-) separation->enantiomers characterization Step 2: Characterization & Purity Check (CD Spectroscopy, Polarimetry) enantiomers->characterization invitro Step 3: In Vitro Biochemical Assays (Binding, Enzyme, Functional) characterization->invitro invivo Step 4: In Vivo Studies (PK/PD, Toxicology) characterization->invivo data Data Analysis & Comparison invitro->data invivo->data

Caption: A systematic workflow for the comparative analysis of enantiomers.
Step 1: Enantiomer Separation and Purification

The prerequisite for any comparative study is the isolation of each enantiomer in a highly pure form.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating enantiomers.[19][20][21][22] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.[20][23]

Protocol: Preparative Chiral HPLC

  • Column Selection: Choose a CSP known to be effective for the class of compound being studied (e.g., polysaccharide-based columns like cellulose or amylose derivatives).[20]

  • Method Development (Analytical Scale):

    • Dissolve the racemic mixture in a suitable mobile phase solvent.

    • Screen various mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline resolution of the two enantiomeric peaks.

    • Optimize flow rate and temperature to maximize resolution (Rs > 1.5) and minimize run time.

  • Scale-Up to Preparative Scale:

    • Increase the column diameter and particle size to handle larger sample loads.

    • Adjust the flow rate according to the new column dimensions.

    • Inject the racemic mixture onto the preparative column.

  • Fraction Collection:

    • Use a UV detector to monitor the column eluent.

    • Collect the eluent corresponding to the first peak (Enantiomer 1) in a separate vessel.

    • Collect the eluent corresponding to the second peak (Enantiomer 2) in another vessel.

  • Solvent Removal: Evaporate the mobile phase from the collected fractions using a rotary evaporator to obtain the purified solid enantiomers.

  • Purity Assessment: Re-inject a small sample of each purified enantiomer onto the analytical chiral HPLC system to determine its enantiomeric excess (ee%). An ee% of >99% is typically required for subsequent biological assays.

Step 2: Characterization and Purity Confirmation

Once separated, the absolute configuration and purity of each enantiomer must be confirmed.

Methodology: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[24][25] Enantiomers produce CD spectra that are equal in magnitude but opposite in sign, making it an excellent tool for confirming their identity.[8][24][26]

Protocol: CD Analysis

  • Prepare solutions of each purified enantiomer and the original racemate at identical concentrations in a suitable solvent.

  • Acquire the CD spectrum for each sample over the relevant UV wavelength range.

  • Validation:

    • Confirm that the spectra of the two purified enantiomers are mirror images of each other.

    • Confirm that the spectrum of the racemic mixture shows no CD signal (or a signal close to zero), as the opposing signals from the two enantiomers cancel each other out.[8]

Step 3: In Vitro Biochemical Assays

These assays provide quantitative data on how each enantiomer interacts with its biological target.

Methodology: Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a known radioactive ligand.

Protocol: Competitive Binding Assay

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of the radioligand (e.g., ³H-labeled antagonist).

    • A fixed amount of the receptor preparation.

    • Increasing concentrations of the test compound (either R-enantiomer, S-enantiomer, or a reference compound).

    • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled, high-affinity ligand to block all specific binding).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat. The receptors and any bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Methodology: Cell-Based Functional Assay

This assay measures the biological response triggered by an enantiomer binding to its target receptor on a living cell (e.g., activation or inhibition of a signaling pathway).

SignalingPathway cluster_membrane Cell Membrane receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein s_enantiomer S-Enantiomer (Agonist) s_enantiomer->receptor Binds & Activates r_enantiomer R-Enantiomer (Antagonist) r_enantiomer->receptor Binds & Blocks ac Adenylate Cyclase g_protein->ac camp cAMP Production ac->camp response Cellular Response camp->response

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Chiral Stationary Phase Efficiency

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. The choice of the right Chiral Stationary Phase (C...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. The choice of the right Chiral Stationary Phase (CSP) is paramount for achieving optimal separation. This guide provides an in-depth technical comparison of the efficiency of different CSPs, supported by experimental data and field-proven insights to aid in your selection process.

Introduction to Chiral Stationary Phases and the Principle of Enantioseparation

Chiral chromatography is a specialized liquid chromatography technique used to separate enantiomers, which are non-superimposable mirror images of each other.[1] This separation is achieved by creating a chiral environment where the two enantiomers exhibit different affinities. This is most commonly accomplished by using a chiral stationary phase (CSP), which is a stationary phase that has a chiral selector chemically bonded to its surface.[1]

The fundamental principle of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[2] One enantiomer will form a more stable complex with the CSP, leading to a longer retention time and, consequently, separation from the other enantiomer. The efficiency of this separation is determined by a combination of factors, including the nature of the CSP, the properties of the analyte, and the composition of the mobile phase.

This guide will focus on four major classes of CSPs that have demonstrated broad applicability in the pharmaceutical industry:

  • Polysaccharide-based CSPs: The most widely used CSPs, known for their broad enantioselectivity.[2]

  • Pirkle-type CSPs: Also known as brush-type CSPs, these were among the first commercially available and are valued for their durability.

  • Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides with a chiral cavity.

  • Macrocyclic Glycopeptide-based CSPs: These are based on antibiotics and are particularly effective for separating polar and ionizable compounds.[2]

Key Performance Metrics for Benchmarking CSP Efficiency

To objectively compare the performance of different CSPs, several key chromatographic parameters are used:

  • Resolution (Rs): This is the most important measure of separation quality. A baseline resolution of Rs ≥ 1.5 indicates a complete separation of the two enantiomer peaks.[3]

  • Selectivity (α): Also known as the separation factor, this is the ratio of the retention factors of the two enantiomers. A higher α value indicates a greater difference in the interaction of the two enantiomers with the CSP. A separation is considered achievable if α > 1.1.[4]

  • Retention Factor (k'): This measures the retention of an analyte on the column. An ideal k' is typically between 1 and 10 for good resolution and reasonable analysis time.

  • Efficiency (N): Measured in theoretical plates, this reflects the sharpness of the chromatographic peaks. Higher efficiency leads to narrower peaks and better resolution.

Comparative Analysis of Chiral Stationary Phases

The choice of a CSP is often the most critical factor in achieving a successful chiral separation.[5] The following sections provide a comparative overview of the four major CSP types, with experimental data for the separation of representative drug compounds.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most popular and versatile CSPs used in HPLC.[5] They offer a wide range of selectivities for a broad spectrum of chiral compounds.[5] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

There are two main types of polysaccharide CSPs: coated and immobilized. Coated phases, where the polysaccharide derivative is physically adsorbed onto the silica support, can be sensitive to certain solvents. Immobilized phases, where the selector is covalently bonded to the silica, offer greater solvent compatibility and durability.

Table 1: Comparative Performance of Polysaccharide CSPs for the Enantioseparation of Warfarin

CSPMobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)Reference
Chiralpak IA n-Hexane/Ethanol (90:10, v/v)2.5, 3.81.471.52[6]
Chiralpak AS-3R Acetonitrile/Water (80:20, v/v)1.8, 2.51.591.39[6]
Chiralcel OD-RH Methanol/Water (70:30, v/v)3.1, 4.93.901.58[6]

Data compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.

Pirkle-Type CSPs

Developed by William H. Pirkle, these "brush-type" CSPs are based on small chiral molecules covalently bonded to a silica support. They are known for their robustness and broad mobile phase compatibility.[4] The chiral recognition mechanism is primarily based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. A key advantage of Pirkle-type CSPs is the ability to invert the elution order of enantiomers by using a CSP with the opposite chirality.

Table 2: Performance of a Pirkle-Type CSP for the Enantioseparation of a Profen

CSPAnalyteMobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)Reference
Whelk-O1 Ibuprofenn-Hexane/Isopropanol/Acetic Acid (95:5:0.1, v/v/v)5.2, 6.12.11.17[7]
Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs utilize native or derivatized cyclodextrins, which are cyclic oligosaccharides that form a chiral, truncated cone-shaped cavity. The primary mechanism for chiral recognition is inclusion complexation, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[8] The rim of the cavity, with its hydroxyl groups, provides additional interaction sites for hydrogen bonding. These CSPs are particularly effective in reversed-phase mode.

Table 3: Performance of a Cyclodextrin-Based CSP for the Enantioseparation of Fluoxetine

CSPMobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)Reference
Cyclobond I 2000 DM Methanol/0.2% TEAA (25:75, v/v; pH 3.8)12.5, 15.22.301.22[9][10]
Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, are highly versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[11] Their complex structures provide multiple interaction sites, including peptide linkages, aromatic rings, and sugar moieties, allowing for a wide range of selectivities, particularly for polar and ionizable compounds like beta-blockers.[12]

Table 4: Performance of a Macrocyclic Glycopeptide CSP for the Enantioseparation of Beta-Blockers

CSPAnalyteRetention Time (min)Resolution (Rs)Selectivity (α)Reference
Chirobiotic V Propranolol6.8, 7.92.11.16[1]
Atenolol4.5, 5.11.81.13[1]
Metoprolol5.9, 6.71.91.14[1]

Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)

Experimental Protocols for Benchmarking CSPs

A systematic approach to screening and optimizing chiral separations is essential for efficient method development. The following protocols provide a framework for evaluating and comparing the performance of different CSPs.

General Workflow for Chiral Method Development

The process of developing a robust chiral separation method typically involves a screening phase followed by an optimization phase.

Chiral_Method_Development cluster_Screening Phase 1: Screening cluster_Optimization Phase 2: Optimization Start Select a Diverse Set of CSPs (e.g., Polysaccharide, Pirkle, Cyclodextrin, Macrocyclic Glycopeptide) Screen_Modes Screen in Multiple Mobile Phase Modes (Normal, Reversed, Polar Organic) Start->Screen_Modes Initial_Eval Evaluate Initial Separations for Any Enantioselectivity (α > 1.0) Screen_Modes->Initial_Eval Optimize_MP Optimize Mobile Phase Composition (Solvent Ratios, Additives) Initial_Eval->Optimize_MP Promising CSP(s) Identified Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Final_Method Final Validated Method Optimize_Flow->Final_Method

Caption: A general workflow for chiral method development.

Step-by-Step Protocol for CSP Screening

This protocol outlines a systematic approach to screening different CSPs to identify the most promising candidate for a given chiral separation.[4][13]

1. Analyte and Sample Preparation:

  • Prepare a stock solution of the racemic analyte in a suitable solvent at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase to a working concentration of about 0.1 mg/mL.

2. Initial CSP and Mobile Phase Screening:

  • Select a set of diverse CSPs, including at least one from each of the four major classes.
  • For each CSP, perform initial screening runs using a generic set of mobile phases for normal phase, reversed phase, and polar organic mode. A suggested starting point is:[5]
  • Normal Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% trifluoroacetic acid (for acidic compounds) or 0.1% diethylamine (for basic compounds).
  • Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v).
  • Polar Organic Mode: Methanol with 0.1% trifluoroacetic acid or 0.1% diethylamine.
  • Set the column temperature to 25 °C and the flow rate to 1.0 mL/min for a standard 4.6 x 250 mm column.
  • Inject the sample and monitor the chromatogram.

3. Evaluation of Screening Results:

  • Examine the chromatograms for any signs of peak splitting or broadening, which may indicate partial separation.
  • Calculate the selectivity (α) for any observed separation. A value of α > 1.0 indicates that the CSP has the potential to separate the enantiomers.
  • The CSP that provides the highest initial selectivity is the most promising candidate for further optimization.
Protocol for Method Optimization

Once a promising CSP has been identified, the following steps can be taken to optimize the separation.

1. Mobile Phase Composition:

  • Systematically vary the ratio of the strong and weak solvents in the mobile phase to optimize the retention factor (k') to be within the ideal range of 1-10.
  • For normal phase, adjust the percentage of the alcohol modifier. For reversed phase, adjust the percentage of the organic modifier.
  • Evaluate the effect of different mobile phase additives (e.g., trifluoroacetic acid, acetic acid, diethylamine, triethylamine) and their concentrations on peak shape and resolution.[14]

2. Column Temperature:

  • Investigate the effect of column temperature on the separation. Generally, lower temperatures lead to better chiral selectivity.[14]
  • Analyze the sample at a range of temperatures (e.g., 10 °C, 25 °C, and 40 °C) while keeping the mobile phase composition constant.
  • Plot ln(α) versus 1/T (van't Hoff plot) to understand the thermodynamics of the separation. A linear plot indicates that the separation mechanism is consistent over the temperature range studied.

3. Flow Rate:

  • Optimize the flow rate to achieve the best balance between resolution and analysis time. Lower flow rates can sometimes improve resolution, especially for difficult separations.[14]

Causality Behind Experimental Choices

The choices made during method development are not arbitrary; they are based on a fundamental understanding of the interactions between the analyte, the CSP, and the mobile phase.

The Role of the Mobile Phase

The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.[5]

  • In Normal Phase Chromatography: The mobile phase is typically a nonpolar solvent (e.g., hexane) with a small amount of a polar modifier (e.g., ethanol or isopropanol). The polar modifier competes with the analyte for interaction sites on the CSP. Increasing the concentration of the polar modifier will generally decrease the retention time. Additives like acids or bases are used to suppress the ionization of acidic or basic analytes, respectively, leading to improved peak shape.[14]

  • In Reversed-Phase Chromatography: The mobile phase is a polar solvent (e.g., water or buffer) with an organic modifier (e.g., acetonitrile or methanol). The retention is primarily driven by hydrophobic interactions. The type and concentration of the organic modifier, as well as the pH of the mobile phase, can significantly impact selectivity.

Mobile_Phase_Effects cluster_NP Normal Phase cluster_RP Reversed Phase NP_MP Mobile Phase: Nonpolar Solvent + Polar Modifier NP_Interaction Competition for Polar Interaction Sites NP_MP->NP_Interaction NP_Result Increased Modifier -> Decreased Retention NP_Interaction->NP_Result RP_MP Mobile Phase: Polar Solvent + Organic Modifier RP_Interaction Modulation of Hydrophobic Interactions RP_MP->RP_Interaction RP_Result pH and Modifier % Affect Selectivity RP_Interaction->RP_Result Analyte Analyte Analyte->NP_Interaction Analyte->RP_Interaction CSP CSP CSP->NP_Interaction CSP->RP_Interaction

Caption: Influence of mobile phase in normal and reversed-phase chiral chromatography.

The Influence of Temperature

Temperature affects the thermodynamics of the chiral recognition process.[13] The relationship between temperature and selectivity is described by the van't Hoff equation:

ln(α) = - (ΔΔH°/RT) + (ΔΔS°/R)

where ΔΔH° and ΔΔS° are the differences in enthalpy and entropy of association between the two enantiomers and the CSP, R is the gas constant, and T is the absolute temperature.

Generally, chiral separations are enthalpically driven, meaning that a decrease in temperature leads to an increase in selectivity (higher α).[15] However, in some cases, the separation can be entropically driven, where an increase in temperature improves the separation. Therefore, studying the effect of temperature is an important part of method optimization.

Method Validation

Once an optimal chiral separation method has been developed, it must be validated to ensure that it is fit for its intended purpose. The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[15][16] Key validation parameters for a chiral method include:

  • Specificity/Selectivity: The ability to separate the enantiomers from each other and from any potential impurities.

  • Precision: The closeness of agreement between a series of measurements. This includes repeatability and intermediate precision.

  • Accuracy: The closeness of the measured value to the true value.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is particularly important for the determination of chiral impurities.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Benchmarking the efficiency of different chiral stationary phases is a critical process in the development of robust and reliable methods for the separation of enantiomers. This guide has provided a framework for understanding the key performance characteristics of the major CSP types and a systematic approach to their evaluation and comparison. By combining a thorough understanding of the principles of chiral chromatography with a systematic experimental approach, researchers can confidently select the optimal CSP and develop high-performance separation methods for their specific applications.

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Comparative

The Great Divide: A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of Morpholine-Containing Compounds

Introduction: The "Privileged" Position of the Morpholine Scaffold in Drug Discovery In the landscape of medicinal chemistry, the morpholine scaffold holds a distinguished status, often referred to as a "privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Position of the Morpholine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the morpholine scaffold holds a distinguished status, often referred to as a "privileged structure."[1][2] This six-membered heterocyclic ring, containing both a nitrogen and an oxygen atom, is a cornerstone in the design of a multitude of approved drugs and experimental therapeutics.[1][3][4] Its prevalence stems from a unique combination of advantageous physicochemical, biological, and metabolic properties.[1][2] The morpholine moiety can enhance drug-like properties, improve pharmacokinetic profiles, and serve as a versatile synthetic building block.[1][2][3] From antibacterial agents like Linezolid to anticancer drugs such as Gefitinib and the antiemetic Aprepitant, the morpholine ring is a testament to the power of heterocyclic chemistry in modern medicine.[5][6][7]

This guide provides a comparative analysis of in vitro and in vivo studies for compounds containing the morpholine scaffold. As researchers and drug development professionals, understanding the nuances, strengths, and limitations of each approach is paramount for the successful translation of a promising compound from the laboratory bench to clinical application. We will delve into the causality behind experimental choices, dissect key protocols, and explore the often-complex relationship between data generated in a controlled, artificial environment and the dynamic, multifaceted biological system of a living organism.

The Initial Hurdle: High-Throughput In Vitro Screening

In vitro studies represent the frontline in drug discovery, offering a rapid and cost-effective means to assess the biological activity of a large number of compounds. For morpholine-containing molecules, these initial assays are crucial for identifying "hits" with desired therapeutic potential.

Common In Vitro Assays for Morpholine Scaffolds:
  • Anticancer Activity: A significant number of morpholine derivatives have been investigated for their anticancer properties.[8][9][10][11] The most common in vitro method is the MTT assay, which measures the metabolic activity of cancer cell lines to determine cell viability after treatment with the test compound.[9] For instance, novel 2-morpholino-4-anilinoquinoline derivatives have been evaluated against the HepG2 human liver cancer cell line, with some compounds exhibiting IC50 values in the low micromolar range.[9]

  • Enzyme Inhibition Assays: The morpholine ring is often a key component of the pharmacophore for enzyme inhibitors.[1][2] For example, morpholine-based chalcones have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases.[5] Kinetic studies are performed to determine the inhibitory constants (Ki) and the mechanism of inhibition.[2]

  • Antimicrobial Susceptibility Testing: For morpholine-containing antibiotics like Linezolid, in vitro activity is assessed using methods like broth microdilution to determine the minimum inhibitory concentration (MIC) against various bacterial strains.[12] Time-kill assays can further elucidate the bactericidal or bacteriostatic nature of the compound.[12]

The Rationale Behind In Vitro Methodologies:

The primary driver for in vitro testing is its ability to isolate and study a specific biological process in a controlled environment. This reductionist approach allows for the direct measurement of a compound's effect on a particular target, such as an enzyme or a cancer cell line, without the confounding variables of a whole organism. The high-throughput nature of these assays enables the screening of large chemical libraries, making it an indispensable tool in the early stages of drug discovery.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxicity of morpholine-containing compounds against a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine-containing test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The Reality Check: Transitioning to In Vivo Studies

While in vitro assays provide valuable initial data, they cannot fully replicate the complexity of a living organism. In vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity in a systemic context. A large body of in vivo studies has demonstrated the potential of the morpholine scaffold to not only increase potency but also to provide compounds with desirable drug-like properties and improved pharmacokinetics.[1][2]

Common In Vivo Models for Morpholine Scaffolds:
  • Xenograft Models for Anticancer Efficacy: To assess the in vivo antitumor activity of morpholine-containing compounds, human cancer cells are implanted into immunocompromised mice.[13] The compound is then administered to the mice, and tumor growth is monitored over time. For example, the in vivo efficacy of Gefitinib, an EGFR inhibitor containing a morpholine moiety, has been extensively studied in non-small cell lung cancer xenograft models.[14][15]

  • Infection Models for Antimicrobial Activity: The efficacy of morpholine-based antibiotics is evaluated in animal models of infection, such as murine peritonitis or endocarditis models.[12][16] These models allow for the assessment of the drug's ability to reduce bacterial load in various tissues and improve survival rates.

  • Pharmacokinetic and Toxicity Studies: These studies are crucial to understand how the body processes the morpholine-containing compound (Absorption, Distribution, Metabolism, and Excretion - ADME) and to identify potential adverse effects. These studies are typically conducted in rodents (mice or rats) and may involve single or multiple dosing regimens.

Bridging the Gap: Why In Vitro and In Vivo Results Can Differ

The transition from a promising in vitro result to a successful in vivo outcome is often fraught with challenges. Several factors contribute to the potential discrepancies between these two testing paradigms:

  • Metabolic Transformation: The liver is the primary site of drug metabolism, where enzymes like cytochrome P450 can modify the structure of a compound. A morpholine-containing drug may be highly active in vitro but rapidly metabolized into an inactive or even toxic form in vivo. Conversely, a prodrug might be inactive in vitro but converted to its active form in the body. The morpholine ring itself is generally considered to be metabolically stable, which is one of its advantages in drug design.[5]

  • Bioavailability and Distribution: For an orally administered drug, it must be absorbed from the gastrointestinal tract, survive first-pass metabolism in the liver, and then distribute to the target tissue in sufficient concentrations. Poor absorption or unfavorable distribution can lead to a lack of efficacy in vivo, even for a potent compound.

  • Protein Binding: In the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound fraction of the drug is typically active. High plasma protein binding can reduce the effective concentration of the compound at its target site.

  • Complex Biological Environment: The in vivo environment is a dynamic interplay of various cell types, signaling pathways, and physiological processes. An in vitro assay, by its nature, simplifies this complexity. For example, the immune system can play a significant role in the overall therapeutic effect of an anticancer drug, an aspect that is absent in a simple cell culture model.

Case Study: Linezolid - A Morpholine-Containing Antibiotic

Linezolid, an oxazolidinone antibiotic featuring a morpholine ring, provides an excellent example of the interplay between in vitro and in vivo data.

  • In Vitro Activity: Linezolid demonstrates good in vitro activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17] Time-kill studies have shown it to be moderately bactericidal.[12]

  • In Vivo Efficacy: In a murine peritonitis model, Linezolid showed similar efficacy to vancomycin against glycopeptide-intermediate S. aureus.[12] Interestingly, in a rabbit endocarditis model, continuous infusion of Linezolid resulted in bactericidal activity in vivo, whereas in vitro tests predicted only a bacteriostatic effect.[18] This highlights how pharmacokinetic parameters, such as maintaining the drug concentration above the MIC (T>MIC), can significantly influence the in vivo outcome.[18] Furthermore, some studies have shown synergistic effects when Linezolid is combined with other antibiotics in vivo, an interaction that may not always be apparent in standard in vitro tests.[16]

Parameter In Vitro Finding In Vivo Finding Citation
Linezolid Activity Moderately bactericidal/bacteriostaticCan be bactericidal depending on dosing regimen[12][18]
Linezolid + Imipenem Synergistic against MRSASynergistic and bactericidal in endocarditis model[16]

Visualizing the Drug Discovery Workflow

The following diagram illustrates the typical progression from in vitro screening to in vivo evaluation in the drug discovery process for morpholine-containing compounds.

DrugDiscoveryWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CompoundLibrary Morpholine Compound Library HTS High-Throughput Screening (e.g., MTT, Enzyme Assays) CompoundLibrary->HTS HitIdentification Hit Identification (Potent Compounds) HTS->HitIdentification LeadOptimization_vitro Lead Optimization (SAR Studies) HitIdentification->LeadOptimization_vitro AnimalModels Animal Models (Xenografts, Infection Models) LeadOptimization_vitro->AnimalModels Promising Leads EfficacyTesting Efficacy Testing AnimalModels->EfficacyTesting PK_PD Pharmacokinetics (PK)/ Pharmacodynamics (PD) EfficacyTesting->PK_PD Toxicity Toxicity Assessment PK_PD->Toxicity CandidateSelection Candidate Drug Selection Toxicity->CandidateSelection ClinicalTrials ClinicalTrials CandidateSelection->ClinicalTrials To Clinical Trials

Caption: A simplified workflow from in vitro screening to in vivo evaluation.

Conclusion: An Integrated Approach for Success

The development of successful drugs based on the morpholine scaffold necessitates a carefully integrated approach that leverages the strengths of both in vitro and in vivo studies. In vitro assays are indispensable for the initial identification and optimization of potent compounds in a high-throughput and cost-effective manner. However, the true therapeutic potential of a molecule can only be ascertained through rigorous in vivo evaluation in relevant animal models.

Discrepancies between in vitro and in vivo results should not be viewed as failures, but rather as opportunities to gain a deeper understanding of a compound's pharmacokinetic and pharmacodynamic properties. By carefully analyzing these differences, medicinal chemists can make more informed decisions to optimize the metabolic stability, bioavailability, and overall drug-like properties of morpholine-containing candidates. Ultimately, it is the thoughtful synergy between the controlled environment of the test tube and the complex reality of a living system that paves the way for the next generation of innovative medicines.

References

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Validation

A Senior Application Scientist's Guide to the Enantiomeric Resolution of Racemic Drugs: Principles, Techniques, and Comparative Analysis

For researchers, scientists, and professionals navigating the intricate landscape of drug development, understanding the principles and applications of enantiomeric resolution is paramount. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, understanding the principles and applications of enantiomeric resolution is paramount. This guide provides an in-depth, technically-grounded comparison of the primary methods for resolving racemic mixtures, moving beyond mere procedural descriptions to elucidate the fundamental science and practical considerations that drive methodological choices in the pharmaceutical industry.

The Imperative of Chirality in Drug Development: More Than a Mirror Image

Many pharmaceuticals are chiral, existing as enantiomers—stereoisomers that are non-superimposable mirror images of each other.[1][2] While possessing identical physical and chemical properties in an achiral environment, their interactions with the chiral biological systems of the human body can differ dramatically.[3] This stereoselectivity can lead to significant variations in pharmacology, toxicology, and pharmacokinetics between enantiomers.[4][5]

The tragic case of thalidomide serves as a stark reminder of the critical importance of stereochemistry in drug safety.[6][7] Marketed as a racemic mixture to alleviate morning sickness, one enantiomer was effective, while the other proved to be a potent teratogen, causing severe birth defects.[6][8] This pivotal event reshaped pharmaceutical regulations and underscored the necessity of evaluating individual enantiomers.[7][9] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now have specific policies and guidance for the development of new stereoisomeric drugs, often recommending the development of single-enantiomer drugs.[10][11][12][13]

Developing a single enantiomer, or a "chiral switch" from an existing racemate, can offer numerous advantages, including:

  • Enhanced Therapeutic Index: A more favorable balance between efficacy and toxicity.[11]

  • Simplified Pharmacokinetics: More predictable absorption, distribution, metabolism, and excretion profiles.[4][14]

  • Reduced Drug Interactions: A lower likelihood of unforeseen interactions with other medications.[11]

  • Lower Dosing: Elimination of the inactive or less active enantiomer can lead to a reduced therapeutic dose.[14]

Comparative Analysis of Key Resolution Techniques

The resolution of a racemic mixture is the process of separating it into its constituent enantiomers.[15] This guide focuses on the most prevalent and impactful techniques employed in the pharmaceutical industry: Diastereomeric Crystallization, Chiral Chromatography, and Enzymatic Resolution.

Diastereomeric Crystallization: The Classical Approach

This method relies on the conversion of a pair of enantiomers into a pair of diastereomers by reacting the racemate with a chiral resolving agent.[15][16] Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like crystallization.[16][17]

Causality Behind Experimental Choices: The selection of an appropriate resolving agent and solvent system is critical and often determined through empirical screening. The goal is to form a pair of diastereomeric salts where one is significantly less soluble than the other in the chosen solvent, allowing for its selective crystallization.[2][17]

Protocol Validation: A successful diastereomeric resolution is validated by the diastereomeric and enantiomeric purity of the crystallized product and the remaining mother liquor, typically assessed by chiral chromatography or polarimetry. The recovery of the desired enantiomer from the diastereomeric salt is the final step.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Workflow for Diastereomeric Crystallization", fontsize=12, fontcolor="#5F6368"];

Advantages:

  • Cost-effective for large-scale production.[3]

  • Technologically straightforward, utilizing standard chemical processing equipment.[15]

Disadvantages:

  • Finding a suitable resolving agent and solvent can be time-consuming and empirical.[17]

  • The theoretical maximum yield for the desired enantiomer is 50% per cycle, although the undesired enantiomer can sometimes be racemized and recycled.[15]

  • Not applicable to all types of compounds, particularly those that do not readily form salts.[3]

Chiral Chromatography: A Versatile and Direct Approach

Chiral chromatography is a powerful technique that directly separates enantiomers using a chiral stationary phase (CSP).[18][19] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation.[20] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities.[21][22]

Causality Behind Experimental Choices: The choice of CSP and mobile phase is crucial for achieving optimal separation. CSPs are designed with specific chiral selectors that exhibit stereoselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the enantiomers. SFC is often favored for its speed, reduced solvent consumption, and lower environmental impact compared to traditional LC.[21][23][24]

Protocol Validation: Method validation involves assessing parameters such as resolution, selectivity, peak symmetry, and linearity. The identity and purity of the collected fractions are confirmed using analytical techniques like mass spectrometry and polarimetry.[22]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption [label="Workflow for Chiral Chromatography", fontsize=12, fontcolor="#5F6368"];

Advantages:

  • Direct separation without the need for derivatization.[25]

  • Applicable to a wide range of compounds.[25]

  • Can be used for both analytical and preparative scale separations.[24]

  • SFC offers faster separations and is more environmentally friendly.[23]

Disadvantages:

  • Higher cost of chiral stationary phases and instrumentation.[3]

  • Scaling up to industrial production can be challenging and expensive.

Enzymatic Resolution: Leveraging Biocatalytic Specificity

Enzymatic resolution utilizes the high enantioselectivity of enzymes, such as lipases and proteases, to catalyze a reaction on only one enantiomer of a racemic mixture.[15] This results in a mixture of the unreacted enantiomer and a new product, which can then be separated by conventional methods.

Causality Behind Experimental Choices: The selection of the enzyme and reaction conditions (e.g., solvent, temperature, pH) is critical for achieving high enantioselectivity and conversion. Lipases are widely used due to their broad substrate specificity and stability in organic solvents.[26]

Protocol Validation: The progress of the reaction and the enantiomeric excess of both the remaining substrate and the product are monitored using chiral chromatography. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity for both components.[26]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption [label="Workflow for Enzymatic Resolution", fontsize=12, fontcolor="#5F6368"];

Advantages:

  • High enantioselectivity under mild reaction conditions.[15]

  • Environmentally friendly ("green chemistry") approach.[27]

  • Can be applied to a wide range of functional groups.

Disadvantages:

  • The theoretical maximum yield is 50% for the desired enantiomer, unless coupled with a racemization process (dynamic kinetic resolution).

  • Enzyme cost and stability can be a concern for large-scale applications.

  • Optimization of reaction conditions can be required for each new substrate.

Performance Comparison: A Data-Driven Overview

The choice of a resolution technique is a multifactorial decision. The following table provides a comparative summary based on key performance indicators.

FeatureDiastereomeric CrystallizationChiral Chromatography (HPLC/SFC)Enzymatic Resolution
Principle Formation and separation of diastereomersDifferential interaction with a chiral stationary phaseEnantioselective enzymatic reaction
Selectivity Variable, dependent on resolving agent/solventHigh, dependent on CSP and mobile phaseVery high, enzyme-dependent
Scalability Excellent for large scaleGood, but can be costly for large scaleGood, with potential for process optimization
Versatility Limited to compounds that form saltsVery high, broad applicabilityHigh, broad substrate scope for certain enzymes
Development Time Can be lengthy due to screeningGenerally faster for analytical scaleModerate, requires enzyme screening and optimization
Cost Generally lower for bulk productionHigh initial investment and running costsModerate, depends on enzyme cost and reusability
Max. Yield (per cycle) 50%~100%50% (can approach 100% with DKR)

Experimental Protocols

Representative Protocol for Diastereomeric Salt Crystallization

Objective: To resolve a racemic carboxylic acid using a chiral amine as the resolving agent.

  • Screening: In parallel, dissolve small, equimolar amounts of the racemic acid and various chiral amine resolving agents in a range of solvents. Allow the solutions to stand and observe for crystal formation.

  • Scale-up: Based on the screening results, dissolve the racemic acid and the optimal resolving agent (in a 1:1 molar ratio) in the selected solvent with heating to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric and enantiomeric purity of the crystals and the mother liquor using chiral HPLC.

  • Liberation: Treat the diastereomerically pure salt with an acid or base to liberate the free enantiomerically pure carboxylic acid.

Representative Protocol for Chiral SFC

Objective: To separate the enantiomers of a neutral compound using preparative SFC.

  • Column and Mobile Phase Selection: Screen various chiral stationary phases and co-solvents (e.g., methanol, ethanol, isopropanol) with supercritical CO2 as the primary mobile phase to identify conditions that provide good resolution.

  • System Setup: Equilibrate the selected chiral column on the preparative SFC system with the optimized mobile phase.

  • Injection: Dissolve the racemic mixture in a suitable solvent and inject it onto the column.

  • Elution and Fraction Collection: The enantiomers will elute at different times. Collect the fractions corresponding to each enantiomeric peak.

  • Analysis: Analyze the collected fractions for enantiomeric purity using an analytical chiral SFC or HPLC method.

  • Solvent Removal: Evaporate the solvent from the purified fractions to obtain the isolated enantiomers.

Representative Protocol for Enzymatic Kinetic Resolution

Objective: To resolve a racemic alcohol via lipase-catalyzed acylation.

  • Enzyme Screening: Screen a panel of lipases for their ability to acylate the racemic alcohol with an acyl donor (e.g., vinyl acetate) in an organic solvent (e.g., toluene).

  • Optimization: Optimize reaction parameters such as temperature, enzyme loading, and substrate concentration for the most selective enzyme.

  • Preparative Reaction: To the racemic alcohol in the chosen solvent, add the acyl donor and the selected lipase.

  • Monitoring: Monitor the reaction progress and enantiomeric excess of the remaining alcohol and the formed ester by chiral GC or HPLC.

  • Quenching: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separation: Separate the unreacted alcohol from the ester product using column chromatography or distillation.

Conclusion

The enantiomeric resolution of racemic drugs is a critical and multifaceted aspect of pharmaceutical development. The choice between diastereomeric crystallization, chiral chromatography, and enzymatic resolution is not a one-size-fits-all decision. It requires a thorough understanding of the underlying principles of each technique, the physicochemical properties of the drug candidate, and the specific goals of the separation, whether for early-stage toxicological studies or large-scale manufacturing. By leveraging the comparative data and detailed methodologies presented in this guide, researchers and drug development professionals can make more informed and strategic decisions, ultimately contributing to the development of safer and more effective medicines.

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling (S)-2-Morpholineacetic Acid

Hazard Identification and Risk Assessment (S)-2-Morpholineacetic acid and its derivatives are known to present several potential hazards. Based on data from analogous compounds, researchers should be aware of the followi...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

(S)-2-Morpholineacetic acid and its derivatives are known to present several potential hazards. Based on data from analogous compounds, researchers should be aware of the following risks:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1] Some morpholine derivatives can cause severe skin burns and eye damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4]

  • Acute Toxicity: While data for this specific isomer is limited, related compounds can be harmful if swallowed, inhaled, or in contact with skin.[5]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended PPE for handling (S)-2-Morpholineacetic acid.

Body Part Required PPE Specifications and Rationale
Eyes & Face Safety glasses with side shields or tight-sealing safety goggles. A face shield is required when there is a risk of splashing.To protect against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][6]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact. Gloves should be inspected before each use and changed frequently, especially if contact with the chemical is suspected.
Body Laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.To protect skin and personal clothing from contamination.[6]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated and engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4][6]To prevent inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan ensures that (S)-2-Morpholineacetic acid is handled safely and consistently throughout its lifecycle in the laboratory.

Workflow for Handling (S)-2-Morpholineacetic Acid

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in a designated, well-ventilated area (fume hood) prep_ppe->prep_setup weigh Carefully weigh the solid compound prep_setup->weigh dissolve Dissolve in the appropriate solvent weigh->dissolve decontaminate Decontaminate work surfaces and equipment dissolve->decontaminate dispose Dispose of waste in a designated, labeled container decontaminate->dispose remove_ppe Remove PPE correctly dispose->remove_ppe

Caption: A streamlined workflow for the safe handling of (S)-2-Morpholineacetic acid.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[1][6]

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • Use a spatula to carefully transfer the required amount.

    • Avoid creating dust. If dust is generated, ensure adequate respiratory protection is in use.

  • Dissolution:

    • Slowly add the solid to the solvent to avoid splashing.

    • If necessary, use gentle agitation to dissolve the compound.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.[3]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety officer.

    • Prevent entry to the area.

    • Follow your institution's emergency response procedures.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

All waste containing (S)-2-Morpholineacetic acid must be handled as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., weigh paper, gloves, absorbent materials) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing (S)-2-Morpholineacetic acid in a compatible, labeled waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance. Do not let the product enter drains.[4][7]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling (S)-2-Morpholineacetic acid, ensuring a safer research environment for yourself and your colleagues.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Morpholine-4-carbodithioic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Thermo Fisher Scientific. (2010). Morpholine - SAFETY DATA SHEET.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline.
  • Inchem.org. (1995). Morpholine (HSG 92, 1995).
  • BenchChem. (n.d.). Optimal storage and handling conditions for 2-Morpholinoacetic acid hydrochloride.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-morpholinoacetic acid hydrochloride.
  • Angene Chemical. (2021). Safety Data Sheet - 3-Morpholinecarboxylic Acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Morpholinoacetic Acid Hydrochloride.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Morpholineacetic acid hydrochloride.

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